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  • Product: Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
  • CAS: 185057-00-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a heterocyclic compound belonging to the tetrahydroisoquinoline class of molecules. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a heterocyclic compound belonging to the tetrahydroisoquinoline class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of natural products and pharmacologically active compounds. Tetrahydroisoquinolines are known to exhibit diverse biological activities, making them privileged structures in drug discovery. This technical guide provides a comprehensive overview of the basic properties, synthesis, and known biological context of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and its derivatives.

Core Properties

The fundamental physicochemical properties of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and its commonly available hydrochloride salt are summarized below. It is important to note that while some experimental data is available for related compounds, specific experimental values for the free base form of the title compound are not widely reported in the literature, with some listed values being predictions.

Table 1: Physicochemical Properties

PropertyMethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylateMethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate HClData Type
Molecular Formula C₁₁H₁₃NO₂C₁₁H₁₄ClNO₂---
Molecular Weight 191.23 g/mol 227.69 g/mol [1]Calculated
CAS Number Not explicitly found877861-62-6[1]---
Appearance Powder (for analogous quinoline)---Experimental
Melting Point 73-76 °C (for analogous quinoline)Not FoundExperimental
Boiling Point 330.2 °C at 760 mmHgNot FoundPredicted
Density 1.123 g/cm³Not FoundPredicted
Solubility Not FoundNot Found---
pKa 8.74 ± 0.20Not FoundPredicted
LogP 1.44770Not FoundPredicted
Topological Polar Surface Area ---38.3 Ų[1]Calculated

Chemical Structure and Identification

The chemical structure of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate consists of a fused bicyclic system with a benzene ring and a partially saturated pyridine ring, with a methyl ester group at the 6-position.

Caption: Chemical structure of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Synthesis Protocols

The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be approached through two primary strategies: the construction of the tetrahydroisoquinoline core followed by functional group modification, or the direct cyclization of a precursor already containing the ester functionality.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a widely used method for the synthesis of tetrahydroisoquinolines.[2][3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4][5]

G cluster_0 Pictet-Spengler Synthesis start β-(4-carbomethoxyphenyl)ethylamine + Formaldehyde intermediate1 Formation of Schiff Base/Iminium Ion start->intermediate1 Condensation cyclization Intramolecular Electrophilic Aromatic Substitution intermediate1->cyclization Acid Catalyst (e.g., HCl, TFA) product Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate cyclization->product Deprotonation

Caption: Generalized workflow for the Pictet-Spengler synthesis.

Experimental Protocol (General):

  • Reactant Preparation: A solution of β-(4-carbomethoxyphenyl)ethylamine and a formaldehyde source (e.g., paraformaldehyde or an aqueous solution) in a suitable solvent (e.g., methanol, ethanol, or toluene).

  • Acid Catalysis: The addition of a strong acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[3]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the cyclization to completion.

  • Work-up and Purification: After cooling, the reaction is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Esterification of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

An alternative route involves the synthesis of the corresponding carboxylic acid, followed by esterification.

G cluster_1 Esterification Route start_acid 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid reagents Methanol (CH3OH) + Acid Catalyst (e.g., H2SO4, SOCl2) start_acid->reagents Fischer Esterification product_ester Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate reagents->product_ester

Caption: Workflow for the synthesis via esterification.

Experimental Protocol (General - Fischer Esterification):

This classic method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.[6]

  • Reaction Setup: 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid is dissolved or suspended in a large excess of methanol, which acts as both the solvent and a reactant.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added.

  • Heating: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

  • Neutralization and Extraction: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.

  • Purification: The organic layer is dried and concentrated, and the resulting crude ester is purified by column chromatography or distillation.

Spectral Data

While experimental NMR data for the title compound is not available in the searched literature, typical chemical shifts for the core tetrahydroisoquinoline structure can be predicted based on data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic CH7.0 - 8.0125 - 135
Aliphatic CH₂ (C1, C3, C4)2.5 - 4.525 - 50
NH1.5 - 4.0 (broad)---
OCH₃~3.9~52
C=O (ester)---165 - 175
Quaternary Aromatic C---130 - 145

Note: These are approximate ranges and can vary depending on the solvent and specific electronic environment.

Biological Activity and Signaling Pathways

The broader class of 1,2,3,4-tetrahydroisoquinolines has been extensively studied and is known to interact with a variety of biological targets. However, specific pharmacological studies or elucidation of signaling pathway involvement for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate are not prominently featured in the available literature.

Derivatives of the tetrahydroisoquinoline scaffold have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Some derivatives have shown potential as anticancer agents.

  • Antimicrobial Effects: Antibacterial and antifungal properties have been observed in certain analogs.

  • Neurological Activity: The tetrahydroisoquinoline core is found in molecules that act as agonists or antagonists for various receptors in the central nervous system.[7] For instance, some derivatives have been investigated as potential treatments for neurodegenerative disorders.

  • Enzyme Inhibition: Tetrahydroisoquinoline-based compounds have been designed as inhibitors for enzymes such as phosphodiesterases (PDEs).

Given the diverse bioactivities of the parent scaffold, it is plausible that Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate could serve as a valuable intermediate or starting material for the synthesis of novel therapeutic agents. Further biological evaluation of this specific compound and its derivatives is warranted to explore its potential pharmacological profile.

Safety Information

The hydrochloride salt of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a molecule with a chemically interesting and biologically relevant scaffold. While detailed experimental data and specific biological studies for this particular compound are limited in the public domain, the general understanding of tetrahydroisoquinoline synthesis and pharmacology provides a solid foundation for its further investigation. The synthetic routes outlined, particularly the Pictet-Spengler reaction and esterification, offer viable pathways for its preparation. Future research into the specific biological activities of this compound and its derivatives could uncover novel therapeutic applications, making it a valuable subject for continued study in the fields of medicinal chemistry and drug development.

References

Exploratory

An In-depth Technical Guide to Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, a heterocyclic compound of interest in medici...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, and known biological context, presenting available data in a structured format for ease of reference and comparison.

Chemical Identity and Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a derivative of tetrahydroisoquinoline, a core scaffold found in numerous biologically active compounds. The hydrochloride salt of this compound is assigned the CAS Number 877861-62-6.[1] A CAS number for the free base has been reported as 185057-00-5.[2]

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [2]
CAS Number (HCl salt) 877861-62-6[1]
CAS Number (Free Base) 185057-00-5[2]
PubChem CID (Free Base) 29947277[1]
PubChem CID (HCl salt) 42614607[1]

Synthesis Methodology

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is classically achieved through the Pictet-Spengler reaction .[3][4][5][6][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Pictet-Spengler Synthesis

Starting Materials:

  • Methyl 4-(2-aminoethyl)benzoate

  • Formaldehyde (or a formaldehyde equivalent such as paraformaldehyde)

  • A strong acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

  • An appropriate solvent (e.g., methanol, ethanol, or aqueous conditions)

General Procedure:

  • The β-arylethylamine (Methyl 4-(2-aminoethyl)benzoate) is dissolved in the chosen solvent.

  • The carbonyl compound (formaldehyde) is added to the solution.

  • The acid catalyst is introduced to the reaction mixture.

  • The mixture is typically heated to facilitate the condensation and subsequent cyclization.

  • Reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is worked up by neutralizing the acid and extracting the product into an organic solvent.

  • The crude product is then purified, commonly by column chromatography or recrystallization, to yield the desired Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Spectroscopic Data

No specific experimental spectroscopic data for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate was identified in the public domain literature. However, based on the structure and data from similar compounds, the expected spectral characteristics can be predicted.

Data TypeExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons, the benzylic protons of the tetrahydroisoquinoline ring, the aliphatic protons of the piperidine ring, and the methyl ester protons.
¹³C NMR Resonances for the aromatic carbons, the aliphatic carbons of the tetrahydroisoquinoline core, and the carbonyl and methyl carbons of the ester group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

Biological Activity and Signaling Pathways

Tetrahydroisoquinoline derivatives are known to exhibit a wide range of biological activities, with many analogs showing affinity for dopamine receptors.[8] Specifically, some substituted tetrahydroisoquinolines have been identified as potent and selective ligands for the dopamine D3 receptor.[8]

Given the structural similarity of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate to known dopamine receptor ligands, it is plausible that this compound may interact with dopaminergic signaling pathways. The dopamine D1 receptor, for instance, is a Gαs/olf-coupled GPCR that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[9] This signaling cascade plays a crucial role in various neurological processes.

While direct evidence for the interaction of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate with this pathway is not available, a hypothetical workflow for investigating such an interaction is presented below.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Receptor Binding and Functional Assay

experimental_workflow cluster_synthesis Compound Synthesis cluster_binding Receptor Binding Assay cluster_functional Functional Assay Synthesis Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Purification Purification and Characterization Synthesis->Purification Radioligand_Binding Radioligand Binding Assay Purification->Radioligand_Binding Compound_Treatment Treatment with Compound Purification->Compound_Treatment Membrane_Prep Membrane Preparation (Dopamine Receptor expressing cells) Membrane_Prep->Radioligand_Binding Data_Analysis_Binding Ki Determination Radioligand_Binding->Data_Analysis_Binding Cell_Culture Cell Culture (Reporter Gene Assay) Cell_Culture->Compound_Treatment Signal_Measurement Measurement of Downstream Signal (e.g., cAMP) Compound_Treatment->Signal_Measurement Data_Analysis_Functional EC50/IC50 Determination Signal_Measurement->Data_Analysis_Functional

Workflow for investigating compound-receptor interaction.
Postulated Dopamine D1 Receptor Signaling Pathway

dopamine_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB) PKA->Downstream Phosphorylates Ligand Methyl 1,2,3,4-tetrahydro- isoquinoline-6-carboxylate (Hypothetical Ligand) Ligand->D1R Binds to

Hypothetical activation of the Dopamine D1 receptor pathway.

References

Foundational

An In-Depth Technical Guide to the Molecular Structure of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of Methyl 1,2,3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This document details the chemical properties of the title compound, provides a detailed hypothetical experimental protocol for its synthesis via the Pictet-Spengler reaction, and explores its potential interactions with biological systems, with a focus on the Interleukin-6 (IL-6) signaling pathway. While direct experimental data for this specific molecule is limited in the public domain, this guide consolidates information on closely related analogs to provide a strong foundation for future research and development efforts.

Molecular Structure and Chemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a heterocyclic compound featuring a tetrahydroisoquinoline core with a methyl carboxylate group at the 6-position.

Chemical Structure:

Chemical structure of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂PubChem
Molecular Weight 191.23 g/mol PubChem
IUPAC Name methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylatePubChem
SMILES COC(=O)C1=CC2=C(C=C1)CNCC2PubChem
CAS Number 185057-00-5LookChem
Boiling Point 330.2 °C at 760 mmHgLookChem[1]
Flash Point 153.5 °CLookChem[1]
Density 1.123 g/cm³LookChem[1]
pKa 8.74 ± 0.20 (Predicted)LookChem[1]
LogP 1.44770 (Predicted)LookChem[1]

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis and Experimental Protocols

The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be achieved through the Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines.[2][3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Synthesis of the Starting Material: Methyl 4-(aminomethyl)benzoate

The precursor, methyl 4-(aminomethyl)benzoate, can be synthesized via several routes, including the esterification of 4-(aminomethyl)benzoic acid.

Experimental Protocol: Esterification of 4-(aminomethyl)benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(aminomethyl)benzoic acid (1 equivalent) in methanol (10 volumes).

  • Acid Catalyst: Carefully add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension at 0 °C.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of water and basify with a saturated sodium bicarbonate solution until a pH of 8-9 is reached. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-(aminomethyl)benzoate.

Pictet-Spengler Cyclization

Experimental Protocol: Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

  • Reaction Setup: To a solution of methyl 4-(aminomethyl)benzoate (1 equivalent) in a suitable solvent such as a mixture of acetic acid and water (e.g., 1:1 v/v), add formaldehyde (1.1 equivalents, typically as a 37% aqueous solution).

  • Acid Catalyst: The reaction is typically catalyzed by the acidic solvent, but a stronger acid like hydrochloric acid or trifluoroacetic acid can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, neutralize the reaction mixture with a base such as sodium bicarbonate or sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Diagram 1: Pictet-Spengler Synthesis Workflow

pictet_spengler_workflow start Start reagents Methyl 4-(aminomethyl)benzoate + Formaldehyde start->reagents cyclization Pictet-Spengler Cyclization reagents->cyclization acid_catalysis Acid Catalyst (e.g., Acetic Acid) acid_catalysis->cyclization workup Neutralization & Extraction cyclization->workup purification Column Chromatography workup->purification product Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate purification->product

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Data (Hypothetical)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted) δ (ppm) Multiplicity Integration Assignment
~7.8d1HAr-H
~7.7s1HAr-H
~7.1d1HAr-H
~4.1s2H-CH₂-N
~3.8s3H-OCH₃
~3.2t2HAr-CH₂-
~2.8t2H-CH₂-N-
~2.0br s1H-NH-
¹³C NMR (Predicted) δ (ppm) Assignment
~167C=O
~138Ar-C
~135Ar-C
~129Ar-CH
~128Ar-CH
~127Ar-C
~126Ar-CH
~52-OCH₃
~50-CH₂-N
~45-CH₂-N-
~29Ar-CH₂-

Note: These are predicted values and require experimental verification.

Potential Biological Activity and Signaling Pathways

The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. Derivatives of this core have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[5][6][7][8]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of tetrahydroisoquinoline derivatives.[8] For instance, certain analogs have shown cytotoxic activity against various cancer cell lines. One study on a related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, demonstrated its ability to attenuate colon carcinogenesis.[1]

Interleukin-6 (IL-6) Signaling Pathway

The aforementioned study on the dimethoxy-substituted analog revealed an interaction with the Interleukin-6 (IL-6) signaling pathway.[1] IL-6 is a pleiotropic cytokine that plays a crucial role in inflammation and is implicated in the pathogenesis of various cancers. The IL-6 signaling cascade is initiated by the binding of IL-6 to its receptor (IL-6R), leading to the dimerization of the gp130 signal-transducing subunit and subsequent activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.

Given the structural similarity, it is plausible that Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate could also modulate the IL-6 signaling pathway. A hypothetical mechanism could involve the inhibition of IL-6-induced JAK phosphorylation, thereby preventing the downstream activation of STAT3, a key transcription factor involved in cell proliferation, survival, and angiogenesis.

Diagram 2: Hypothetical Interaction with the IL-6 Signaling Pathway

il6_pathway cluster_cell Cell Membrane gp130 gp130 JAK JAK gp130->JAK Activation IL6R IL-6R IL6R->gp130 Dimerization IL6 IL-6 IL6->IL6R Binding Target_Compound Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Target_Compound->JAK Potential Inhibition STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 nucleus Nucleus pSTAT3->nucleus Translocation gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression Transcription

Caption: Potential modulation of the IL-6/JAK/STAT3 pathway.

Future Directions and Conclusion

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate represents a promising, yet underexplored, molecule within the pharmacologically significant class of tetrahydroisoquinolines. This guide has provided a foundational understanding of its structure, a plausible synthetic route, and a hypothesis for its potential biological activity.

Key areas for future research include:

  • Experimental Synthesis and Characterization: The detailed synthesis and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) of the title compound are essential to confirm its structure and purity.

  • In Vitro Biological Evaluation: A comprehensive screening of the compound against a panel of cancer cell lines is necessary to determine its cytotoxic and antiproliferative activity. Quantitative data, such as IC₅₀ values, should be obtained.

  • Mechanism of Action Studies: Should the compound exhibit significant biological activity, further studies to elucidate its mechanism of action are warranted. Investigating its effect on the IL-6 signaling pathway, as hypothesized, would be a logical starting point. This could involve Western blotting to assess the phosphorylation status of JAK and STAT proteins, and gene expression analysis of downstream targets.

References

Exploratory

A Technical Guide to Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, a heterocyclic compound belonging to the 1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, a heterocyclic compound belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic molecules with significant biological activities.[1][2][3] This guide details the compound's chemical properties, provides a generalized protocol for its synthesis via the classical Pictet-Spengler reaction, and explores the therapeutic relevance of the broader THIQ family in drug discovery.

Chemical Identity and Properties

The formal IUPAC name for the compound is Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate . It is also commonly available and studied as its hydrochloride salt.

The key quantitative data for the parent compound and its hydrochloride salt are summarized below for clear comparison.

PropertyMethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylateMethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate HCl
IUPAC Name methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylatemethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride[4]
Molecular Formula C₁₁H₁₃NO₂C₁₁H₁₄ClNO₂[4]
Molecular Weight 191.23 g/mol 227.69 g/mol [4]
CAS Number 177478-49-8 (related quinoline)877861-62-6[4]
Boiling Point 330.2 °C at 760 mmHg[5]Not Available
Density 1.123 g/cm³[5]Not Available
Flash Point 153.5 °C[5]Not Available
LogP 1.44770[5]Not Available

Synthesis and Experimental Protocols

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is most classically achieved through the Pictet-Spengler reaction .[1][6] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by intramolecular electrophilic cyclization to form the THIQ ring system.[6][7]

This protocol describes a generalized procedure for synthesizing a 1-substituted tetrahydroisoquinoline derivative, which can be adapted for the synthesis of the title compound by selecting appropriate starting materials (e.g., a derivative of 4-(2-aminoethyl)benzoic acid and formaldehyde or a synthetic equivalent).

Materials:

  • β-phenylethylamine derivative (e.g., Methyl 4-(2-aminoethyl)benzoate)

  • Aldehyde (e.g., formaldehyde or paraformaldehyde)

  • Acid catalyst (e.g., concentrated HCl, Trifluoroacetic Acid (TFA), or a Lewis acid like BF₃·OEt₂)[1]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF))

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

  • Silica gel for column chromatography

Procedure:

  • Reactant Dissolution: Dissolve the β-phenylethylamine derivative (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Carbonyl: Add the aldehyde or ketone (1.1 eq) to the solution.

  • Initiation of Reaction: Cool the mixture in an ice bath (0 °C). Slowly add the acid catalyst (e.g., TFA, 1.2 eq) dropwise to the stirring solution.

  • Reaction Progression: After the addition of the catalyst, allow the reaction to warm to room temperature and then heat to reflux (temperature will depend on the solvent, typically 40-110 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[1] Microwave-assisted methods can significantly reduce reaction times.[1][7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like DCM or Ethyl Acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to yield the pure tetrahydroisoquinoline product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis reactants Dissolve β-Arylethylamine & Aldehyde in Solvent catalyst Add Acid Catalyst (e.g., TFA) at 0°C reactants->catalyst 1 reflux Reflux & Monitor (TLC) catalyst->reflux 2 quench Neutralize with NaHCO₃ Solution reflux->quench 3 extract Extract with Organic Solvent quench->extract 4 dry Dry & Concentrate extract->dry 5 chromatography Flash Column Chromatography dry->chromatography 6 analysis Characterize Product (NMR, MS) chromatography->analysis 7

Caption: Workflow for Pictet-Spengler synthesis and purification.

Biological Significance and Therapeutic Potential

The 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone in drug development due to its wide range of pharmacological activities.[1][3] Synthetic and natural compounds containing the THIQ core have demonstrated potent effects across various disease areas.

Key Biological Activities:

  • Anticancer and Anti-Angiogenesis: Certain THIQ derivatives have shown significant activity in inhibiting cancer cell proliferation. For example, some analogs act as inhibitors of KRas, a key protein in many signaling pathways that drive tumor growth, making them relevant for colon cancer research.[8] Others have demonstrated potent anti-angiogenesis activity, which is crucial for preventing tumors from developing new blood vessels.[8]

  • Antimicrobial and Antiviral: The THIQ nucleus is present in compounds with antibacterial, antifungal, and antiviral properties, including activity against HIV.[1][2]

  • Central Nervous System (CNS) Activity: The structural similarity of THIQs to neurotransmitters has led to the development of compounds with various CNS effects. This includes anticonvulsant activity, potential for treating neurodegenerative disorders like Alzheimer's disease, and modulation of dopamine and serotonin receptors.[2][9] Some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines exhibit potent dopamine D₂ receptor-blocking activity.[9]

The ester functional group at the 6-position of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate provides a versatile handle for further chemical modification, allowing for the creation of libraries of novel derivatives. These derivatives can be screened for enhanced potency and selectivity against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), enzymes, and ion channels.

G ligand THIQ Derivative (e.g., Antagonist) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Blocks Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production Inhibited response Cellular Response (Blocked) second_messenger->response

Caption: Generalized antagonism of a GPCR signaling pathway by a THIQ derivative.

References

Foundational

"Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carbo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines general synthetic approaches, and explores the known biological context of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold.

Core Chemical and Physical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, also known by its IUPAC name methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, is a derivative of the privileged THIQ nucleus. The hydrochloride salt is a common form of this compound.[1] Quantitative data for the compound and its hydrochloride salt are presented below. It is important to note that some of the listed properties are computed, as indicated.

Table 1: Physical and Chemical Properties of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Type
Molecular Formula C₁₁H₁₃NO₂C₁₁H₁₄ClNO₂---
Molecular Weight 191.23 g/mol 227.69 g/mol Computed[1]
CAS Number 185057-00-5877861-62-6---
Boiling Point 330.2 °C at 760 mmHgNot AvailablePredicted
Density 1.123 g/cm³Not AvailablePredicted
pKa 8.74 ± 0.20Not AvailablePredicted
LogP 1.44770Not AvailablePredicted

Note: Some physical properties like boiling point and density are predicted and should be confirmed with experimental data.

Synthesis and Purification

General Synthetic Approach: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a widely used method for constructing the THIQ scaffold.[2] The general workflow involves the condensation of a β-phenylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield the tetrahydroisoquinoline ring.

Pictet-Spengler Reaction Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta-phenylethylamine beta-phenylethylamine Schiff_Base Schiff Base beta-phenylethylamine->Schiff_Base Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion Protonation THIQ 1,2,3,4-Tetrahydroisoquinoline Iminium_Ion->THIQ Intramolecular Cyclization

Caption: Generalized workflow of the Pictet-Spengler reaction for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core.

For the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, a suitable starting material would be a dopamine derivative or a related phenylethylamine with a precursor to the carboxylate group at the appropriate position.

Purification

Purification of the final product would typically involve standard laboratory techniques such as:

  • Extraction: To separate the product from the reaction mixture.

  • Column Chromatography: To isolate the desired compound from byproducts and unreacted starting materials. Silica gel is a common stationary phase for the purification of such compounds.

  • Recrystallization: To obtain a highly pure crystalline product.

The purity of the final compound would be assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

Spectroscopic Characterization

Experimental spectral data for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is not explicitly available in the reviewed literature. However, based on the structure, the following characteristic signals would be expected:

¹H NMR:

  • Aromatic protons in the range of 7-8 ppm.

  • A singlet for the methyl ester protons around 3.8-3.9 ppm.

  • Aliphatic protons of the tetrahydroisoquinoline ring as multiplets between 2.5 and 4.5 ppm.

  • A broad singlet for the secondary amine proton (N-H).

¹³C NMR:

  • A signal for the carbonyl carbon of the ester at approximately 165-175 ppm.

  • Aromatic carbon signals between 120 and 150 ppm.

  • A signal for the methyl ester carbon around 52 ppm.

  • Aliphatic carbon signals of the tetrahydroisoquinoline ring in the upfield region.

Infrared (IR) Spectroscopy:

  • A characteristic C=O stretching vibration for the ester group around 1700-1730 cm⁻¹.

  • N-H stretching vibration for the secondary amine around 3300-3500 cm⁻¹.

  • C-H stretching vibrations for aromatic and aliphatic groups.

  • C=C stretching vibrations for the aromatic ring.

Mass Spectrometry (MS):

  • The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.23 for the free base).

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway involvement of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate are limited, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged structure" in medicinal chemistry.[3] THIQ and its derivatives have been reported to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, antiviral, and neuroprotective effects.

The biological activities of THIQ analogs are often attributed to their ability to interact with various receptors and enzymes in the central nervous system and other tissues. For instance, some THIQ derivatives have been shown to act as dopamine agonists or antagonists, monoamine oxidase (MAO) inhibitors, and ligands for adrenergic and serotonin receptors.

The potential mechanism of action for a novel THIQ derivative like Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate would likely be explored through a series of in vitro and in vivo assays.

Biological Target Exploration cluster_assays In Vitro Assays cluster_invivo In Vivo Models Compound Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Receptor_Binding Receptor Binding Assays (e.g., Dopamine, Serotonin) Compound->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MAO) Compound->Enzyme_Inhibition Cell-based_Assays Cell-based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell-based_Assays Animal_Models Animal Models of Disease (e.g., Parkinson's, Cancer) Receptor_Binding->Animal_Models Enzyme_Inhibition->Animal_Models Cell-based_Assays->Animal_Models

Caption: A logical workflow for investigating the biological activity of a novel tetrahydroisoquinoline derivative.

Safety and Handling

The hydrochloride salt of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Exploratory

An In-depth Technical Guide to the Safety and Handling of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety, handling, and toxicological profile of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and its hydrochloride salt, a key intermediate in various research and development applications. The information is intended to support safe laboratory practices and risk assessment.

Chemical Identification and Properties

IdentifierValue
Chemical Name Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
CAS Number 29947277 (Parent Compound)
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Synonyms 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid methyl ester
IdentifierValue
Chemical Name Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride
CAS Number 877861-62-6[1]
Molecular Formula C₁₁H₁₄ClNO₂[1]
Molecular Weight 227.69 g/mol [1]
Synonyms 1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid methyl ester hydrochloride

Hazard Identification and Classification

The hydrochloride salt of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification [1]

ClassificationCategory
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Serious Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3

GHS Label Elements [1]

ElementDescription
Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P330: Rinse mouth.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Potential Health Effects:

  • Ingestion: Harmful if swallowed.[1]

  • Inhalation: May cause respiratory tract irritation.[1]

  • Skin Contact: Causes skin irritation.[1]

  • Eye Contact: Causes serious eye irritation.[1]

Experimental Protocols and Handling

Representative Synthesis Protocol: Pictet-Spengler Reaction

The synthesis of 1,2,3,4-tetrahydroisoquinolines is commonly achieved through the Pictet-Spengler reaction.[5][6] This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

Materials:

  • β-(4-carboxymethylphenyl)ethylamine (or a suitable precursor)

  • A suitable aldehyde or ketone (e.g., formaldehyde)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-arylethylamine in the anhydrous solvent.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone to the solution.

  • Acid Catalysis: Slowly add the acid catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

G reagents β-arylethylamine + Aldehyde/Ketone + Solvent reaction_vessel Reaction Vessel (Round-bottom flask) reagents->reaction_vessel reflux Reflux (Heating) reaction_vessel->reflux acid_catalyst Acid Catalyst (e.g., TFA) acid_catalyst->reaction_vessel workup Aqueous Work-up (Neutralization & Extraction) reflux->workup drying Drying & Solvent Removal workup->drying purification Purification (Chromatography/Recrystallization) drying->purification product Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate purification->product

Caption: Generalized workflow for the Pictet-Spengler synthesis.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If working outside a fume hood or with large quantities, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Emergency Procedures

  • In case of Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

  • In case of Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • In case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

  • In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • In case of a Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Potential Biological Activity and Signaling Pathways

Tetrahydroisoquinoline derivatives have been investigated for a wide range of biological activities, including neuroprotective and neurotoxic effects.[2][4] Some derivatives are known to interact with dopaminergic systems in the brain.[2] The potential mechanism of neurotoxicity is thought to involve the inhibition of mitochondrial respiration and the generation of reactive oxygen species (ROS), leading to oxidative stress and neuronal cell damage.[4]

G THIQ Tetrahydroisoquinoline Derivative Mitochondria Mitochondrial Respiratory Chain THIQ->Mitochondria Inhibition ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage/ Apoptosis OxidativeStress->NeuronalDamage

Caption: Conceptual pathway of THIQ-induced neurotoxicity.

Disclaimer: The information provided in this guide is for informational purposes only and is intended for use by qualified professionals. It is not a substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment should be conducted before handling this chemical.

References

Foundational

An In-depth Technical Guide to Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Hydrochloride

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride. This document is inte...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

Table 1: Physicochemical Data for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Hydrochloride [1]

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO₂PubChem
Molecular Weight 227.69 g/mol PubChem
IUPAC Name methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloridePubChem
InChI InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9;/h2-3,6,12H,4-5,7H2,1H3;1HPubChem
InChIKey YQROFCVHUWWCQO-UHFFFAOYSA-NPubChem
SMILES COC(=O)C1=CC2=C(CNCC2)C=C1.ClPubChem
CAS Number 877861-62-6PubChem, Echemi

Note: Some chemical suppliers indicate that a Certificate of Analysis (CoA) is available upon purchase, which may contain more detailed and experimentally determined physicochemical properties.

Synthesis and Analysis

Detailed, peer-reviewed synthetic protocols specifically for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride are not extensively documented. However, the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is a well-established area of organic chemistry. General methodologies can be adapted to produce the target compound.

General Synthetic Approach: Pictet-Spengler Reaction

A common and versatile method for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction.[2] This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Pictet-Spengler Reaction β-phenylethylamine β-phenylethylamine Iminium_Ion Iminium Ion Intermediate β-phenylethylamine->Iminium_Ion Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Iminium_Ion Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline Iminium_Ion->Tetrahydroisoquinoline Acid-catalyzed cyclization Esterification and Salt Formation Carboxylic_Acid 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic acid Methyl_Ester Methyl 1,2,3,4-tetrahydroisoquinoline- 6-carboxylate Carboxylic_Acid->Methyl_Ester Esterification Methanol Methanol Methanol->Methyl_Ester Hydrochloride_Salt Methyl 1,2,3,4-tetrahydroisoquinoline- 6-carboxylate hydrochloride Methyl_Ester->Hydrochloride_Salt Salt Formation HCl Hydrochloric Acid HCl->Hydrochloride_Salt Potential_Biological_Pathway cluster_0 Drug Discovery Workflow THIQ_Scaffold 1,2,3,4-Tetrahydroisoquinoline Scaffold Chemical_Modification Chemical Modification (e.g., at C-6 carboxylate) THIQ_Scaffold->Chemical_Modification Compound_Library Library of Derivatives Chemical_Modification->Compound_Library Biological_Screening Biological Screening (e.g., against cancer cell lines) Compound_Library->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

References

Exploratory

The Discovery and Development of Tetrahydroisoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Tetrahydroisoquinoline (THIQ) alkaloids are a large and structurally diverse family of natural products that have garnered significant attentio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids are a large and structurally diverse family of natural products that have garnered significant attention in the fields of medicinal chemistry and pharmacology. Possessing a characteristic 1,2,3,4-tetrahydroisoquinoline scaffold, these compounds are biosynthesized by a wide range of organisms, from plants and fungi to marine invertebrates. The THIQ framework is a privileged structure in drug discovery, as evidenced by its presence in numerous clinically significant molecules, including the analgesic morphine, the antimicrobial agent berberine, and the anticancer drug trabectedin (Ecteinascidin 743).

This technical guide provides an in-depth overview of the core aspects of THIQ alkaloid discovery and development. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative bioactivity data, and a mechanistic understanding of their signaling pathways.

Biosynthesis of Tetrahydroisoquinoline Alkaloids

The biosynthesis of THIQ alkaloids in plants predominantly originates from the amino acid tyrosine. A pivotal step is the Pictet-Spengler condensation of dopamine (derived from tyrosine) with a carbonyl compound, typically 4-hydroxyphenylacetaldehyde (also derived from tyrosine). This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS) and leads to the formation of (S)-norcoclaurine, the central precursor for the vast majority of benzylisoquinoline alkaloids, a major subclass of THIQs.

Following the formation of (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, are carried out by various methyltransferases (OMTs and NMTs) and cytochrome P450 monooxygenases. These modifications lead to the formation of key branch-point intermediates, such as (S)-reticuline, from which a diverse array of THIQ alkaloid skeletons are generated. The reconstruction of these biosynthetic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae has opened up avenues for the sustainable and scalable production of valuable THIQ alkaloids.[1]

Chemical Synthesis of the Tetrahydroisoquinoline Core

Several synthetic strategies have been developed to construct the THIQ scaffold, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.

1. Pictet-Spengler Reaction: This reaction, first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form the THIQ ring system.[2][3] The reaction is highly versatile and has been widely employed in the total synthesis of numerous THIQ alkaloids.[2]

2. Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.[4][5] This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline.[4][5] This reaction is particularly useful for the synthesis of THIQs with substituents at the C1 position.

Experimental Protocols

Synthesis of Salsolidine via Pictet-Spengler Reaction

This protocol describes the synthesis of salsolidine, a simple THIQ alkaloid, using the Pictet-Spengler reaction.

Materials:

  • 3,4-dimethoxyphenethylamine

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine in water.

  • Add concentrated hydrochloric acid to the solution, followed by the dropwise addition of acetaldehyde.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate to a pH of ~8.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in methanol to afford pure salsolidine.[6]

Synthesis of a 3,4-Dihydroisoquinoline via Bischler-Napieralski Reaction

This protocol outlines a general procedure for the synthesis of a 3,4-dihydroisoquinoline intermediate.

Materials:

  • β-phenylethylamide derivative

  • Anhydrous dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • Methanol/water mixture (9:1)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-phenylethylamide substrate.

  • Add anhydrous DCM and POCl₃.

  • Fit the flask with a reflux condenser and heat the solution to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate via rotary evaporation.

  • Dissolve the resulting residue in a methanol/water (9:1) mixture and cool to 0 °C.

  • Slowly add NaBH₄ until the pH reaches 7.

  • Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The resulting 3,4-dihydroisoquinoline can be further purified by silica gel chromatography. To obtain the tetrahydroisoquinoline, the dihydroisoquinoline is reduced, for example, with NaBH₄ in methanol.[7]

Extraction and Isolation of THIQ Alkaloids from Plant Material

This protocol provides a general method for the acid-base extraction of alkaloids from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol

  • Hexane

  • 2% Hydrochloric acid (HCl)

  • Chloroform

  • Ammonium hydroxide

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Defatting: Macerate the powdered plant material in hexane at room temperature for 24 hours to remove nonpolar constituents. Repeat this process three times.

  • Extraction: Air-dry the defatted plant material and then macerate it in methanol at room temperature for 48 hours. Filter and concentrate the methanolic extract under reduced pressure.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2% HCl and filter.

    • Wash the acidic aqueous solution three times with chloroform to remove neutral and acidic impurities.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaline solution three times with chloroform.

  • Purification: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkaloid fraction. Further purify the individual alkaloids by column chromatography on silica gel.[5]

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • THIQ alkaloid stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the THIQ alkaloid for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7][8][9]

High-Performance Liquid Chromatography (HPLC) Analysis of Berberine

This protocol describes a reversed-phase HPLC method for the quantification of berberine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate, pH 5.0). For example, an isocratic mobile phase of 0.1% trifluoroacetic acid:acetonitrile (60:40, v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 346 nm.[11]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of berberine standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Extract berberine from the sample matrix (e.g., plant material, plasma) using an appropriate method. For plasma samples, liquid-liquid extraction can be used.[12] For plant extracts, dissolve the extract in methanol, sonicate, and filter through a 0.45-µm membrane filter.[11]

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Identify the berberine peak based on its retention time compared to the standard. Quantify the amount of berberine in the samples using the calibration curve.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of THIQ alkaloids across various therapeutic areas.

Table 1: Anticancer Activity of Tetrahydroisoquinoline Alkaloids

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
BerberineSW480 (Colon)Proliferation3.436[13]
Tetrahydroisoquinoline Derivative 15MCF-7 (Breast)Cytotoxicity15.16 µM (as µg/mL)[14]
Tetrahydroisoquinoline Derivative 15HepG-2 (Liver)Cytotoxicity18.74 µM (as µg/mL)[14]
Tetrahydroisoquinoline Derivative 15A549 (Lung)Cytotoxicity18.68 µM (as µg/mL)[14]
Tetrahydroisoquinoline Derivative GM-3-121MCF-7 (Breast)Antiproliferative0.43 µg/mL[15]
Tetrahydroisoquinoline Derivative GM-3-121MDA-MB-231 (Breast)Antiproliferative0.37 µg/mL[15]
Tetrahydroisoquinoline Derivative GM-3-121Ishikawa (Endometrial)Antiproliferative0.01 µg/mL[15]
Tetrahydroisoquinoline Derivative GM-3-18Colon Cancer Cell LinesKRas Inhibition0.9 - 10.7[15]

Table 2: Antimicrobial Activity of Tetrahydroisoquinoline Alkaloids

CompoundMicroorganismMIC (µg/mL)Reference
(+)-ActinodaphnineBacillus cereus≥ 50[2]
(+)-ActinodaphnineMicrococcus sp.≥ 50[2]
(+)-ActinodaphnineStaphylococcus aureus≥ 50[2]
Roemerine methineEscherichia coli300[2]
Roemerine methineKlebsiella pneumoniae300[2]
(+)-ActinodaphnineCandida albicans62.5 - 1000[2]
Spathullin AStaphylococcus aureus4[16][17]
Spathullin BStaphylococcus aureus1[16][17]
ChelerythrinePseudomonas aeruginosa1.9[18]
SanguinarineStaphylococcus aureus1.9[18]
BerberineStaphylococcus aureus6.25[18]
BerberineSalmonella typhimurium3.12[18]

Table 3: Neuroreceptor Binding Affinity of Tetrahydroisoquinoline Alkaloids

CompoundReceptorKᵢ (nM)Reference
IsocorypalmineDopamine D₁83[10]
l-TetrahydropalmatineDopamine D₁94[10]
Tetrahydroprotoberberine (±)-1Dopamine D₁5.6[19]
Tetrahydroprotoberberine (±)-1Dopamine D₂115.5[19]
Tetrahydroprotoberberine (±)-1Dopamine D₃101[19]
Tetrahydroisoquinoline 31Dopamine D₃pKi 8.4[20]
Salsolinolµ-OpioidAntagonist activity[21]
PellotineSerotonin 5-HT₇Inverse agonist[22]
AnhalidineSerotonin 5-HT₇EC₅₀ = 219 nM[22]

Signaling Pathways and Mechanisms of Action

THIQ alkaloids exert their diverse biological effects by modulating a variety of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action for representative THIQ alkaloids.

Anticancer Mechanism of Berberine via PI3K/Akt/mTOR Pathway Inhibition

Berberine, a prominent isoquinoline alkaloid, has demonstrated significant anticancer activity through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers. By inhibiting this pathway, berberine can induce apoptosis, inhibit cell proliferation, and trigger autophagy in cancer cells.[8][23][24]

Berberine_PI3K_Akt_mTOR_Pathway Berberine Berberine PI3K PI3K Berberine->PI3K inhibits Akt Akt Berberine->Akt inhibits mTOR mTOR Berberine->mTOR inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt activates Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates Salsolinol_Neurotoxicity_Pathway Salsolinol Salsolinol Mitochondria Mitochondria Salsolinol->Mitochondria Keap1 Keap1 Salsolinol->Keap1 activates ROS Reactive Oxygen Species (ROS) Mitochondria->ROS generation CytochromeC Cytochrome c release Mitochondria->CytochromeC OxidativeStress Oxidative Stress ROS->OxidativeStress Bax Bax OxidativeStress->Bax upregulates Bcl2 Bcl-2 OxidativeStress->Bcl2 downregulates Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 inhibits degradation of Antimicrobial_Mechanism THIQ Tetrahydroisoquinoline Alkaloid CellWall Bacterial Cell Wall Synthesis THIQ->CellWall inhibits CellMembrane Cell Membrane Integrity THIQ->CellMembrane disrupts Enzyme Essential Bacterial Enzymes THIQ->Enzyme inhibits DNA_Protein DNA & Protein Synthesis THIQ->DNA_Protein inhibits BacterialDeath Bacterial Cell Death CellWall->BacterialDeath CellMembrane->BacterialDeath Enzyme->BacterialDeath DNA_Protein->BacterialDeath

References

Foundational

"Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate" literature review

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolines: Synthesis, Properties, and Therapeutic Potential Introduction The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolines: Synthesis, Properties, and Therapeutic Potential

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in a wide array of natural products and synthetic molecules of significant pharmacological importance.[1][2][3] As a privileged structure in medicinal chemistry, the THIQ nucleus is a cornerstone in the development of therapeutic agents targeting a range of conditions, from neurodegenerative diseases to cancer.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of THIQ derivatives, with a particular focus on neurologically active analogs. While "Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate" serves as a reference point, this review extends to more extensively studied derivatives to provide a broader and more data-rich perspective for researchers, scientists, and drug development professionals.

Chemical Synthesis of the Tetrahydroisoquinoline Core

The construction of the THIQ framework can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern on the heterocyclic and aromatic rings.

Pictet-Spengler Reaction

A cornerstone in THIQ synthesis, the Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][5] This method is particularly effective for substrates bearing electron-donating groups on the phenyl ring, which facilitates the electrophilic aromatic substitution.[5]

Experimental Protocol: General Pictet-Spengler Reaction

  • Reactant Preparation: Dissolve the chosen β-phenylethylamine (1.0 eq.) and aldehyde/ketone (1.1 eq.) in a suitable solvent (e.g., toluene, methanol, or water).

  • Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid, or p-toluenesulfonic acid). Superacid catalysts can be employed for less activated substrates.[5]

  • Reaction Conditions: Stir the mixture at temperatures ranging from room temperature to reflux, typically for 2 to 24 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 1,2,3,4-tetrahydroisoquinoline derivative.

Bischler-Napieralski Reaction

This two-step procedure begins with the acylation of a β-phenylethylamine to form an amide intermediate. The subsequent cyclization of the amide using a dehydrating agent (e.g., phosphorus oxychloride, phosphorus pentoxide) yields a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[1]

Experimental Protocol: General Bischler-Napieralski Reaction and Reduction

  • Amide Formation: React the β-phenylethylamine (1.0 eq.) with an acyl chloride or carboxylic acid anhydride (1.1 eq.) in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent like dichloromethane at 0 °C to room temperature.

  • Cyclization: Dissolve the purified amide in a suitable solvent (e.g., acetonitrile, toluene) and add a dehydrating agent such as phosphorus oxychloride (POCl₃). Reflux the mixture until the reaction is complete.

  • Reduction: After cooling, carefully quench the reaction mixture with ice water and basify. Extract the 3,4-dihydroisoquinoline intermediate. Reduce the intermediate using a reducing agent like sodium borohydride (NaBH₄) in methanol to afford the final THIQ product.[1]

  • Purification: Purify the final compound using standard techniques such as column chromatography.

G cluster_PS Pictet-Spengler Reaction cluster_BN Bischler-Napieralski Reaction PEA β-Phenylethylamine Imine Schiff Base / Iminium Ion PEA->Imine Ald Aldehyde / Ketone Ald->Imine THIQ_PS 1,2,3,4-Tetrahydroisoquinoline Imine->THIQ_PS Acid-Catalyzed Cyclization PEA2 β-Phenylethylamine Amide N-Acyl Intermediate PEA2->Amide Acyl Acylating Agent Acyl->Amide DHIQ 3,4-Dihydroisoquinoline Amide->DHIQ Dehydration (e.g., POCl₃) THIQ_BN 1,2,3,4-Tetrahydroisoquinoline DHIQ->THIQ_BN Reduction (e.g., NaBH₄)

Core synthetic routes to the THIQ scaffold.

Physicochemical and Spectroscopic Data

PropertyValue (for Hydrochloride Salt)Reference
Molecular Formula C₁₁H₁₄ClNO₂[6]
Molecular Weight 227.69 g/mol [6]
IUPAC Name methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride[6]
CAS Number 877861-62-6[6]

Note: The table above refers to the hydrochloride salt of the title compound. Spectroscopic data for various other THIQ derivatives can be found in the chemical literature, often within the supporting information of publications detailing their synthesis.[7]

Biological Activities and Therapeutic Potential

THIQ derivatives exhibit a remarkable diversity of biological activities, with many analogs showing potent effects on the central nervous system.[2][3]

Neuroprotective Effects and Parkinson's Disease

A significant body of research has focused on the neuroprotective properties of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine found in the human brain.[8][9] Studies have shown that 1MeTIQ can protect dopaminergic neurons from various neurotoxins, suggesting its potential as a lead compound for therapies targeting Parkinson's disease.[8]

The proposed mechanisms for this neuroprotection are multifaceted:

  • Antioxidant Activity: 1MeTIQ may act as an indirect antioxidant, potentially by inducing the expression of antioxidant enzymes that combat oxidative stress, a common factor in neurodegeneration.[8]

  • MAO Inhibition: It has been demonstrated that 1MeTIQ can reversibly inhibit both monoamine oxidase A and B (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like dopamine.[9] This inhibition can lead to increased dopamine levels in the synapse.

  • Dopamine Transporter (DAT) Interaction: Some N-functionalized derivatives of 1MeTIQ have been shown to prevent the decrease in dopamine transporter expression induced by neurotoxins like MPTP.[10]

G Neurotoxins Neurotoxins (e.g., MPTP, Rotenone) OxidativeStress Oxidative Stress Neurotoxins->OxidativeStress DAT_Decrease Dopamine Transporter (DAT) Decrease Neurotoxins->DAT_Decrease NeuronDamage Dopaminergic Neuron Damage OxidativeStress->NeuronDamage DAT_Decrease->NeuronDamage THIQ_Deriv 1MeTIQ & Derivatives Antioxidant Antioxidant Enzyme Induction THIQ_Deriv->Antioxidant DAT_Protect Prevention of DAT Decrease THIQ_Deriv->DAT_Protect Antioxidant->OxidativeStress Inhibits DAT_Protect->DAT_Decrease Inhibits

Neuroprotective mechanisms of 1MeTIQ.
Dopamine Receptor Modulation

Beyond neuroprotection, various synthetic THIQs have been designed as potent and selective ligands for dopamine receptors. For instance, novel THIQ derivatives have been developed with high affinity and selectivity for the dopamine D3 receptor, which is a target for treating conditions like schizophrenia and substance abuse.[11] These compounds are often optimized through structure-activity relationship (SAR) studies to improve their pharmacological profiles, including receptor affinity, selectivity, and pharmacokinetic properties like brain penetration.[11]

Anticancer and Anti-Angiogenesis Activity

The therapeutic potential of THIQs extends beyond neurology. Certain derivatives have been synthesized and evaluated for their anticancer and anti-angiogenesis properties.[4] For example, specific substituted THIQs have demonstrated significant inhibitory activity against KRas, a key oncogene implicated in various cancers, including colon cancer.[4]

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold remains a highly valuable and versatile core in modern drug discovery. Its straightforward synthesis through established methods like the Pictet-Spengler and Bischler-Napieralski reactions allows for the generation of diverse chemical libraries. While specific data on Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is limited, the broader THIQ class, particularly neurologically active analogs like 1MeTIQ, has been extensively studied. These compounds demonstrate significant therapeutic potential, especially in the context of neurodegenerative disorders like Parkinson's disease, by modulating oxidative stress, enzyme activity, and neurotransmitter transporter function. The continued exploration of the THIQ chemical space is poised to yield novel therapeutic agents for a wide range of human diseases.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate via Pictet-Spengler Reaction

For Researchers, Scientists, and Drug Development Professionals Introduction The Pictet-Spengler reaction is a fundamental and widely utilized method in organic synthesis for the construction of tetrahydroisoquinoline an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and widely utilized method in organic synthesis for the construction of tetrahydroisoquinoline and β-carboline skeletons.[1][2] This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[1][2] The resulting tetrahydroisoquinoline core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.

This document provides detailed application notes and protocols for the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. The presence of an electron-withdrawing methyl carboxylate group on the aromatic ring presents a notable challenge to the classical Pictet-Spengler reaction, as such substituents deactivate the aromatic ring towards the requisite intramolecular electrophilic aromatic substitution.[3][4] Consequently, harsher reaction conditions are often necessary to achieve successful cyclization.[3][5]

Reaction Principle

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base (or imine) from the condensation of the primary amine of the β-arylethylamine and the carbonyl group of the aldehyde. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The subsequent and typically rate-determining step is the intramolecular attack of the electron-rich aromatic ring onto the iminium ion, leading to the formation of the new heterocyclic ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[1][2]

For the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, the starting materials are Methyl 4-(2-aminoethyl)benzoate and an aldehyde, typically formaldehyde or a formaldehyde equivalent like paraformaldehyde.

Experimental Protocols

Protocol 1: Classical High-Temperature Pictet-Spengler Reaction

This protocol is adapted from general procedures for Pictet-Spengler reactions involving deactivated aromatic rings, requiring strong acid catalysis and elevated temperatures.

Materials:

  • Methyl 4-(2-aminoethyl)benzoate hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Ethanol or Dioxane

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) in ethanol or dioxane.

  • Addition of Reagents: Add paraformaldehyde (1.5 - 2.0 eq) to the solution.

  • Acid Catalysis: Carefully add concentrated hydrochloric acid (2.0 - 5.0 eq) or trifluoroacetic acid (as a solvent or co-solvent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acid by slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Data Presentation
ParameterCondition 1 (HCl/Ethanol)Condition 2 (TFA)
Starting Material Methyl 4-(2-aminoethyl)benzoateMethyl 4-(2-aminoethyl)benzoate
Aldehyde ParaformaldehydeParaformaldehyde
Catalyst/Acid Concentrated HClTrifluoroacetic Acid
Solvent EthanolTrifluoroacetic Acid
Temperature Reflux (approx. 78 °C)Reflux (approx. 72 °C)
Reaction Time 24-48 hours12-24 hours
Yield ModerateModerate to Good

Note: Specific yields are highly dependent on the precise reaction conditions and scale. The presence of the electron-withdrawing group generally leads to lower yields compared to reactions with electron-rich substrates.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 Methyl 4-(2-aminoethyl)benzoate Step1 Iminium Ion Intermediate Reactant1->Step1 + HCHO, H+ Reactant2 Formaldehyde Product Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Step1->Product Intramolecular Electrophilic Aromatic Substitution

Caption: General scheme of the Pictet-Spengler reaction.

Experimental Workflow

Workflow A 1. Dissolve Reactants B 2. Add Acid Catalyst A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction C->D E 5. Cooldown and Neutralize D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Step-by-step experimental workflow.

Concluding Remarks

The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate via the Pictet-Spengler reaction is a feasible but challenging transformation due to the electronic deactivation of the aromatic ring. The provided protocols offer a starting point for researchers, with the understanding that optimization of reaction conditions, including the choice of acid catalyst, solvent, temperature, and reaction time, will be crucial for achieving satisfactory yields. For substrates with electron-withdrawing groups, the use of superacids has also been reported to significantly enhance reaction rates and yields.[3] Careful monitoring of the reaction progress is highly recommended to determine the optimal endpoint and minimize the formation of byproducts.

References

Application

Application Notes and Protocols for the Bischler-Napieralski Synthesis of Tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetrahydroisoquinolines via the Bischler-Napieralski re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetrahydroisoquinolines via the Bischler-Napieralski reaction. This powerful cyclization method is a cornerstone in the synthesis of numerous natural products and pharmacologically active compounds.[1]

Introduction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[2][3] These intermediates are then typically reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines, a core scaffold in a vast array of alkaloids and therapeutic agents.[4][5] The reaction is generally carried out under acidic conditions with a dehydrating agent.[6] The presence of electron-donating groups on the aromatic ring of the β-arylethylamide enhances the reaction's efficiency.[6][7]

Reaction Mechanism and Pathway

The synthesis of tetrahydroisoquinolines via the Bischler-Napieralski reaction is a three-step process:

  • N-Acylation of a β-phenylethylamine: A β-phenylethylamine is acylated with a suitable acylating agent (e.g., acid chloride or anhydride) to form the corresponding N-acyl-β-phenylethylamide.

  • Bischler-Napieralski Cyclization: The amide is then treated with a dehydrating agent (e.g., POCl₃, P₂O₅) to effect an intramolecular cyclization, yielding a 3,4-dihydroisoquinoline.[2]

  • Reduction: The resulting 3,4-dihydroisoquinoline is reduced, typically with sodium borohydride (NaBH₄), to the final tetrahydroisoquinoline product.[4]

Two primary mechanisms have been proposed for the Bischler-Napieralski cyclization, largely dependent on the reaction conditions. One pathway involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate.[3][6]

Bischler_Napieralski_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction Phenylethylamine β-Phenylethylamine Amide N-Acyl-β-phenylethylamide Phenylethylamine->Amide Acylation AcylatingAgent Acylating Agent (e.g., RCOCl, (RCO)₂O) AcylatingAgent->Amide DHIQ 3,4-Dihydroisoquinoline Amide->DHIQ Bischler-Napieralski Cyclization THIQ Tetrahydroisoquinoline DHIQ->THIQ Reduction DehydratingAgent Dehydrating Agent (e.g., POCl₃, P₂O₅) DehydratingAgent->DHIQ ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->THIQ

Caption: Overall workflow for the synthesis of tetrahydroisoquinolines.

Quantitative Data

The choice of dehydrating agent significantly impacts the yield of the Bischler-Napieralski cyclization. The following table summarizes the yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide under various conditions.

Dehydrating AgentSolventTemperatureYield (%)
POCl₃TolueneReflux60-75%
P₂O₅ / POCl₃TolueneReflux85-95%
Tf₂O / 2-chloropyridineDichloromethane-20 °C to RT~95%

Data sourced from multiple references.

The following table provides examples of the Bischler-Napieralski reaction with a variety of substrates, showcasing the scope of the reaction.

β-Phenylethylamide SubstrateAcyl GroupDehydrating AgentProductYield (%)
N-(3,4-Dimethoxyphenethyl)acetamideAcetylPOCl₃6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline75-85%
N-PhenethylbenzamideBenzoylTf₂O / 2-chloropyridine1-Phenyl-3,4-dihydroisoquinoline95%[8]
N-(4-Methoxyphenethyl)acetamideAcetylPOCl₃7-Methoxy-1-methyl-3,4-dihydroisoquinoline~80%
N-(3,4-Methylenedioxyphenethyl)acetamideAcetylPOCl₃6,7-Methylenedioxy-1-methyl-3,4-dihydroisoquinoline~70-80%

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of N-Acyl-β-phenylethylamide (Amide Formation)

This protocol describes the general procedure for the N-acylation of a β-phenylethylamine using an acid chloride.

Materials:

  • β-Phenylethylamine derivative (1.0 eq)

  • Acid chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the β-phenylethylamine derivative and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl-β-phenylethylamide.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Bischler-Napieralski Cyclization and Subsequent Reduction

This protocol details a one-pot procedure for the cyclization of an N-acyl-β-phenylethylamide to a 3,4-dihydroisoquinoline followed by its reduction to a tetrahydroisoquinoline.

Materials:

  • N-Acyl-β-phenylethylamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

  • Toluene or Acetonitrile, anhydrous

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5-2.0 eq)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the N-acyl-β-phenylethylamide and anhydrous toluene (or acetonitrile).

  • Add POCl₃ dropwise at room temperature.

  • Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion of the cyclization, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in methanol and cool to 0 °C in an ice bath.

  • Carefully add sodium borohydride portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude tetrahydroisoquinoline by column chromatography on silica gel.

Logical Relationships and Troubleshooting

The success of the Bischler-Napieralski synthesis is dependent on several factors. The following diagram illustrates the logical relationships and provides troubleshooting guidance for common issues.

Troubleshooting cluster_troubleshooting Troubleshooting Low Yield Start Start: Bischler-Napieralski Reaction CheckYield Check Yield Start->CheckYield LowYield Low Yield CheckYield->LowYield No GoodYield Good Yield Proceed to Purification CheckYield->GoodYield Yes DeactivatedRing Deactivated Aromatic Ring? (Electron-withdrawing groups) LowYield->DeactivatedRing WeakReagent Insufficiently Potent Dehydrating Agent? LowYield->WeakReagent SideReaction Side Reactions? (e.g., Retro-Ritter) LowYield->SideReaction Solution1 Solution: Use stronger dehydrating agent (e.g., P₂O₅/POCl₃ or Tf₂O) DeactivatedRing->Solution1 WeakReagent->Solution1 Solution2 Solution: Use milder, modern protocol (Tf₂O, 2-chloropyridine) WeakReagent->Solution2 Solution3 Solution: Use nitrile as solvent or Larsen's oxalyl chloride method SideReaction->Solution3

References

Method

Application Notes and Protocols for the Pharmaceutical Intermediate: Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate as a versatile pharmaceutical intermediate....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate as a versatile pharmaceutical intermediate. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This document outlines the synthetic utility of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and provides detailed protocols for its derivatization into potential lead compounds.

Overview of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a bifunctional molecule featuring a secondary amine within the tetrahydroisoquinoline ring system and a methyl ester at the 6-position of the aromatic ring. This unique combination of functional groups allows for sequential or orthogonal chemical modifications, making it a valuable building block in the synthesis of complex pharmaceutical agents.

Key Structural Features and Reactivity:

  • Secondary Amine (Position 2): The nitrogen atom is nucleophilic and can be readily functionalized through N-alkylation, N-acylation, N-arylation, and reductive amination reactions. This site is crucial for introducing substituents that can modulate the pharmacological properties of the final compound.

  • Methyl Ester (Position 6): The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of functional groups, including amides, esters, and alcohols. This position is often utilized to introduce moieties that can interact with specific biological targets or improve the pharmacokinetic profile of a drug candidate.

Applications in Drug Discovery

The tetrahydroisoquinoline core is associated with a broad spectrum of pharmacological activities, including but not limited to:

  • Cardiovascular Agents: Derivatives of THIQ have been explored for their potential in treating cardiovascular diseases.[3]

  • Anticancer Agents: The THIQ scaffold is found in several natural and synthetic compounds with antitumor properties.

  • Antiviral and Antibacterial Agents: THIQ derivatives have shown promise as inhibitors of various viral and bacterial targets.

  • Central Nervous System (CNS) Agents: The structural similarity of THIQs to certain neurotransmitters has led to their investigation for neurological disorders.

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate serves as a key starting material for the synthesis of libraries of novel THIQ derivatives for screening against these and other biological targets.

Experimental Protocols

The following are detailed protocols for the synthesis and derivatization of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydroisoquinolines.[1][3][4][5][6] This protocol describes a potential synthesis of the title compound.

Reaction Scheme:

Pictet-Spengler Synthesis cluster_reactants Reactants cluster_products Product Reactant_A Methyl 4-(2-aminoethyl)benzoate Reaction_Step Acid Catalyst (e.g., TFA, HCl) Reactant_A->Reaction_Step + Reactant_B Formaldehyde Reactant_B->Reaction_Step + Product_C Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Reaction_Step->Product_C N-Alkylation cluster_reactants Reactants cluster_products Product Reactant_A Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Reaction_Step Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, ACN) Reactant_A->Reaction_Step + Reactant_B R-X (Alkyl Halide) Reactant_B->Reaction_Step + Product_C N-Alkyl-Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Reaction_Step->Product_C Ester_Hydrolysis Reactant N-Protected-Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Reaction_Step 1. LiOH, THF/H₂O 2. HCl (aq) Reactant->Reaction_Step Product N-Protected-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid Reaction_Step->Product Amide_Coupling cluster_reactants Reactants cluster_products Product Reactant_A N-Protected-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid Reaction_Step Coupling Agent (e.g., HATU, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) Reactant_A->Reaction_Step + Reactant_B R'-NH₂ (Amine) Reactant_B->Reaction_Step + Product_C N-Protected-1,2,3,4-tetrahydroisoquinoline-6-carboxamide Reaction_Step->Product_C Drug_Discovery_Workflow Start Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate N_Func N-Functionalization (Alkylation, Acylation, etc.) Start->N_Func Ester_Mod Ester Modification (Hydrolysis, Amidation, etc.) N_Func->Ester_Mod Library Diverse Compound Library Ester_Mod->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

Application

Application Notes and Protocols: Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a versatile bicyclic scaffold belonging to the privileged class of 1,2,3,4-tetrahydroiso...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a versatile bicyclic scaffold belonging to the privileged class of 1,2,3,4-tetrahydroisoquinolines (THIQs). The THIQ framework is a common structural motif in numerous natural products and clinically approved drugs, exhibiting a wide spectrum of biological activities. This document provides detailed application notes and experimental protocols for the utilization of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate as a key building block in drug discovery campaigns, particularly in the synthesis of screening libraries and targeted therapeutics.

The presence of a secondary amine and a methyl ester group on the rigid THIQ core allows for diverse chemical modifications, making it an ideal starting point for exploring structure-activity relationships (SAR) and developing novel drug candidates.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and its hydrochloride salt is presented below.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
IUPAC Name methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate[1]
CAS Number 877861-62-6 (hydrochloride); 29947277 (parent)[1][2]
Appearance Powder
Solubility Soluble in most organic solvents.[3]

Table 1: Physicochemical properties of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Applications in Drug Discovery

The unique structural features of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate make it a valuable scaffold for the development of novel therapeutics across various disease areas. The THIQ core is a recognized "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets.

As a Scaffold for Screening Libraries

The bifunctional nature of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate allows for the straightforward generation of diverse chemical libraries for high-throughput screening (HTS). The secondary amine can be readily derivatized through reactions such as N-acylation, N-alkylation, and sulfonylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This diversity-oriented synthesis approach enables the exploration of a vast chemical space to identify novel hit compounds.

Case Study: Synthesis of BCL-2/BCL-XL Inhibitors

A notable application of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is in the synthesis of inhibitors of the B-cell lymphoma 2 (BCL-2) family of proteins, which are key regulators of apoptosis and are frequently overexpressed in cancer cells. In one study, this molecule was utilized as a key intermediate in the synthesis of a benzoylurea-based BCL-XL inhibitor.[4] The synthetic strategy involved an initial N-acylation of the tetrahydroisoquinoline nitrogen, followed by hydrolysis of the methyl ester and subsequent amide coupling to introduce the benzoylurea moiety.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the key chemical transformations of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Protocol 1: N-Acylation of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

This protocol describes the general procedure for the acylation of the secondary amine of the THIQ core.

Materials:

  • Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., EDC, HBTU, HATU)[5]

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a solution of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Method A (using acyl chloride): Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Method B (using carboxylic acid): To a separate flask, dissolve the carboxylic acid (1.1 eq), a coupling agent such as HBTU (1.1 eq), and a base like diisopropylethylamine (2.2 eq) in anhydrous DMF. Stir for 15 minutes to pre-activate the carboxylic acid. Add this solution to the solution of the free-based Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. Stir at room temperature for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Expected Outcome: The N-acylated product will be obtained as a solid or oil, with yields typically ranging from 70-95%, depending on the specific acylating agent used.

Protocol 2: Saponification (Ester Hydrolysis) of N-Acylated Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • N-acylated Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent mixture (e.g., Tetrahydrofuran (THF)/Water or Methanol/Water)

  • Hydrochloric acid (HCl), 1N solution

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-acylated methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (e.g., 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the organic solvent (THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C.

  • The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the carboxylic acid.

Expected Outcome: The corresponding carboxylic acid will be obtained, typically as a solid, with yields generally above 80%.[4]

Protocol 3: Amide Coupling of the Tetrahydroisoquinoline-6-carboxylic Acid

This protocol describes the formation of an amide bond from the carboxylic acid obtained in Protocol 2.

Materials:

  • N-acylated 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

  • Desired amine

  • Coupling agent (e.g., EDC, HBTU, HATU)[5]

  • Base (e.g., diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), the desired amine (1.2 eq), a coupling agent such as HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide product.

Expected Outcome: The final amide product is typically obtained as a solid with yields ranging from 60-90%.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows involving Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

G cluster_start Starting Material cluster_derivatization Derivatization Pathways cluster_intermediate Key Intermediate cluster_final_products Final Products start Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate N_acyl N-Acylation start->N_acyl N_alkyl N-Alkylation start->N_alkyl N_sulfonyl N-Sulfonylation start->N_sulfonyl intermediate N-Substituted Methyl Ester N_acyl->intermediate N_alkyl->intermediate N_sulfonyl->intermediate ester_library Ester Library intermediate->ester_library hydrolysis Ester Hydrolysis intermediate->hydrolysis acid Carboxylic Acid hydrolysis->acid amide_coupling Amide Coupling acid->amide_coupling amide_library Amide Library amide_coupling->amide_library

Caption: Synthetic pathways for library generation.

G cluster_workflow Experimental Workflow for Amide Synthesis step1 Step 1: N-Acylation (Protocol 1) step2 Step 2: Ester Hydrolysis (Protocol 2) step1->step2 step3 Step 3: Amide Coupling (Protocol 3) step2->step3 step4 Step 4: Purification & Analysis step3->step4

Caption: Workflow for amide derivative synthesis.

G cluster_pathway Targeted Synthesis of a BCL-XL Inhibitor start Methyl 1,2,3,4-tetrahydro- isoquinoline-6-carboxylate nacylation N-Acylation with 4-nitrobenzoyl chloride start->nacylation intermediate1 N-(4-nitrobenzoyl) Methyl Ester nacylation->intermediate1 hydrolysis Ester Hydrolysis (LiOH, THF/H2O) intermediate1->hydrolysis intermediate2 N-(4-nitrobenzoyl) Carboxylic Acid hydrolysis->intermediate2 amide_coupling Amide Coupling with 4-methylbenzylamine (HBTU) intermediate2->amide_coupling final_product Benzoylurea Precursor amide_coupling->final_product

Caption: BCL-XL inhibitor synthesis pathway.

References

Method

Application Notes and Protocols: Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate as a versatile starting material in the synthesis of novel kinase inhibitors. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds and its utility in the development of targeted therapeutics, including kinase inhibitors.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The THIQ scaffold provides a rigid framework that can be strategically functionalized to achieve potent and selective inhibition of various kinases. Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a key building block, offering a reactive handle at the 6-position for the introduction of diverse chemical moieties to explore the chemical space and optimize biological activity.

Synthesis of the Core Scaffold

The foundational 1,2,3,4-tetrahydroisoquinoline-6-carboxylate scaffold can be synthesized via the classical Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.

Protocol 1: Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Materials:

  • Methyl 4-(2-aminoethyl)benzoate

  • Formaldehyde (37% solution in water)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve Methyl 4-(2-aminoethyl)benzoate (1 equivalent) in dichloromethane (DCM).

  • Add formaldehyde solution (1.2 equivalents) to the reaction mixture.

  • Slowly add trifluoroacetic acid (TFA) (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Derivatization for Kinase Inhibitor Synthesis

The methyl ester at the 6-position of the THIQ scaffold is a versatile functional group for further derivatization, most commonly through amide bond formation. This allows for the introduction of a wide array of substituents to probe interactions with the target kinase.

Protocol 2: General Procedure for Amide Coupling

Materials:

  • Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

  • A desired primary or secondary amine (1.2 equivalents)

  • Trimethylaluminum (2M solution in toluene or hexanes)

  • Anhydrous toluene

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the desired amine (1.2 equivalents) in anhydrous toluene.

  • Cool the solution to 0 °C and slowly add trimethylaluminum solution (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (1 equivalent) in anhydrous toluene to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide derivative by silica gel column chromatography or preparative HPLC.

Biological Activity of Tetrahydroisoquinoline-Based Kinase Inhibitors

Derivatives of the THIQ scaffold have shown inhibitory activity against a range of kinases implicated in cancer and other diseases. The following tables summarize some of the reported quantitative data for THIQ derivatives.

Compound IDTarget/Cell LineIC50 (µM)Reference
GM-3-18KRas inhibition (HCT116)0.9 - 10.7[1]
GM-3-121Anti-angiogenesis1.72[1]
GM-3-16KRas inhibition1.6 - 2.6[1]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and for rational drug design. Below are diagrams representing a generic kinase signaling pathway and a typical workflow for kinase inhibitor synthesis and evaluation.

G Figure 1: Generic Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Extracellular_Signal->Receptor_Tyrosine_Kinase Adaptor_Proteins Adaptor Proteins Receptor_Tyrosine_Kinase->Adaptor_Proteins Ras Ras Adaptor_Proteins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response THIQ_Inhibitor THIQ-based Kinase Inhibitor THIQ_Inhibitor->Raf Inhibition

Caption: A simplified representation of the MAPK/ERK signaling cascade.

G Figure 2: Experimental Workflow Start Methyl 1,2,3,4-tetrahydro- isoquinoline-6-carboxylate Derivatization Amide Coupling (Protocol 2) Start->Derivatization Library Library of THIQ Amide Derivatives Derivatization->Library Screening Kinase Inhibition Screening Library->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Workflow for synthesis and screening of THIQ-based inhibitors.

Conclusion

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize libraries of THIQ derivatives for screening against various kinase targets. The inherent drug-like properties of the THIQ scaffold, combined with the potential for diverse functionalization, make it an attractive core for the development of next-generation targeted therapies.

References

Application

Application Notes and Protocols for the Derivatization of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the chemical derivatization of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carb...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. This versatile scaffold is a key building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The 1,2,3,4-tetrahydroisoquinoline motif is present in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, antimicrobial, and neurological effects.[1][2][3]

I. Overview of Derivatization Strategies

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate offers several sites for chemical modification. The secondary amine at the 2-position and the methyl ester at the 6-position are the primary handles for derivatization. The main strategies covered in these notes are:

  • N-Alkylation and N-Arylation: Introduction of various alkyl and aryl groups at the secondary amine to modulate lipophilicity, steric bulk, and electronic properties.

  • N-Acylation: Formation of amides by reacting the secondary amine with a diverse range of carboxylic acids or their activated derivatives.

  • Modification of the Carboxylate Group: Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with various amines.

These derivatization pathways are crucial for fine-tuning the pharmacological properties of the molecule and for generating libraries of compounds for high-throughput screening.

II. Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a widely used method for the N-alkylation of secondary amines. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its reduction to the corresponding alkylated amine.

Reaction Scheme:

start Methyl 1,2,3,4-tetrahydro- isoquinoline-6-carboxylate reagents R-CHO or R-CO-R' Sodium triacetoxyborohydride (STAB) Dichloromethane (DCM) start->reagents 1. Add aldehyde/ketone 2. Add reducing agent product N-Alkyl/Aryl-methyl 1,2,3,4-tetrahydro- isoquinoline-6-carboxylate reagents->product Stir at room temperature

Caption: Reductive amination workflow.

Materials:

  • Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: N-Acylation using Acyl Chlorides

Direct acylation with acyl chlorides is a straightforward method to form amide bonds. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Reaction Scheme:

start Methyl 1,2,3,4-tetrahydro- isoquinoline-6-carboxylate reagents R-COCl Triethylamine (TEA) or DIPEA Dichloromethane (DCM) start->reagents 1. Add base 2. Add acyl chloride product N-Acyl-methyl 1,2,3,4-tetrahydro- isoquinoline-6-carboxylate reagents->product Stir at 0 °C to room temperature

Caption: N-Acylation experimental workflow.

Materials:

  • Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (1.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel or recrystallization to afford the desired N-acyl derivative.

Protocol 3: Hydrolysis of the Methyl Ester

To enable derivatization at the 6-position, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid. This is typically achieved using a base such as lithium hydroxide.

Reaction Scheme:

start Methyl 1,2,3,4-tetrahydro- isoquinoline-6-carboxylate reagents Lithium hydroxide (LiOH) Tetrahydrofuran (THF) / Water start->reagents Stir at room temperature product 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic acid reagents->product Acidic workup

Caption: Ester hydrolysis workflow.

Materials:

  • Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-16 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate may form.

  • Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to dryness to yield the carboxylic acid, which can often be used in the next step without further purification.

Protocol 4: Amide Coupling of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

The resulting carboxylic acid from Protocol 3 can be coupled with a variety of primary and secondary amines using a peptide coupling reagent such as HATU.

Reaction Scheme:

start 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic acid reagents Amine (R-NH2) HATU, DIPEA DMF start->reagents Stir at 0 °C to room temperature product 1,2,3,4-Tetrahydroisoquinoline- 6-carboxamide reagents->product Aqueous workup

Caption: Amide coupling workflow.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid

  • Primary or secondary amine (e.g., Benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C.

  • Add HATU (1.2 eq) in one portion and stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 3-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

III. Data Presentation

The following tables summarize typical yields for the derivatization of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and the biological activity of some representative derivatives. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Representative Yields for N-Alkylation and N-Acylation

DerivativeReagent(s)MethodTypical Yield (%)
N-BenzylBenzaldehyde, NaBH(OAc)₃Reductive Amination70-90
N-AcetylAcetyl chloride, TEAN-Acylation85-95
N-BenzoylBenzoyl chloride, TEAN-Acylation80-90
N-(4-Chlorobenzyl)4-Chlorobenzaldehyde, NaBH(OAc)₃Reductive Amination65-85

Table 2: Representative Yields for Amide Coupling Derivatives

AmineCoupling ReagentMethodTypical Yield (%)
BenzylamineHATU, DIPEAAmide Coupling75-90
MorpholineHATU, DIPEAAmide Coupling70-85
AnilineHATU, DIPEAAmide Coupling60-75
(S)-(-)-α-MethylbenzylamineEDC, HOBtAmide Coupling65-80

Table 3: Biological Activity of Selected 1,2,3,4-Tetrahydroisoquinoline Derivatives

Note: The following data is illustrative and may not be from the exact 6-carboxylate scaffold but from closely related analogs to demonstrate the potential biological activities.

CompoundTargetActivity (IC₅₀/EC₅₀)Reference
N-substituted 6,7-dimethoxy-THIQ derivativeHIV-1 Reverse Transcriptase4.10 µM[2]
1,1-dialkyl-THIQ derivativeDopamine D₂ ReceptorNot specified[3]
N-Acyl-THIQ derivativeBradycardic agentNot specified[3]
7-(cyclopentyloxy)-6-methoxy-THIQ derivativePDE4B2.3 µM[4]

IV. Applications in Drug Discovery

The derivatization of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a powerful strategy in drug discovery for several reasons:

  • SAR Exploration: Systematically modifying the N-substituent and the carboxamide moiety allows for a thorough investigation of the structure-activity relationship, helping to identify key pharmacophoric features.

  • Optimization of Physicochemical Properties: Derivatization can be used to fine-tune properties such as solubility, lipophilicity (logP), and metabolic stability, which are critical for drug-likeness.

  • Access to Diverse Chemical Space: The wide availability of aldehydes, ketones, carboxylic acids, and amines enables the generation of large and diverse compound libraries for screening against various biological targets.

  • Privileged Scaffold: The 1,2,3,4-tetrahydroisoquinoline core is considered a "privileged scaffold" due to its ability to bind to multiple receptor types, making its derivatives promising candidates for a range of therapeutic areas.[2]

By employing the protocols and strategies outlined in these application notes, researchers can efficiently synthesize and evaluate novel derivatives of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate for the development of new and improved therapeutics.

References

Method

Asymmetric Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the asymmetric synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, a valua...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, a valuable chiral building block in medicinal chemistry and drug discovery. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and biologically active compounds.[1][2][3] The enantioselective synthesis of substituted THIQs is therefore of significant interest for the development of novel therapeutics.

This note focuses on two primary and highly effective strategies for the asymmetric synthesis of the target molecule: the Pictet-Spengler reaction and the asymmetric hydrogenation of a dihydroisoquinoline intermediate . While direct experimental data for methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is limited in readily available literature, this document outlines detailed protocols adapted from established and reliable methods for closely related analogues.

Key Asymmetric Synthetic Strategies

The two principal pathways for the enantioselective synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines are the Pictet-Spengler reaction and the asymmetric reduction of corresponding 3,4-dihydroisoquinolines.[3][4]

  • Catalytic Asymmetric Pictet-Spengler Reaction: This powerful C-C bond-forming reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, catalyzed by a chiral Brønsted or Lewis acid.[2][5] This approach constructs the chiral center and the heterocyclic ring in a single, highly atom-economical step. The enantioselectivity is induced by the chiral catalyst, which creates a chiral environment around the reactive iminium ion intermediate.

  • Asymmetric Hydrogenation: This method involves the initial construction of a prochiral 3,4-dihydroisoquinoline precursor, typically via a Bischler-Napieralski reaction, followed by enantioselective hydrogenation of the C=N bond using a chiral transition metal catalyst (e.g., Iridium or Rhodium-based).[6][7] The chirality of the final product is dictated by the chiral ligand coordinated to the metal center.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic strategies for obtaining enantiomerically enriched methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

digraph "Asymmetric_Pictet_Spengler_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [arrowsize=0.7];

start [label="Methyl 4-(2-aminoethyl)benzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde [label="Aldehyde (R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Chiral Brønsted Acid\nor Lewis Acid Catalyst", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Chiral Iminium\nIntermediate", style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Methyl (R/S)-1-substituted-\n1,2,3,4-tetrahydroisoquinoline-6-carboxylate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="+", arrowhead=none]; aldehyde -> intermediate; catalyst -> intermediate [style=dashed, arrowhead=open, label=" catalysis"]; intermediate -> product [label="Cyclization"]; }

Caption: Asymmetric Pictet-Spengler Reaction Workflow.

digraph "Asymmetric_Hydrogenation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [arrowsize=0.7];

start [label="Methyl 4-(2-aminoethyl)benzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; acyl_chloride [label="Acyl Chloride\n(R-COCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; amide [label="Amide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; dhiq [label="Methyl 3,4-dihydroisoquinoline-\n6-carboxylate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; hydrogenation [label="Asymmetric Hydrogenation\n(H₂, Chiral Catalyst)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Methyl (R/S)-1-substituted-\n1,2,3,4-tetrahydroisoquinoline-6-carboxylate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> amide [label="+", arrowhead=none]; acyl_chloride -> amide; amide -> dhiq [label="Bischler-Napieralski\nReaction"]; dhiq -> product; hydrogenation -> product [style=dashed, arrowhead=open]; }

Caption: Asymmetric Hydrogenation Workflow.

Experimental Protocols

The following are detailed, generalized protocols for the asymmetric synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, adapted from established methodologies for analogous compounds. Researchers should optimize these conditions for the specific substrates and catalysts used.

Protocol 1: Chiral Phosphoric Acid Catalyzed Asymmetric Pictet-Spengler Reaction

This protocol is adapted from enantioselective Pictet-Spengler reactions of N-carbamoyl-β-arylethylamines.[5]

Materials:

  • Methyl 4-(2-aminoethyl)benzoate hydrochloride

  • Aldehyde (e.g., isobutyraldehyde)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Molecular Sieves (4 Å), activated

  • Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add activated 4 Å molecular sieves (100 mg per 0.25 mmol of amine).

  • Add the chiral phosphoric acid catalyst (5-10 mol%).

  • Dissolve methyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) and the aldehyde (1.2-1.5 eq) in the anhydrous solvent and add to the reaction vessel.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the molecular sieves, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Asymmetric Hydrogenation of a 3,4-Dihydroisoquinoline Intermediate

This protocol is based on the iridium-catalyzed asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines.[7]

Part A: Synthesis of Methyl 1-substituted-3,4-dihydroisoquinoline-6-carboxylate (Bischler-Napieralski Reaction)

  • React methyl 4-(2-aminoethyl)benzoate with an appropriate acyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) to form the corresponding amide.

  • To the crude amide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heat the mixture (e.g., in refluxing toluene) to effect the Bischler-Napieralski cyclization.[4]

  • After cooling, quench the reaction mixture carefully with ice/water and basify with an aqueous base (e.g., NaOH or Na₂CO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3,4-dihydroisoquinoline intermediate by flash column chromatography or crystallization.

Part B: Iridium-Catalyzed Asymmetric Hydrogenation

Materials:

  • Methyl 1-substituted-3,4-dihydroisoquinoline-6-carboxylate (from Part A)

  • Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral phosphine ligand (e.g., (R)-MeO-BIPHEP, (R)-SynPhos)

  • Anhydrous, degassed solvent (e.g., Toluene, THF)

  • Additive (e.g., I₂, (Boc)₂O)

  • Hydrogen gas (high pressure)

Procedure:

  • In a glovebox, charge a Schlenk tube with the iridium precursor (e.g., 0.5-1 mol%) and the chiral ligand (e.g., 1.1-2.2 mol%).

  • Add the anhydrous, degassed solvent and stir at room temperature for 15-30 minutes to form the catalyst complex.

  • In a separate autoclave vessel, dissolve the 3,4-dihydroisoquinoline substrate (1.0 eq) and any additive in the solvent.

  • Transfer the pre-formed catalyst solution to the autoclave under an inert atmosphere.

  • Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm).

  • Stir the reaction at a set temperature (e.g., 25-80 °C) for the required time (e.g., 12-24 hours).

  • After cooling and carefully venting the hydrogen, concentrate the reaction mixture.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data for analogous asymmetric syntheses of 1-substituted tetrahydroisoquinolines reported in the literature. These values provide a benchmark for what can be expected when applying these protocols to the synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Table 1: Asymmetric Pictet-Spengler Reaction of β-Arylethylamines

Catalyst (mol%)AldehydeSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(R)-TRIP (10)IsobutyraldehydeToluene60248590[8]
Chiral PA (5)PivalaldehydeCH₂Cl₂RT489296[5]

*PA = Phosphoric Acid

Table 2: Asymmetric Hydrogenation of 1-Substituted-3,4-dihydroisoquinolines

Catalyst SystemSubstrateSolventH₂ (atm)Temp (°C)Yield (%)ee (%)Reference
[Ir(COD)Cl]₂/(R)-MeO-BIPHEP1-Methyl-DHIQToluene5025>9995[6]
[Ir(COD)Cl]₂/(R)-SynPhos/I₂1-Phenyl-DHIQToluene100809896[7]

*DHIQ = Dihydroisoquinoline

Concluding Remarks

The asymmetric synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be effectively achieved through either a chiral catalyst-mediated Pictet-Spengler reaction or the asymmetric hydrogenation of a corresponding 3,4-dihydroisoquinoline intermediate. The choice of method may depend on the availability of starting materials, the desired substitution pattern at the C1 position, and the specific chiral catalyst systems available. The protocols and data presented herein, derived from well-established procedures for analogous compounds, provide a strong foundation for researchers to develop a robust and efficient synthesis of this valuable chiral building block for applications in drug discovery and development. Optimization of reaction conditions for the specific substrate is highly recommended to achieve maximum yield and enantioselectivity.

References

Application

Experimental Applications of Substituted Tetrahydroisoquinolines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for substituted tetrahydroisoquinolines, a class of heterocyclic compounds with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for substituted tetrahydroisoquinolines, a class of heterocyclic compounds with diverse and potent biological activities. The information presented herein is intended to guide researchers in the exploration and development of these molecules for various therapeutic applications.

Anticancer Applications: Tubulin Polymerization Inhibition

A significant area of investigation for substituted tetrahydroisoquinolines is their potential as anticancer agents. Certain derivatives, particularly those with a 1-phenyl substitution, have been shown to inhibit tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of exemplary 1-phenyl-tetrahydroisoquinoline derivatives, which are analogues of the natural product combretastatin A-4.[1][2][3][4][5]

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism
Compound 13a HepG2 (Liver)1.31[1]Tubulin Polymerization Inhibition
A549 (Lung)1.37[1]
Compound 13b HepG2 (Liver)4.75[1]Tubulin Polymerization Inhibition
Compound 19h HL-60 (Leukemia)0.040[4]Tubulin Polymerization Inhibition
MCF-7 (Breast)0.026[4]
HCT-116 (Colon)0.022[4]
HeLa (Cervical)0.038[4]
Compound 12c MCF-7 (Breast)0.010[5]Tubulin Polymerization Inhibition
HL-60 (Leukemia)0.042[5]
HCT-116 (Colon)0.012[5]
HeLa (Cervical)0.015[5]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a cell-free assay to determine the inhibitory effect of a substituted tetrahydroisoquinoline on tubulin polymerization.

Materials:

  • Purified tubulin protein (>95% purity)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Test compound (substituted tetrahydroisoquinoline) dissolved in DMSO

  • Positive control (e.g., colchicine)

  • Negative control (DMSO vehicle)

  • 96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm

Procedure:

  • Prepare a stock solution of the test compound and positive control in DMSO.

  • On ice, prepare the reaction mixtures in a 96-well plate. For each well, add the polymerization buffer and the test compound at various concentrations (typically in a serial dilution). Include wells for the positive and negative controls.

  • Initiate the polymerization by adding the purified tubulin to each well to a final concentration of 1-2 mg/mL.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the absorbance as a function of time to generate polymerization curves.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration. The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to the negative control.

Signaling Pathway: Disruption of Microtubule Dynamics

The following diagram illustrates the mechanism of action of tubulin polymerization inhibitors.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Tubulin Dimers Depolymerization Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Cell Division->Apoptosis Inhibition leads to Substituted THIQ Substituted THIQ Substituted THIQ->Tubulin Dimers Binds to β-tubulin

Caption: Inhibition of tubulin polymerization by substituted tetrahydroisoquinolines.

Anticancer Applications: KRas Inhibition

Certain substituted tetrahydroisoquinolines have been identified as inhibitors of KRas, a key signaling protein frequently mutated in various cancers. By targeting KRas, these compounds can disrupt downstream signaling pathways that promote tumor growth and survival.

Data Presentation: KRas Inhibition Activity

The table below presents the KRas inhibitory activity of representative substituted tetrahydroisoquinolines against different colon cancer cell lines.[6][7]

Compound IDColon Cancer Cell LineConcentration (µM)% KRas Inhibition
GM-3-18 HCT KRasSL0.215.2
245.8
2089.1
RKO KRasSL0.222.5
268.3
2095.7
Compound 14 RKO KRasSL0.235.9
275.1
2098.2
Experimental Protocol: KRas-GTP Pulldown Assay

This protocol outlines a method to assess the ability of a substituted tetrahydroisoquinoline to inhibit the activation of KRas.

Materials:

  • Cancer cell line expressing mutated KRas (e.g., HCT116)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Raf1-RBD (Ras binding domain) agarose beads

  • GTPγS (non-hydrolyzable GTP analog)

  • GDP

  • Test compound (substituted tetrahydroisoquinoline) dissolved in DMSO

  • Primary antibodies: anti-KRas, anti-pan-Ras

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture the cancer cells to 70-80% confluency.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of each lysate.

  • Incubate a portion of the lysate with GTPγS to load Ras with GTP, or with GDP as a negative control.

  • To pull down active KRas-GTP, incubate the GTPγS-loaded lysates with Raf1-RBD agarose beads for 1-2 hours at 4°C.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-KRas or anti-pan-Ras antibody to detect the amount of active, pulled-down Ras.

  • Visualize the bands using a chemiluminescence detection system. A decrease in the band intensity in the compound-treated samples compared to the control indicates inhibition of KRas activation.

Signaling Pathway: KRas Downstream Signaling

The following diagram illustrates the KRas signaling pathway and its inhibition.

KRas_Pathway cluster_0 KRas Activation cluster_1 Downstream Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS1 SOS1 Receptor Tyrosine Kinase (RTK)->SOS1 KRas-GDP (inactive) KRas-GDP (inactive) SOS1->KRas-GDP (inactive) promotes GTP loading KRas-GTP (active) KRas-GTP (active) KRas-GDP (inactive)->KRas-GTP (active) RAF RAF KRas-GTP (active)->RAF PI3K PI3K KRas-GTP (active)->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation, Survival Substituted THIQ Substituted THIQ Substituted THIQ->KRas-GTP (active) Inhibits

Caption: Inhibition of the KRas signaling pathway by substituted tetrahydroisoquinolines.

Antifungal Applications

Several N-substituted tetrahydroisoquinoline derivatives have demonstrated promising antifungal activity against a range of pathogenic fungi. These compounds represent a potential new class of antifungal agents.

Data Presentation: Antifungal Activity

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of exemplary N-substituted tetrahydroisoquinolines.[8][9]

Compound IDFungal StrainMIC (µg/mL)
Compound 145 Saccharomyces cerevisiae1[8]
Candida glabrata>100
Compound 146 Yarrowia lipolytica2.5[8]
Candida glabrata>100
Compound 5 Aspergillus flavus- (77.8% inhibition)[9]
Aspergillus parasiticus- (94.1% inhibition)[9]
Compound 6 Aspergillus niger- (63.9% inhibition)[9]
Aspergillus flavus- (73.5% inhibition)[9]
Aspergillus parasiticus- (82.1% inhibition)[9]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a substituted tetrahydroisoquinoline against a fungal strain, following the general principles of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[10][11][12][13]

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compound (substituted tetrahydroisoquinoline) dissolved in DMSO

  • Positive control (e.g., fluconazole)

  • Negative control (DMSO vehicle)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare a stock solution of the test compound and positive control in DMSO.

  • Prepare serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a standardized fungal inoculum. Grow the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL.

  • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC visually or by using a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

Experimental Workflow: Antifungal Drug Discovery

The following diagram illustrates a typical workflow for the discovery and evaluation of novel antifungal tetrahydroisoquinolines.

Antifungal_Workflow Synthesis of THIQ Library Synthesis of THIQ Library Primary Screening Primary Screening Synthesis of THIQ Library->Primary Screening Agar diffusion assay MIC Determination MIC Determination Primary Screening->MIC Determination Broth microdilution Hit Identification Hit Identification MIC Determination->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies In Vivo Efficacy Studies In Vivo Efficacy Studies Mechanism of Action Studies->In Vivo Efficacy Studies Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization

Caption: Workflow for the discovery of antifungal tetrahydroisoquinolines.

References

Method

Application Notes and Protocols: Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a prominent structural motif in a vast array of natural products, particularly isoquinoline alkaloids, and synthetic compounds with significant pharmacological properties.[1][2] THIQ derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and neuroprotective effects.[1][3][4][5] Consequently, the development of efficient synthetic routes to functionalized THIQs like the target methyl ester is of great interest to the medicinal chemistry and drug development community.

These application notes provide an overview of established synthetic strategies for constructing the THIQ core and subsequently functionalizing it to obtain Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. The primary methods discussed are the Bischler-Napieralski reaction and the Pictet-Spengler reaction, followed by esterification.

Synthetic Strategies Overview

The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be approached through several well-established cyclization reactions to form the core THIQ structure, followed by the installation of the methyl ester group. The two most common and versatile methods for creating the THIQ ring system are the Bischler-Napieralski and Pictet-Spengler reactions.

G cluster_0 Synthetic Pathways Starting_Materials β-Arylethylamine Precursors Bischler_Napieralski Bischler-Napieralski Reaction Starting_Materials->Bischler_Napieralski Acylation Pictet_Spengler Pictet-Spengler Reaction Starting_Materials->Pictet_Spengler Condensation with Aldehyde THIQ_Acid 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic Acid Bischler_Napieralski->THIQ_Acid Cyclization & Reduction Pictet_Spengler->THIQ_Acid Cyclization Esterification Fischer Esterification THIQ_Acid->Esterification Target_Molecule Methyl 1,2,3,4-tetrahydroisoquinoline- 6-carboxylate Esterification->Target_Molecule

Caption: General synthetic workflow for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Protocol 1: Bischler-Napieralski Reaction followed by Reduction and Esterification

The Bischler-Napieralski reaction involves the intramolecular cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline intermediate.[6] This intermediate is then reduced to the corresponding tetrahydroisoquinoline. This method is particularly effective for arenes bearing electron-donating groups.[1][7]

Reaction Scheme

G Amide N-Acyl-β-(4-carboxyphenyl)ethylamine DHIQ Dihydroisoquinoline Intermediate Amide->DHIQ POCl3, Reflux (Cyclization) THIQ_Acid 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic Acid DHIQ->THIQ_Acid NaBH4, MeOH (Reduction) Target Target Ester THIQ_Acid->Target MeOH, H2SO4 (cat.) (Esterification)

Caption: Bischler-Napieralski reaction pathway.

Experimental Protocol

Step 1: Cyclization (Bischler-Napieralski Reaction)

  • To a solution of the starting N-acyl-β-(4-carboxyphenyl)ethylamine (1.0 eq) in a suitable solvent such as anhydrous acetonitrile or toluene, add a dehydrating agent like phosphorus oxychloride (POCl₃, 2-5 eq) or phosphorus pentoxide (P₂O₅).[8][9]

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., concentrated NH₄OH or NaOH solution) to pH 8-9.

  • Extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline intermediate.

Step 2: Reduction to Tetrahydroisoquinoline

  • Dissolve the crude dihydroisoquinoline intermediate from the previous step in methanol (MeOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5-3.0 eq) portion-wise while maintaining the temperature.[1][7]

  • Allow the reaction to stir at room temperature for 1-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Step 3: Esterification (Fischer Esterification)

  • Suspend the crude carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH).[10]

  • Heat the mixture to reflux for 4-24 hours. The reaction is an equilibrium, and using methanol as the solvent drives it towards the product.[10][11]

  • After cooling, neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, by column chromatography.

Quantitative Data Summary (Typical Ranges)
StepReagentsTemperature (°C)Time (h)Typical Yield (%)
Cyclization POCl₃ or P₂O₅ in Toluene/CH₃CN80 - 1102 - 660 - 85
Reduction NaBH₄ in MeOH0 - 251 - 485 - 95
Esterification MeOH, cat. H₂SO₄Reflux (65)4 - 2470 - 90

Protocol 2: Pictet-Spengler Reaction followed by Esterification

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (an aldehyde or ketone), followed by ring closure, typically under acidic conditions.[12] This method is highly effective for electron-rich aromatic rings and is often considered a milder alternative to the Bischler-Napieralski synthesis.[13][14]

Reaction Scheme

G Amine β-(4-carboxyphenyl)ethylamine THIQ_Acid 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic Acid Amine->THIQ_Acid Formaldehyde (or equivalent), Acid Catalyst (TFA or HCl) Target Target Ester THIQ_Acid->Target MeOH, H2SO4 (cat.) (Esterification)

Caption: Pictet-Spengler reaction pathway.

Experimental Protocol

Step 1: Cyclization (Pictet-Spengler Reaction)

  • Dissolve the β-(4-carboxyphenyl)ethylamine starting material (1.0 eq) in a suitable solvent. For harsher conditions, concentrated hydrochloric acid can be used.[15] For milder conditions, a solvent like DCM or toluene with trifluoroacetic acid (TFA) is common.[1]

  • Add an aldehyde, typically aqueous formaldehyde (1.1-1.5 eq), to the solution.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the starting material. The reaction can take from a few hours to 24 hours.[16] Microwave-assisted protocols can significantly shorten reaction times.[1]

  • Upon completion (monitored by TLC or LC-MS), cool the reaction mixture.

  • If an acidic medium was used, neutralize it with a base (e.g., NaHCO₃ or NH₄OH).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to afford the crude 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Step 2: Esterification (Fischer Esterification)

  • This step follows the same procedure as described in Protocol 1, Step 3.

Quantitative Data Summary (Typical Ranges)
StepReagentsTemperature (°C)Time (h)Typical Yield (%)
Cyclization Formaldehyde, TFA or HCl25 - 1004 - 2475 - 98[1]
Esterification MeOH, cat. H₂SO₄Reflux (65)4 - 2470 - 90
Pharmacological Context and Applications

The 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities.[2] Derivatives have been investigated for a range of therapeutic applications:

  • Neuroprotective Agents: Some THIQ analogs have shown potential in models of Parkinson's and Alzheimer's disease.[1]

  • Anticancer Activity: The THIQ core is found in several natural and synthetic compounds with antitumor properties.[1][4]

  • Adrenergic Receptor Agents: Certain 1-aryl-THIQ derivatives have been evaluated as agonists or antagonists for β-adreno-receptors.[3]

  • Anticonvulsant Activity: Specific substituted THIQs, such as dizocilpine (MK-801), are known for their anticonvulsant effects through NMDA receptor antagonism.[5]

The synthesis of specific analogs like Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate provides a key building block for creating libraries of novel compounds for drug discovery programs. The carboxylate group at the 6-position offers a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1,2,3,4-tetrahydroi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, particularly when employing the Pictet-Spengler reaction, a common synthetic route.

Problem 1: Low to No Product Formation

  • Question: I am attempting a Pictet-Spengler reaction to synthesize the tetrahydroisoquinoline core, but I am observing very low yields or no desired product. What are the likely causes and how can I address them?

  • Answer: Low or no product formation in a Pictet-Spengler reaction for this specific target molecule is often due to the deactivating effect of the carboxylate group on the aromatic ring. This electron-withdrawing group reduces the nucleophilicity of the benzene ring, making the key intramolecular cyclization step difficult.

    Troubleshooting Steps:

    • Increase Acid Catalyst Concentration/Strength: The reaction is acid-catalyzed. Using a stronger acid or a higher concentration can enhance the electrophilicity of the iminium ion intermediate, driving the reaction forward. Consider switching from standard protic acids like HCl to Lewis acids such as BF₃·OEt₂ or using superacids.

    • Elevate Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to occur on a deactivated ring. Refluxing conditions in solvents like toluene or xylene may be required.

    • Remove Water: The initial formation of the iminium ion is a reversible condensation reaction that produces water. The use of a Dean-Stark apparatus or the addition of molecular sieves can effectively remove water, shifting the equilibrium towards the intermediate and subsequent product formation.

    • Consider an Alternative Strategy: If the Pictet-Spengler reaction remains problematic, an alternative route may be necessary. One such approach involves the synthesis of the tetrahydroisoquinoline core first, followed by carboxylation of the aromatic ring at a later stage.

Problem 2: Formation of Impurities and Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure product. What are the common side reactions, and how can I minimize them?

  • Answer: The formation of multiple products can be a significant issue, especially under harsh reaction conditions.

    Common Side Reactions and Solutions:

    • Polymerization: Under strongly acidic conditions and at high temperatures, the starting materials or intermediates can polymerize. To mitigate this, try to use the mildest possible conditions that still afford your product. A gradual increase in temperature and careful monitoring of the reaction progress by TLC is recommended.

    • N-Acyliminium Ion Related Side Products: In some variations of the Pictet-Spengler reaction, N-acyliminium ions are generated. These are highly reactive and can lead to undesired side products if not controlled properly.

    • Oxidation: The tetrahydroisoquinoline product can sometimes be oxidized to the corresponding dihydroisoquinoline or isoquinoline, especially if the reaction is exposed to air for extended periods at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent this.

Problem 3: Difficult Purification

  • Question: I have successfully formed the product, but I am finding it difficult to purify. What are some effective purification strategies?

  • Answer: The purification of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be challenging due to its polarity and potential for salt formation.

    Purification Tips:

    • Acid-Base Extraction: As a basic amine, your product can be separated from non-basic impurities by acid-base extraction. Dissolve the crude reaction mixture in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free-base product can be extracted back into an organic solvent.

    • Column Chromatography: Silica gel column chromatography is a standard method for purification. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine product on the acidic silica gel) is often effective.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

  • What are the most common synthetic routes to Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate? The most frequently employed methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction , followed by reduction of the resulting dihydroisoquinoline. The Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1] The Bischler-Napieralski reaction utilizes the cyclization of a β-phenylethylamide using a condensing agent.

  • What are the typical starting materials for the Pictet-Spengler synthesis of this molecule? The key starting materials would be a 4-(2-aminoethyl)benzoic acid derivative (where the carboxylic acid is protected, for example, as a methyl ester) and a source of formaldehyde, such as paraformaldehyde or formalin .

  • Why is the yield for the Pictet-Spengler reaction often low for this specific compound? The methyl carboxylate group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The key cyclization step in the Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution. Therefore, the deactivated ring is less nucleophilic and the reaction is slower and often requires more forcing conditions, which can lead to lower yields and more side products.

  • Are there any alternative synthetic strategies to consider? Yes, if the direct Pictet-Spengler approach is not fruitful, consider a multi-step synthesis where the tetrahydroisoquinoline ring is formed first from a more activated precursor (e.g., with an electron-donating group on the aromatic ring). This could be followed by functional group manipulation to introduce the carboxylate at the 6-position in a later step. Another approach described in the patent literature involves the N-protection of a pre-formed tetrahydroisoquinoline, followed by directed ortho-lithiation and carboxylation with carbon dioxide, and finally deprotection.

Data Presentation

Table 1: Comparison of General Reaction Conditions for Tetrahydroisoquinoline Synthesis

ParameterPictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-arylethylamine, Aldehyde/Ketoneβ-arylethylamide
Key Reagents Protic or Lewis AcidCondensing agent (e.g., POCl₃, P₂O₅)
Intermediate Iminium ionN-acyliminium ion
Product 1,2,3,4-Tetrahydroisoquinoline3,4-Dihydroisoquinoline (requires reduction)
Typical Conditions Acidic, often heatedAnhydrous, heated

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution(s)
Low/No Yield Deactivated aromatic ringIncrease acid strength/concentration, Elevate temperature, Remove water
Impurity Formation Polymerization, Side reactionsUse milder conditions, Inert atmosphere
Difficult Purification Product polarity, Salt formationAcid-base extraction, Column chromatography with amine additive, Crystallization

Experimental Protocols

General Experimental Protocol for Pictet-Spengler Synthesis

  • Starting Material Preparation: The starting β-phenylethylamine, methyl 4-(2-aminoethyl)benzoate, is either commercially available or can be synthesized from 4-vinylbenzoic acid.

  • Reaction Setup: To a solution of methyl 4-(2-aminoethyl)benzoate (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) is added the aldehyde (e.g., paraformaldehyde, 1.1 eq).

  • Acid Catalysis: The acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, 1.0-2.0 eq) is added to the reaction mixture.

  • Reaction Execution: The reaction mixture is heated to reflux (temperature will depend on the solvent) and monitored by Thin Layer Chromatography (TLC). A Dean-Stark trap can be used to remove water if refluxing in toluene.

  • Work-up: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with 1% triethylamine).

Visualizations

pictet_spengler_pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Amine Methyl 4-(2-aminoethyl)benzoate Iminium Iminium Ion Amine->Iminium + Aldehyde, H+ Aldehyde Formaldehyde THIQ Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Iminium->THIQ Intramolecular Electrophilic Aromatic Substitution experimental_workflow Start Mix Starting Materials (Amine + Aldehyde) Add_Catalyst Add Acid Catalyst Start->Add_Catalyst Heat Heat to Reflux (Monitor by TLC) Add_Catalyst->Heat Workup Aqueous Work-up (Neutralization & Extraction) Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product troubleshooting_yield Low_Yield Low Yield? Increase_Acid Increase Acid Strength/ Concentration Low_Yield->Increase_Acid Yes Success Yield Improved Low_Yield->Success No Increase_Temp Increase Reaction Temperature Increase_Acid->Increase_Temp Remove_Water Remove Water (Dean-Stark/Sieves) Increase_Temp->Remove_Water Check_Purity Check Purity of Starting Materials Remove_Water->Check_Purity Alternative Consider Alternative Synthetic Route Check_Purity->Alternative

References

Optimization

Technical Support Center: Purification of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the purification of Methyl 1,2,3,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the purification of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and its derivatives challenging?

The purification of tetrahydroisoquinoline derivatives can be complex due to their inherent chemical properties:

  • Basicity: The secondary amine in the tetrahydroisoquinoline ring imparts basic properties to the molecule. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in tailing peaks, poor separation, and potentially irreversible adsorption of the compound onto the column.[1]

  • Polarity: The presence of the amino and carboxylate groups can make the molecule quite polar, necessitating the use of polar mobile phase systems for effective elution during chromatography.

  • Potential for Impurities: Synthesis of the tetrahydroisoquinoline core can sometimes result in the formation of closely related impurities or diastereomers, which may have very similar physical and chemical properties, making them difficult to separate using standard purification techniques.[2][3]

  • Salt Formation: Due to its basic nature, the compound can form salts. It is available, for instance, as a hydrochloride salt.[4] The state of the compound (free base vs. salt) will significantly impact its solubility and chromatographic behavior.

Q2: What are the most common purification techniques for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate?

The two most frequently employed purification techniques for this class of compounds are column chromatography and recrystallization.[5] Column chromatography is effective for separating the target compound from impurities with different polarities, while recrystallization is useful for obtaining highly pure crystalline material from a crude product that is already of reasonable purity.[6]

Q3: Should I purify the free base or the hydrochloride salt?

The choice depends on the subsequent steps in your research and the nature of the impurities. The free base is generally preferred for reactions requiring a non-protonated amine. The hydrochloride salt may have better stability and crystallinity. Purification can be performed on the free base, and the salt can be formed subsequently if required. For acidic or basic molecules, crystallization of the salt form can be a useful purification strategy.[6]

Troubleshooting Guides

Column Chromatography

Low yield, poor separation, or product degradation are common issues encountered during the column chromatography of basic compounds like Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Problem Potential Cause Recommended Solution
Low Yield After Column Chromatography Irreversible adsorption on silica gel.1. Add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel. 2. Consider using a different stationary phase, such as neutral or basic alumina, or an amine-functionalized silica column.[1]
Product is too polar to elute.1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane or ethyl acetate mobile phase.[1] 2. If the compound still does not elute, consider using reversed-phase chromatography.
Product degradation on the column.1. Perform the chromatography at a lower temperature. 2. Use degassed solvents to minimize oxidation.[1] 3. Ensure the crude material is not strongly acidic before loading it onto the column.
Product Streaking or Tailing on TLC/Column Strong interaction between the basic amine and acidic silica gel.This is a strong indicator of the need for a basic modifier in your mobile phase. Add 0.1-1% triethylamine to your solvent system.[1]
Co-elution with Impurities Similar polarity of the product and impurities.1. Optimize the mobile phase composition. A shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture might improve separation. 2. If diastereomers are present, they can often be separated by carefully optimized column chromatography.[2]
Recrystallization

Recrystallization can be an effective final purification step, but challenges such as oiling out or failure to crystallize can occur.

Problem Potential Cause Recommended Solution
Compound "Oils Out" Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Try a lower-boiling point solvent or a solvent mixture. 2. Reduce the initial amount of solvent used to dissolve the compound. 3. Lower the temperature at which the solution is cooled.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or nucleation is inhibited.1. Slowly evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. 3. Add a seed crystal of the pure compound if available.
Poor Recovery of Material The compound is too soluble in the chosen solvent, even at low temperatures.1. Choose a solvent in which the compound has high solubility when hot and low solubility when cold. 2. Use a solvent/anti-solvent system. Dissolve the compound in a good solvent and then slowly add a poor solvent (in which the compound is insoluble) until the solution becomes cloudy, then heat until it is clear and allow it to cool slowly.[6]

Experimental Protocols

Column Chromatography Protocol (General)
  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a common starting point. If significant tailing is observed, consider switching to neutral alumina or amine-functionalized silica.

  • Mobile Phase Selection: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.

    • Initial trials: Start with a solvent system like ethyl acetate/hexanes. A typical starting ratio could be 50:50.[2]

    • Optimization: Run thin-layer chromatography (TLC) with different solvent ratios to find a system that gives your product a retention factor (Rf) of approximately 0.2-0.4.

    • Adding a Modifier: To prevent peak tailing, add 0.1-1% triethylamine to the mobile phase mixture.

  • Column Packing: Pack the column with a slurry of the chosen stationary phase in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the chosen mobile phase. If a gradient is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol (General)
  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Common solvents to test include ethanol, methanol, acetone, ethyl acetate, or mixtures such as hexane/ethyl acetate.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental Workflow

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Final Product Crude Crude Methyl 1,2,3,4-tetrahydro- isoquinoline-6-carboxylate TLC TLC Analysis to Determine Purity and Optimal Conditions Crude->TLC Initial Assessment Column Column Chromatography TLC->Column If multiple impurities Recrystallization Recrystallization TLC->Recrystallization If relatively pure Column->Recrystallization For final polishing Analysis Purity and Identity Confirmation (NMR, MS, etc.) Column->Analysis Recrystallization->Analysis Pure Pure Product Analysis->Pure

Caption: General purification workflow for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Troubleshooting Logic

Troubleshooting Flowchart Start Purification Issue Encountered Technique Which Technique? Start->Technique CC_Problem What is the issue with Column Chromatography? Technique->CC_Problem Column Chromatography Recryst_Problem What is the issue with Recrystallization? Technique->Recryst_Problem Recrystallization LowYield Low Yield CC_Problem->LowYield Low Yield Tailing Peak Tailing / Streaking CC_Problem->Tailing Tailing AddBase Add 0.1-1% Triethylamine to Mobile Phase LowYield->AddBase ChangeStationary Switch to Alumina or Amine-Functionalized Silica LowYield->ChangeStationary Tailing->AddBase OilingOut Compound Oils Out Recryst_Problem->OilingOut Oiling Out NoCrystals No Crystals Form Recryst_Problem->NoCrystals No Crystals ChangeSolvent Use Lower Boiling Point Solvent or Solvent Mixture OilingOut->ChangeSolvent Concentrate Concentrate Solution or Add Seed Crystal NoCrystals->Concentrate

Caption: Decision-making flowchart for troubleshooting common purification problems.

References

Troubleshooting

Overcoming regioselectivity issues in Pictet-Spengler reactions

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of tetrahydroiso...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, with a specific focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Pictet-Spengler reaction?

A1: Poor regioselectivity in the Pictet-Spengler reaction, particularly with unsymmetrically substituted β-arylethylamines (like certain phenethylamines or tryptamines), arises from the competitive electrophilic attack of the intermediate iminium ion at different positions on the aromatic ring.[1] The reaction outcome is primarily governed by the electronic and steric effects of the substituents on the aromatic ring, which influence the nucleophilicity of the potential cyclization sites.[1][2]

Q2: How do electronic effects of substituents on the aromatic ring influence regioselectivity?

A2: The electronic nature of substituents on the aryl ring is a critical determinant of regioselectivity.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) increase the nucleophilicity of the aromatic ring, facilitating the reaction under milder conditions.[3][4] Cyclization typically occurs at the position most activated by the EDG (ortho or para).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) decrease the ring's nucleophilicity, often requiring harsher conditions such as stronger acids or higher temperatures.[2][3] However, EWGs can be strategically employed to direct cyclization to a specific, less deactivated position.[2][5] For instance, a halogen at the C-2 position of a phenethylamine can effectively direct the cyclization.[2][6]

Q3: What is the role of the acid catalyst in controlling the reaction?

A3: The acid catalyst is fundamental to the reaction as it facilitates the formation of the key electrophilic intermediate, the iminium ion, from the initially formed imine.[3][7] The choice of acid can influence the reaction's success and selectivity:

  • Protic Acids: Traditional conditions use strong protic acids like HCl, H₂SO₄, or trifluoroacetic acid (TFA).[2][3]

  • Lewis Acids: Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) or tin tetrachloride (SnCl₄) are also effective and can influence the regiochemical outcome.[2]

  • Chiral Brønsted Acids: In asymmetric synthesis, chiral phosphoric acids or other Brønsted acids can catalyze the reaction enantioselectively and may also influence regioselectivity.[3][8]

Q4: Can reaction conditions like solvent and temperature be used to control the regiochemical outcome?

A4: Yes, solvent and temperature are crucial parameters for controlling regioselectivity.

  • Temperature: Lowering the reaction temperature can favor the kinetically controlled product, while higher temperatures may allow for equilibrium to be reached, favoring the thermodynamically more stable regioisomer.[3][9]

  • Solvent: The solvent can influence the stability of intermediates and transition states. Protic solvents are commonly used.[3] It has been noted that solvents with a greater hydrogen-bond donating character can favor the formation of the para-cyclized product in certain systems.[10]

Troubleshooting Guide: Overcoming Regioselectivity Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: A mixture of regioisomers is formed when using an electron-rich, substituted tryptamine.
  • Possible Cause: The electronic activation by the substituent makes multiple positions on the indole nucleus sufficiently nucleophilic for cyclization.

  • Solution 1: Modify Reaction Conditions to Favor Kinetic Control. The kinetically preferred product is often formed at lower temperatures.[3] Try running the reaction at 0 °C or -20 °C to see if the ratio of isomers improves.

  • Solution 2: Employ a Directing Group. Introduce a substituent that sterically or electronically favors cyclization at the desired position. For example, a carefully placed bulky group can hinder attack at an undesired position.

  • Solution 3: Utilize an Enzymatic Approach. Enzymes like norcoclaurine synthase (NCS) can exhibit exceptional regioselectivity and stereoselectivity, providing a powerful alternative to chemical methods.[11][12]

Problem 2: Poor or incorrect regioselectivity with a meta-substituted phenethylamine.
  • Possible Cause: A meta-substituent can activate both ortho positions and the para position, leading to a mixture of 5- and 7-substituted tetrahydroisoquinolines.

  • Solution 1: Introduce a Blocking Group. A common strategy is to place a temporary blocking group, such as a bromine atom, at one of the competing positions (e.g., C-2). This forces the cyclization to occur exclusively at the other available ortho position (C-6).[13] The blocking group can often be removed in a subsequent step.

  • Solution 2: Use a Halogen as a Directing Element. If synthesizing a halotetrahydroisoquinoline, the choice of halogen itself can control the outcome. When a halogen is present at the C-2 position of the phenethylamine, the preference for cyclization at C-6 increases in the order I < Br < Cl.[2] A chloro-substituent gives almost exclusive formation of the 5-halotetrahydroisoquinoline.[2]

  • Solution 3: Generate an N-Acyliminium Ion Intermediate. Instead of using a strong acid, acylate the intermediate imine (e.g., with acetyl chloride). The resulting N-acyliminium ion is a highly potent electrophile that can undergo cyclization under much milder conditions.[3][14] This change in mechanism and conditions can significantly alter and improve the regiochemical outcome.

Data Presentation

Table 1: Effect of C-2 Halogen Substituent on Regioselectivity of Pictet-Spengler Cyclization [2]

Entryβ-Phenethylamine Substrate (X)Aldehyde/AcetalLewis AcidProduct Ratio (Isoquinoline : Halotetrahydroisoquinoline)Total Yield (%)
1HBromoacetaldehyde diethyl acetalBF₃·OEt₂100 : 095
2ClBromoacetaldehyde diethyl acetalBF₃·OEt₂0.2 : 99.890
3BrBromoacetaldehyde diethyl acetalBF₃·OEt₂15 : 8592
4IBromoacetaldehyde diethyl acetalBF₃·OEt₂48 : 5293

Data adapted from Cho, S.-D. et al. Tetrahedron Letters, 2001.[2]

Table 2: Influence of a C-4 Heteroatom on Regioselectivity [13]

SubstrateReaction SequenceRegioisomeric Ratio (Desired : Undesired)
Lacking C-4 heteroatomTBAF, then MeSO₃H3.3 : 1 (Unnatural isomer favored)
With incipient C-4 benzylamineReductive opening / Pictet-Spengler4 : 1 (Natural isomer favored)

Data adapted from Sánchez, V. M. et al. Org. Lett., 2007.[13]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Pictet-Spengler Reaction Using a Halogenated Phenethylamine[2]
  • Reactant Dissolution: Dissolve the N-methanesulfonyl-2-halophenethylamine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Acetal Addition: Add the desired acetal (e.g., bromoacetaldehyde diethyl acetal, 1.2 eq) to the solution.

  • Catalyst Addition: Cool the mixture to 0 °C and slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the regioisomers.

Protocol 2: Acyl-Pictet-Spengler Reaction via an N-Acyliminium Ion[14]
  • Imine Formation (Optional): In some cases, the imine can be pre-formed by stirring the tryptamine (1.0 eq) and aldehyde (1.1 eq) in a suitable solvent like diethyl ether with a drying agent (e.g., MgSO₄).

  • Reaction Setup: To a solution of the tryptamine (or pre-formed imine) in an anhydrous solvent (e.g., diethyl ether) at a low temperature (e.g., -30 °C), add a base (e.g., 2,6-lutidine, 1.5 eq).

  • Acylation and Cyclization: Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq) to the cooled solution. The N-acyliminium ion will form in situ and cyclize.

  • Monitoring: Stir the reaction at the low temperature for several hours, monitoring for completion by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the N-acetylated product.

Visualizations

Pictet_Spengler_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Amine β-Arylethylamine Imine Imine Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ (Acid Catalyst) Product Tetrahydroisoquinoline or Tetrahydro-β-carboline Iminium->Product Intramolecular Electrophilic Aromatic Substitution Regioselectivity_Pathway start Unsymmetrical β-Arylethylamine + Aldehyde iminium Iminium Ion Intermediate start->iminium Acid Catalyst pathA Attack at Position 'A' iminium->pathA Electronic/ Steric Control pathB Attack at Position 'B' iminium->pathB Electronic/ Steric Control productA Regioisomer A pathA->productA productB Regioisomer B pathB->productB Troubleshooting_Workflow start Poor Regioselectivity Observed q1 Is kinetic vs. thermodynamic control a likely factor? start->q1 action1 Modify Temperature: Lower for kinetic, Higher for thermodynamic q1->action1 Yes q2 Can the substrate be modified? q1->q2 No action1->q2 action2 Introduce Blocking or Directing Groups (e.g., -Br, -Cl) q2->action2 Yes q3 Can reaction mechanism be altered? q2->q3 No action2->q3 action3 Switch to N-Acyliminium Ion conditions or try different catalysts (Lewis Acid) q3->action3 Yes end Optimized Regioselectivity q3->end No / Re-evaluate action3->end

References

Optimization

Technical Support Center: Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Byproduct Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. This guide provides troubleshooting advice and fre...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: I performed a Pictet-Spengler reaction to synthesize Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and obtained a lower than expected yield with a significant amount of an isomeric byproduct. What is the likely identity of this byproduct and why does it form?

A1: The most probable byproduct in the Pictet-Spengler synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is the regioisomer, Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate. The formation of this isomer is a known challenge in Pictet-Spengler reactions involving β-phenethylamines with electron-withdrawing substituents, such as a methyl carboxylate group at the para-position.

The reaction proceeds via an electrophilic aromatic substitution where an iminium ion intermediate cyclizes onto the aromatic ring. While cyclization at the position para to the activating group (leading to the desired 6-substituted product) is generally thermodynamically favored, competitive cyclization at the ortho position can occur, yielding the 8-substituted isomer. The presence of an electron-withdrawing group deactivates the aromatic ring, often requiring harsher reaction conditions which can influence the regioselectivity.

Q2: How can I minimize the formation of the 8-substituted regioisomer and favor the synthesis of the desired 6-substituted product?

A2: To favor the formation of the desired Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (the para-cyclization product), it is crucial to employ conditions that favor thermodynamic control. This typically involves:

  • Strong Acid Catalysis: Using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can protonate the iminium ion, increasing its electrophilicity and promoting reaction at the more nucleophilic para position.

  • Higher Reaction Temperatures: Elevated temperatures can help overcome the activation energy barrier for the formation of the more stable thermodynamic product.

Conversely, milder conditions or neutral pH might favor the kinetically controlled formation of the ortho-isomer.

Q3: My reaction mixture shows multiple spots on TLC analysis, apart from the starting material and the expected product. What are other potential byproducts?

A3: Besides the regioisomeric product, other potential byproducts in a Pictet-Spengler reaction can include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual methyl 4-(2-aminoethyl)benzoate and the aldehyde (e.g., formaldehyde) source.

  • Schiff Base Intermediate: The initial condensation product of the amine and aldehyde, an imine or Schiff base, may be present if cyclization is incomplete.

  • N-acylated species: If the reaction is carried out under N-acyliminium ion- Pictet-Spengler conditions, incomplete cyclization could result in the presence of the acylated imine intermediate.

  • Polymerization Products: Aldehydes, particularly formaldehyde, can undergo self-polymerization or react with the amine to form complex mixtures under certain conditions.

Q4: I am having trouble separating the desired 6-substituted isomer from the 8-substituted byproduct. What analytical techniques are recommended?

A4: The separation of regioisomers of tetrahydroisoquinolines can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Gradient elution is often necessary to achieve baseline separation.

For analytical confirmation, HPLC coupled with mass spectrometry (HPLC-MS) is highly recommended. While the isomers will have the same molecular weight, their fragmentation patterns might show subtle differences, and their distinct retention times will confirm their presence.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction conditions. - Formation of multiple byproducts.- Increase reaction time and/or temperature. - Use a stronger acid catalyst (e.g., TFA). - Ensure anhydrous conditions if using a Lewis acid catalyst.
High Percentage of 8-Substituted Isomer - Reaction conditions favor kinetic control. - Mild acid catalyst or neutral pH.- Switch to a stronger protic acid (HCl, TFA). - Increase the reaction temperature to favor the thermodynamic product.
Presence of Unreacted Starting Material - Insufficient reaction time or temperature. - Inefficient catalyst.- Prolong the reaction duration. - Increase the reaction temperature. - Use a higher loading of the acid catalyst.
Multiple Unidentified Byproducts - Decomposition of starting materials or product. - Side reactions of the aldehyde.- Use a purified aldehyde source. - Consider using a formaldehyde equivalent like paraformaldehyde or 1,3,5-trioxane. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Separation of Isomers by Chromatography - Inadequate HPLC method.- Optimize the HPLC gradient profile. - Screen different column stationary phases (e.g., phenyl-hexyl, biphenyl). - Adjust the pH of the mobile phase.

Experimental Protocols

Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (Illustrative Protocol)

This protocol is a general representation of a Pictet-Spengler reaction and may require optimization.

Starting Material: Methyl 4-(2-aminoethyl)benzoate hydrochloride and Paraformaldehyde.

Procedure:

  • To a solution of methyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add paraformaldehyde (1.2 eq).

  • Add a strong acid catalyst, such as trifluoroacetic acid (TFA) (2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired product.

HPLC Method for Isomer Separation
  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or Mass Spectrometry (ESI+).

NMR Analysis for Isomer Differentiation

The primary method to distinguish between the 6- and 8-substituted isomers is through ¹H NMR spectroscopy by analyzing the aromatic proton signals.

  • Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate: Will typically show three aromatic protons. The proton at C5 will be a doublet, the proton at C7 will be a doublet of doublets, and the proton at C8 will be a singlet or a narrow doublet.

  • Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate: Will also show three aromatic protons. The proton at C7 will be a triplet (or doublet of doublets with similar coupling constants), and the protons at C5 and C6 will be doublets.

2D NMR techniques such as COSY and HMBC can be used for unambiguous assignment of the proton and carbon signals.

Visualizations

pictet_spengler_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine Methyl 4-(2-aminoethyl)benzoate SchiffBase Schiff Base Amine->SchiffBase + Aldehyde Aldehyde Formaldehyde IminiumIon Iminium Ion SchiffBase->IminiumIon H+ Product6 Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (Desired Product) IminiumIon->Product6 Para-cyclization (Thermodynamic) Byproduct8 Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate (Regioisomeric Byproduct) IminiumIon->Byproduct8 Ortho-cyclization (Kinetic)

Caption: Pictet-Spengler reaction pathway for the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, illustrating the formation of the regioisomeric byproduct.

analytical_workflow CrudeProduct Crude Reaction Mixture TLC TLC Analysis CrudeProduct->TLC Initial Assessment ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Purification Fractions Collected Fractions ColumnChromatography->Fractions HPLC HPLC Analysis Fractions->HPLC Purity & Isomer Ratio NMR NMR Spectroscopy Fractions->NMR Structure Elucidation MS Mass Spectrometry Fractions->MS Molecular Weight Confirmation PureProduct Pure Product Characterization HPLC->PureProduct NMR->PureProduct MS->PureProduct

Caption: A typical analytical workflow for the purification and characterization of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and its byproducts.

Troubleshooting

Technical Support Center: Optimization of Tetrahydroisoquinoline Synthesis

Welcome to the technical support center for the synthesis of tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooti...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the THIQ scaffold, a critical component in many pharmaceutical compounds.[1][2] This guide focuses on optimizing reaction times for two of the most common synthetic routes: the Pictet-Spengler and Bischler-Napieralski reactions.[1][3]

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Pictet-Spengler Reaction: Troubleshooting and Optimization

The Pictet-Spengler reaction is a versatile method for synthesizing THIQs from β-arylethylamines and an aldehyde or ketone.[4][5] Optimizing reaction conditions is crucial for achieving high yields and minimizing reaction times.

Q1: My Pictet-Spengler reaction is slow or stalling. How can I increase the reaction rate?

A1: Several factors can influence the rate of a Pictet-Spengler reaction. Consider the following troubleshooting steps:

  • Increase Temperature: Many Pictet-Spengler reactions proceed faster at elevated temperatures.[6] However, be aware that excessively high temperatures can lead to decomposition of starting materials or products. It is recommended to monitor the reaction progress closely by thin-layer chromatography (TLC) when increasing the temperature.[6]

  • Catalyst Choice: The choice and concentration of the acid catalyst are critical. While traditional methods use strong acids like HCl or H₂SO₄, Lewis acids such as BF₃·OEt₂ can also be effective.[4] For some substrates, particularly those with electron-rich aromatic rings, the reaction can proceed under milder, near-neutral pH conditions, which can sometimes improve yields and reduce side products.[7]

  • Solvent Selection: The reaction can be performed in both protic and aprotic solvents.[4] While protic solvents are traditional, aprotic media have in some cases resulted in superior yields.[6] Experimenting with different solvents can significantly impact the reaction rate.

  • Substrate Activation: The electronic properties of the β-arylethylamine play a significant role. Electron-donating groups on the aromatic ring will activate it towards electrophilic attack, thereby increasing the reaction rate.[5] If your substrate is not sufficiently activated, you may need to use stronger acidic conditions or higher temperatures.

Q2: I am observing significant formation of side products in my Pictet-Spengler reaction. What can I do to improve the selectivity?

A2: Side product formation is a common issue. Here are some strategies to improve the selectivity of your reaction:

  • Temperature Control: For stereoselective reactions, maintaining a lower temperature can favor the kinetically controlled product and prevent racemization.[6]

  • pH Optimization: At very high acid concentrations or high temperatures, side reactions such as aldehyde polymerization can occur.[7] Optimizing the pH to be just acidic enough to facilitate the reaction can minimize these unwanted pathways.

  • Protecting Groups: If your substrate contains sensitive functional groups, consider using protecting groups to prevent them from participating in side reactions.

  • Monitoring Reaction Progress: Closely monitor the reaction using TLC to stop the reaction once the starting material is consumed, preventing the formation of degradation products from prolonged exposure to the reaction conditions.[6]

Q3: My product is difficult to purify. What are some common purification challenges and their solutions?

A3: Purification can be challenging due to the nature of the product and potential byproducts.

  • Removal of Starting Materials: If the starting materials and product have similar polarities, separation by column chromatography can be difficult. Ensure the reaction goes to completion by monitoring with TLC.[6] If separation is still an issue, consider derivatizing the product to alter its polarity before purification.[6]

  • Formation of Polar Byproducts: Acid-catalyzed reactions can sometimes lead to highly polar byproducts. A standard aqueous workup to neutralize the acid and remove water-soluble impurities is recommended. This typically involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[6]

Bischler-Napieralski Reaction: Troubleshooting and Optimization

The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be reduced to tetrahydroisoquinolines.[3][8]

Q1: My Bischler-Napieralski reaction has a low yield or is failing completely. What are the common causes?

A1: Low yields in this reaction often stem from a few key factors:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it sensitive to the electronic nature of the aromatic ring.[8] Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[8][9]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[8]

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[8][10] This is more prevalent when the resulting styrene is highly conjugated.[8]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition.[8]

Q2: How can I optimize the reaction time and yield for a sluggish Bischler-Napieralski reaction?

A2: To improve a sluggish reaction, consider the following:

  • Stronger Dehydrating Agent: If POCl₃ is not effective, a mixture of P₂O₅ in refluxing POCl₃ can be used for less activated substrates.[8][9] Modern, milder protocols using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can also provide higher yields under milder conditions (from -20 °C to room temperature).[8][11]

  • Increase Temperature: If the reaction is slow, increasing the temperature by switching to a higher boiling solvent (e.g., from toluene to xylene) can be effective.[8][10] Always monitor for product degradation at higher temperatures.

  • Microwave Irradiation: Microwave-assisted Bischler-Napieralski reactions have been shown to accelerate the synthesis.[10]

Q3: I am observing a significant amount of a styrene-like side product. How can this be minimized?

A3: The formation of a styrene derivative is due to the retro-Ritter reaction.[8] To mitigate this:

  • Milder Conditions: Employing milder protocols, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[8]

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[9][10]

  • Alternative Chemistry: A procedure using oxalyl chloride to form an N-acyliminium intermediate is less prone to fragmentation.[9][10]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of various parameters on the reaction time and yield for the synthesis of tetrahydroisoquinolines.

Table 1: Effect of Catalyst and Temperature on Pictet-Spengler Reaction Time and Yield

β-Arylethylamine SubstrateAldehyde/KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
TryptamineFormaldehydeTFAChloroformRT1>90[12]
Dopamine4-HydroxyphenylacetaldehydePhosphate Buffer (pH 6)Water50177[7]
PhenethylamineDimethoxymethaneaq. HCl-100-40[1]
TryptamineCyclohexanoneGlacial Acetic AcidTolueneReflux-91[13]

Table 2: Effect of Dehydrating Agent on Bischler-Napieralski Reaction Time and Yield

β-Arylethylamide SubstrateDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-acetyl-3,4-dimethoxyphenylethylaminePOCl₃AcetonitrileReflux2-6Good[8]
N-formyl-2-(4-methoxyphenyl)ethylamineP₂O₅/POCl₃TolueneReflux-Good[10]
Various β-arylethylamidesTf₂O, 2-chloropyridineDCM-20 to 00.5-1High[11][14]
N-benzoyl-2-phenylethylaminePOCl₃DichloromethaneReflux4Moderate[14]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Pictet-Spengler Reaction

This protocol provides a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines.[6]

  • Reactant Preparation: Dissolve the tryptamine analog (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., toluene, dichloromethane, or methanol).

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 equiv) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Bischler-Napieralski Reaction using POCl₃

This protocol is a general guideline for substrates with electron-rich aromatic rings.[8]

  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).

  • Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using TLC.

  • Work-up: After completion, cool the reaction mixture and carefully quench by slowly adding it to crushed ice or a cold saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Tetrahydroisoquinoline Synthesis

G cluster_pictet Pictet-Spengler Synthesis cluster_bischler Bischler-Napieralski Synthesis PS_Start Start: β-Arylethylamine + Aldehyde/Ketone PS_Condensation Condensation & Iminium Ion Formation (Acid Catalyst) PS_Start->PS_Condensation PS_Cyclization Intramolecular Cyclization PS_Condensation->PS_Cyclization PS_Product Tetrahydroisoquinoline Product PS_Cyclization->PS_Product BN_Start Start: β-Arylethylamide BN_Dehydration Dehydration & Cyclization (e.g., POCl₃) BN_Start->BN_Dehydration BN_Dihydro 3,4-Dihydroisoquinoline BN_Dehydration->BN_Dihydro BN_Reduction Reduction (e.g., NaBH₄) BN_Dihydro->BN_Reduction BN_Product Tetrahydroisoquinoline Product BN_Reduction->BN_Product

Caption: General experimental workflows for tetrahydroisoquinoline synthesis.

Troubleshooting Logic for Low Reaction Yield

G Start Low or No Product Yield ReactionType Which Reaction? Start->ReactionType PS_Check Pictet-Spengler: Is aromatic ring electron-rich? ReactionType->PS_Check Pictet-Spengler BN_Check Bischler-Napieralski: Is aromatic ring electron-rich? ReactionType->BN_Check Bischler-Napieralski PS_Solution1 No: Use stronger acid or higher temperature. PS_Check->PS_Solution1 No PS_Solution2 Yes: Check catalyst/solvent. Consider temperature increase. PS_Check->PS_Solution2 Yes BN_Solution1 No: Use stronger dehydrating agent (e.g., P₂O₅/POCl₃ or Tf₂O). BN_Check->BN_Solution1 No BN_Solution2 Yes: Check for side products. Consider milder conditions (Tf₂O). BN_Check->BN_Solution2 Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Optimization

Technical Support Center: N-alkylation of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Welcome to the technical support center for the N-alkylation of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troub...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to No Product Formation 1. Inactive alkylating agent. 2. Inefficient base. 3. Low reaction temperature. 4. Steric hindrance from the tetrahydroisoquinoline ring.1. Use a fresh or purified alkylating agent. For alkyl halides, consider adding a catalytic amount of sodium or potassium iodide to facilitate the reaction. 2. Switch to a stronger, non-nucleophilic base such as potassium carbonate or cesium carbonate. 3. Gradually increase the reaction temperature and monitor for product formation and potential side reactions. 4. For sterically hindered alkyl groups, consider using a more reactive alkylating agent (e.g., triflate instead of bromide) or switch to a reductive amination approach.
Formation of Multiple Products (Over-alkylation) 1. The N-alkylated product is more nucleophilic than the starting material. 2. Excess of the alkylating agent.1. Use the amine as the limiting reagent and the alkylating agent in a slight excess (1.1-1.2 equivalents). 2. Slowly add the alkylating agent to the reaction mixture to maintain a low concentration.
Presence of Unreacted Starting Material 1. Insufficient reaction time. 2. Inadequate mixing. 3. Deactivation of the catalyst (if applicable).1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Ensure vigorous stirring, especially for heterogeneous mixtures. 3. If using a catalyst, ensure it is fresh and used under the recommended atmospheric conditions (e.g., inert atmosphere).
Side Reaction: Elimination (for larger alkyl halides) 1. Use of a strong, bulky base. 2. High reaction temperature.1. Employ a milder base like potassium bicarbonate. 2. Perform the reaction at a lower temperature for a longer duration.
Hydrolysis of the Methyl Ester 1. Presence of water in the reaction. 2. Strongly basic or acidic conditions for prolonged periods at high temperatures.1. Use anhydrous solvents and reagents. 2. If hydrolysis is observed, consider protecting the ester or using milder reaction conditions. Purification may also be necessary to separate the desired product from the carboxylic acid byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate?

A1: The most common methods include:

  • Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the secondary amine of the tetrahydroisoquinoline attacks an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base.

  • Reductive Amination: This involves the reaction of the amine with an aldehyde or ketone (e.g., formaldehyde for methylation) to form an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[1][2]

  • Eschweiler-Clarke Reaction: This is a specific type of reductive amination used for methylation, employing formaldehyde as the carbon source and formic acid as the reducing agent.[1] This method is advantageous as it does not produce quaternary ammonium salts.[1]

Q2: I am observing over-alkylation in my reaction. How can I control it?

A2: Over-alkylation occurs because the product tertiary amine can still react with the alkylating agent to form a quaternary ammonium salt. To minimize this:

  • Carefully control the stoichiometry, using a slight excess of the amine relative to the alkylating agent.

  • Add the alkylating agent slowly to the reaction mixture.

  • Consider using a reductive amination method like the Eschweiler-Clarke reaction, which inherently stops at the tertiary amine stage.[1]

Q3: My reaction is sluggish. What can I do to improve the reaction rate?

A3: To improve the reaction rate:

  • Increase the reaction temperature. However, monitor for potential side reactions.

  • Use a more polar aprotic solvent like DMF or acetonitrile to better solvate the reactants.

  • If using an alkyl bromide or chloride, add a catalytic amount of iodide salt (e.g., NaI, KI) to promote a Finkelstein reaction, forming the more reactive alkyl iodide in situ.

  • Ensure your base is strong enough to deprotonate the secondary amine effectively.

Q4: What is a suitable purification method for the N-alkylated product?

A4: The N-alkylated product, being a tertiary amine, is basic. This property can be exploited for purification:

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

  • Silica Gel Chromatography: This is a common method for purification. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol, often with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent tailing of the amine product on the acidic silica gel, can be effective.

Data Presentation

Reaction TypeAlkylating AgentReducing Agent/BaseSolventTemperatureTimeYieldReference
Direct AlkylationMethyl Iodide (2.5 equiv)Not specifiedNot specifiedRoom Temp.17 hNot specified, but successful
Reductive AminationFormaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp.~2-24 h>85% (general)[2]
Eschweiler-ClarkeFormaldehydeFormic AcidWater/Formic Acid80-100 °C~2-18 h>80% (general)

Experimental Protocols

1. General Protocol for N-Methylation via Direct Alkylation with Methyl Iodide

  • To a solution of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (1.0 equiv) in a suitable solvent such as dichloromethane or acetonitrile, add a base (e.g., potassium carbonate, 1.5 equiv).

  • Stir the mixture for 10 minutes at room temperature.

  • Add methyl iodide (2.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 17 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, partition the reaction mixture between aqueous sodium bicarbonate and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel chromatography.

2. General Protocol for N-Methylation via Reductive Amination

  • To a stirred solution of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (1.0 equiv) and formaldehyde (37% aqueous solution, 1.2 equiv) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS, typically 2-24 hours).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to afford the desired N-methylated product.

3. General Protocol for N-Methylation via Eschweiler-Clarke Reaction

  • To Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (1.0 equiv), add formic acid (excess, e.g., 3-5 equiv) and formaldehyde (37% aqueous solution, excess, e.g., 3-5 equiv).

  • Heat the reaction mixture to 80-100 °C for 2-18 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate or sodium hydroxide until the evolution of CO2 ceases and the pH is > 9.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualizations

Troubleshooting_Workflow cluster_start cluster_check cluster_issues cluster_solutions cluster_end Start N-Alkylation Reaction Check Analyze Reaction Outcome (TLC, LC-MS, NMR) Start->Check LowYield Low/No Yield Check->LowYield Unsatisfactory Conversion Overalkylation Over-alkylation Check->Overalkylation Multiple Spots/ Masses Incomplete Incomplete Reaction Check->Incomplete Starting Material Remains Success Successful Alkylation Check->Success Clean Conversion Sol_LowYield Check Reagents Increase Temperature Change Base/Solvent LowYield->Sol_LowYield Sol_Overalkylation Adjust Stoichiometry Slow Addition of Alkylating Agent Use Reductive Amination Overalkylation->Sol_Overalkylation Sol_Incomplete Increase Reaction Time Improve Mixing Check Catalyst Incomplete->Sol_Incomplete Sol_LowYield->Start Re-run Experiment Sol_Overalkylation->Start Re-run Experiment Sol_Incomplete->Start Re-run Experiment

Caption: Troubleshooting workflow for N-alkylation.

Reaction_Pathways cluster_starting_material cluster_methods cluster_product SM Methyl 1,2,3,4-tetrahydro- isoquinoline-6-carboxylate Direct Direct Alkylation (Alkyl Halide, Base) SM->Direct Reductive Reductive Amination (Aldehyde/Ketone, Reducing Agent) SM->Reductive Eschweiler Eschweiler-Clarke (Formaldehyde, Formic Acid) SM->Eschweiler Product N-Alkyl-Methyl 1,2,3,4-tetrahydro- isoquinoline-6-carboxylate Direct->Product Reductive->Product Eschweiler->Product N-Methyl Product

Caption: N-alkylation reaction pathways.

References

Troubleshooting

"Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate" stability and storage issues

This technical support center provides guidance on the stability and storage of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and its hydrochloride salt. It is intended for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate and its hydrochloride salt?

A1: For optimal stability, we recommend storing both the free base and the hydrochloride salt of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate under controlled conditions to minimize degradation.

  • Short-term storage (1-2 weeks): Refrigerate at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Long-term storage: For extended periods, store at -20°C in a tightly sealed container, again under an inert atmosphere.

Q2: What are the primary degradation pathways for this compound?

A2: The main functional groups susceptible to degradation are the secondary amine and the methyl ester. Therefore, the primary degradation pathways are:

  • Oxidation: The secondary amine of the tetrahydroisoquinoline ring is susceptible to oxidation, which can lead to the formation of the corresponding isoquinoline (aromatization) or N-oxide impurities.

  • Hydrolysis: The methyl ester group can hydrolyze to the corresponding carboxylic acid, particularly under acidic or basic conditions.

Q3: I am observing a new, more polar impurity in my sample by HPLC. What could it be?

A3: A more polar impurity is often indicative of hydrolysis of the methyl ester to the carboxylic acid (1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid). This can occur if the sample has been exposed to moisture, or acidic or basic conditions. To confirm, you can co-inject your sample with a standard of the corresponding carboxylic acid if available.

Q4: My sample has developed a slight yellow color upon storage. What is the likely cause?

A4: Discoloration can be a sign of oxidative degradation. Oxidation of the tetrahydroisoquinoline ring system can lead to the formation of colored impurities. Storing the compound under an inert atmosphere and protected from light can help minimize this issue.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

If you observe unexpected peaks in your HPLC chromatogram, follow this troubleshooting workflow:

HPLC_Troubleshooting start Unexpected peak observed in HPLC check_retention Is the peak more or less polar than the main peak? start->check_retention more_polar More Polar Impurity check_retention->more_polar More Polar less_polar Less Polar Impurity check_retention->less_polar Less Polar hydrolysis Suspect Hydrolysis: - Check pH of sample prep - Exposure to moisture? more_polar->hydrolysis oxidation Suspect Oxidation: - Improper storage (air exposure)? - Sample discoloration? less_polar->oxidation confirm_hydrolysis Confirm by LC-MS (M+14 peak) or co-injection with carboxylic acid standard. hydrolysis->confirm_hydrolysis confirm_oxidation Confirm by LC-MS (M-2 or M+16 peaks) or forced degradation study. oxidation->confirm_oxidation solution_hydrolysis Solution: - Use anhydrous solvents - Buffer sample at neutral pH confirm_hydrolysis->solution_hydrolysis solution_oxidation Solution: - Store under inert gas - Use antioxidants if compatible confirm_oxidation->solution_oxidation Reproducibility_Troubleshooting start Poor Reproducibility of Results check_sample_age Are you using freshly prepared solutions? start->check_sample_age old_solution Solutions are > 24 hours old check_sample_age->old_solution No fresh_solution Solutions are freshly prepared check_sample_age->fresh_solution Yes degradation_in_solution Suspect in-solution degradation. - Perform time-course stability study in your solvent. old_solution->degradation_in_solution check_storage How are stock materials stored? fresh_solution->check_storage solution_fresh Recommendation: Prepare fresh solutions for each experiment. degradation_in_solution->solution_fresh improper_storage Improper Storage: - Exposed to air/light - Incorrect temperature check_storage->improper_storage proper_storage Proper Storage: - Inert atmosphere - -20°C, protected from light check_storage->proper_storage retest_material Re-test purity of stock material. improper_storage->retest_material proper_storage->start If issue persists, contact technical support. solution_storage Recommendation: Adhere to recommended storage conditions. retest_material->solution_storage

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. This document offers...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory-scale synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate?

A1: The two most common and effective methods for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][2] For Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, the Pictet-Spengler reaction is generally the more direct route.

Q2: Which starting materials are required for the Pictet-Spengler synthesis of the target molecule?

A2: The key starting materials are methyl 4-(2-aminoethyl)benzoate and a formaldehyde source, such as paraformaldehyde or an aqueous formaldehyde solution.

Q3: How does the electron-withdrawing nature of the methyl carboxylate group affect the synthesis?

A3: The methyl carboxylate group is electron-withdrawing, which deactivates the aromatic ring. This can make the cyclization step of the Pictet-Spengler reaction more challenging, often requiring stronger acids and higher temperatures compared to syntheses with electron-donating groups.[3][4] For the Bischler-Napieralski reaction, a deactivated aromatic ring can significantly hinder the cyclization.[5]

Q4: What are the critical parameters to control for a successful and scalable synthesis?

A4: Key parameters include the choice and concentration of the acid catalyst, reaction temperature, reaction time, and the purity of starting materials and solvents. For scale-up, efficient heat transfer and mixing become critical factors to consider.

Q5: What are the common side reactions to be aware of?

A5: In the Pictet-Spengler reaction, potential side reactions include the formation of N-methylated byproducts and incomplete cyclization. For the Bischler-Napieralski reaction, a significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[6]

Experimental Protocols

Two primary methods for the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate are presented below.

Method 1: Pictet-Spengler Reaction

This is the more direct and commonly employed method for this specific target molecule.

Reaction Scheme:

Pictet-Spengler Reaction start Methyl 4-(2-aminoethyl)benzoate + Formaldehyde intermediate Iminium Ion Intermediate start->intermediate  Acid Catalyst (e.g., TFA, HCl) product Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate intermediate->product  Intramolecular  Electrophilic  Aromatic  Substitution

Caption: Pictet-Spengler synthesis workflow.

Detailed Methodology:

  • Reaction Setup: To a solution of methyl 4-(2-aminoethyl)benzoate (1 equivalent) in a suitable solvent (e.g., toluene, acetonitrile), add a formaldehyde source (e.g., paraformaldehyde, 1.2 equivalents).

  • Acid Catalysis: Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the mixture. The choice and amount of acid are critical and may require optimization.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Bischler-Napieralski Reaction followed by Reduction

This two-step approach is an alternative route.

Reaction Scheme:

Bischler-Napieralski Reaction cluster_0 Step 1: Bischler-Napieralski Cyclization cluster_1 Step 2: Reduction start N-formyl-methyl-4-(2-aminoethyl)benzoate intermediate1 3,4-Dihydroisoquinoline Intermediate start->intermediate1  Dehydrating Agent  (e.g., POCl3, P2O5) intermediate2 3,4-Dihydroisoquinoline Intermediate product Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate intermediate2->product  Reducing Agent  (e.g., NaBH4)

Caption: Bischler-Napieralski synthesis workflow.

Detailed Methodology:

  • Amide Formation: Synthesize the starting N-formyl amide by reacting methyl 4-(2-aminoethyl)benzoate with a formylating agent (e.g., ethyl formate).

  • Cyclization (Bischler-Napieralski): Treat the N-formyl amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a suitable solvent like toluene or acetonitrile, typically at reflux.[5][7] This step yields the corresponding 3,4-dihydroisoquinoline derivative.

  • Reduction: Reduce the resulting dihydroisoquinoline intermediate using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol to obtain the final tetrahydroisoquinoline product.[8]

  • Purification: Purify the final product using column chromatography.

Quantitative Data Summary

ParameterPictet-Spengler ReactionBischler-Napieralski/ReductionReference(s)
Starting Material Methyl 4-(2-aminoethyl)benzoateN-formyl-methyl-4-(2-aminoethyl)benzoateN/A
Key Reagents Formaldehyde, Acid Catalyst (TFA, HCl)Dehydrating Agent (POCl₃, P₂O₅), Reducing Agent (NaBH₄)[1][5]
Typical Solvents Toluene, AcetonitrileToluene, Acetonitrile (Cyclization); Methanol, Ethanol (Reduction)[8][9]
Reaction Temperature RefluxReflux (Cyclization); 0°C to RT (Reduction)[1][7]
Reported Yields Moderate to High (Highly substrate dependent)Generally Good[1][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)Reference(s)
Low or No Product Yield (Pictet-Spengler) Insufficiently strong acid catalyst due to the deactivating effect of the ester group.Use a stronger acid catalyst like trifluoroacetic acid (TFA) or consider using a Lewis acid. Optimize the catalyst loading.[3]
Low reaction temperature.Increase the reaction temperature to reflux and monitor for product formation.[9]
Impure starting materials or wet solvent.Ensure the purity of methyl 4-(2-aminoethyl)benzoate and use anhydrous solvents.[9]
Low or No Product Yield (Bischler-Napieralski) Deactivated aromatic ring hindering cyclization.Use harsher conditions, such as a mixture of P₂O₅ in refluxing POCl₃.[5]
Insufficiently potent dehydrating agent.Switch to a stronger dehydrating agent or a combination of agents.[6]
Formation of Side Products N-methylation in Pictet-Spengler due to formaldehyde excess or reaction conditions.Use a stoichiometric amount of formaldehyde and optimize reaction time and temperature.N/A
Retro-Ritter reaction in Bischler-Napieralski.Use a nitrile solvent to shift the equilibrium away from the styrene byproduct.[6]
Difficult Purification Co-elution of starting material and product.Ensure the reaction goes to completion by monitoring with TLC. If separation is still difficult, consider derivatizing the product to alter its polarity before chromatography.[9]
Presence of polymeric materials.Filter the crude product through a short plug of silica gel before column chromatography.N/A

Scaling Up the Synthesis

Transitioning from laboratory-scale to larger-scale production introduces new challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Logical Flow for Scale-Up Considerations

Scale-Up Considerations cluster_0 Process Safety cluster_1 Process Optimization cluster_2 Quality Control A Exothermicity Assessment B Pressure Management A->B C Reagent Handling at Scale B->C D Heat Transfer and Mixing C->D Transition to Optimization E Solvent Selection and Recovery D->E F Work-up and Isolation E->F G Impurity Profile Analysis F->G Transition to Quality Control H Product Stability G->H I Crystallization and Polymorphism H->I

Caption: Key considerations for scaling up the synthesis.

Troubleshooting Scale-Up Issues
IssuePossible Cause(s)Recommended Solution(s)
Runaway Reaction Poor heat dissipation in a larger reactor.Ensure the reactor has adequate cooling capacity. Consider a semi-batch process where reagents are added portion-wise to control the exotherm.
Inconsistent Yields Inefficient mixing leading to localized "hot spots" or concentration gradients.Use an appropriate agitator design and agitation speed for the reactor volume.
Product Degradation Longer reaction or work-up times at a larger scale.Optimize the process to minimize time at elevated temperatures.
Difficult Isolation Changes in precipitation or crystallization behavior at a larger scale.Develop a robust crystallization protocol with controlled cooling and seeding.

References

Troubleshooting

Technical Support Center: Synthesis of Tetrahydroisoquinoline (THIQ) Derivatives

Welcome to the technical support center for the synthesis of tetrahydroisoquinoline (THIQ) derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroisoquinoline (THIQ) derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] However, its synthesis can present several challenges, from low yields to difficulties in purification and stereocontrol.[3][4]

This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) - General Issues

Q1: I'm having trouble with the purification of my crude THIQ product. What are the common challenges?

A1: Purification of THIQ derivatives can be complex due to several factors. Unreacted starting materials may co-elute with the product, especially if they have similar polarities. The formation of closely related byproducts, such as over-oxidized isoquinolines or isomeric products, can also complicate separation. Furthermore, issues during the aqueous work-up, like the formation of stable emulsions, can lead to significant product loss before chromatography.[4] Optimizing the reaction to ensure complete consumption of starting materials and adjusting conditions to improve selectivity are key first steps.[4]

Q2: How can I improve the stereoselectivity of my THIQ synthesis?

A2: Achieving high stereoselectivity, particularly at the C1 position, is a common goal and challenge.[5] Strategies include:

  • Chiral Auxiliaries: Employing a chiral auxiliary on the nitrogen atom can direct the stereochemical outcome of the cyclization or a subsequent reduction step.

  • Catalytic Asymmetric Reduction: The most common approach is the asymmetric reduction of an intermediate 3,4-dihydroisoquinoline (DHIQ). This can be achieved through catalytic hydrogenation or transfer hydrogenation using a chiral transition-metal catalyst.[3][5][6]

  • Enzymatic Catalysis: Biocatalysis offers a highly enantioselective method for the reduction of the C=N bond.[5]

Q3: My reaction requires an electron-rich aromatic ring, but my substrate has electron-withdrawing groups. What are my options?

A3: Electrophilic aromatic substitution reactions like the Pictet-Spengler and Bischler-Napieralski are highly sensitive to the electronic nature of the aromatic ring and are most effective with electron-donating groups.[7][8] If your substrate has electron-withdrawing groups, you may face very low or no product formation.[7] Consider the following:

  • Harsher Conditions: For the Bischler-Napieralski reaction, using stronger dehydrating agents like P₂O₅ in refluxing POCl₃ may force the reaction to proceed.[7]

  • Alternative Routes: It may be necessary to redesign your synthetic route. Consider a strategy where the THIQ core is formed before the introduction of the electron-withdrawing group, or explore entirely different cyclization strategies that do not rely on electrophilic aromatic substitution.

Troubleshooting Guide: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (aldehyde or ketone) under acidic conditions to form a THIQ.[8][9][10]

Q4: My Pictet-Spengler reaction yield is low. What are the common causes?

A4: Low yields in the Pictet-Spengler reaction often stem from two main issues:

  • Insufficiently Activated Arene: The reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the arene. Substrates lacking strong electron-donating groups (e.g., alkoxy, hydroxy) on the aromatic ring will react slowly or not at all under standard conditions.[8]

  • Inappropriate Reaction Conditions: The choice of acid catalyst and solvent is crucial. While classic conditions use strong mineral acids like HCl, modern methods may employ Lewis acids or even operate under physiological pH conditions if the ring is sufficiently activated.[8][10] Overly harsh conditions can lead to side reactions or decomposition.

Q5: I am observing the formation of an unexpected regioisomer. How can I control the regioselectivity?

A5: Regioselectivity is a known issue when the aromatic ring has multiple potential sites for cyclization, particularly with substrates like monohydroxy phenols. The position of cyclization is directed by the electronic and steric properties of the substituents. Controlling the reaction temperature can be a key factor; for instance, maintaining the temperature at 0°C and adding the aldehyde slowly has been shown to improve selectivity in certain cases.[3][11]

Troubleshooting Summary: Pictet-Spengler Reaction
Problem Potential Cause Suggested Solution Citation
Low to No Product Aromatic ring is not electron-rich.Use a substrate with electron-donating groups (e.g., -OCH₃, -OH). For less activated systems, consider using superacid catalysts.[8][12]
Inefficient imine formation.Carry out the reaction with a slight excess of the carbonyl compound. The intermediate Schiff base can also be pre-formed and isolated before cyclization.[8]
Poor Regioselectivity Multiple activated positions for cyclization.Carefully control the reaction temperature (e.g., maintain at 0°C). Modify substituents on the aromatic ring to electronically favor one position over another.[3][11]
Side Product Formation N-Acylation of the starting amine.If using an acylating agent to activate the nitrogen, ensure conditions are optimized to favor cyclization over simple acylation.[13]

Workflow for Troubleshooting the Pictet-Spengler Reaction

start Reaction Start check_yield Low Yield? start->check_yield check_arene Is Arene Electron-Rich? check_yield->check_arene Yes check_regio Regioselectivity Issue? check_yield->check_regio No add_edg Modify Substrate: Add Electron-Donating Groups (EDGs) check_arene->add_edg No check_conditions Optimize Conditions: - Pre-form Schiff Base - Use Excess Aldehyde check_arene->check_conditions Yes use_superacid Use Stronger Catalyst (e.g., Superacid) fail Consider Alternative Route add_edg->fail use_superacid->check_regio check_conditions->check_regio control_temp Control Temperature (e.g., 0°C, slow addition) check_regio->control_temp Yes success Successful Synthesis check_regio->success No control_temp->success

Caption: Troubleshooting workflow for the Pictet-Spengler reaction.

Experimental Protocol: Microwave-Assisted Pictet-Spengler Synthesis

This protocol describes a modern, efficient synthesis of a 1-substituted THIQ.[1]

  • Reactant Preparation: In a microwave process vial, dissolve the β-phenylethylamine derivative (e.g., 2-(3,4-dimethoxyphenyl)ethylamine, 1.0 equiv) and an aldehyde (e.g., benzaldehyde, 1.0 equiv) in a suitable solvent.

  • Acid Addition: Add trifluoroacetic acid (TFA) as the catalyst.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for approximately 15 minutes at a predetermined temperature.

  • Work-up: After cooling, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous phase with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Guide: Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline (DHIQ), which is subsequently reduced to the target THIQ.[1][14]

Q6: My Bischler-Napieralski reaction is failing or giving a very low yield. What's wrong?

A6: This is a common issue and usually points to one of the following:

  • Deactivated Aromatic Ring: Like the Pictet-Spengler, this reaction is an electrophilic aromatic substitution. Electron-withdrawing groups on the arene will significantly hinder or prevent the cyclization.[7]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) alone may not be strong enough. A combination of P₂O₅ in refluxing POCl₃ is often more effective for such cases.[7]

  • Inappropriate Reaction Conditions: High temperatures or prolonged reaction times can cause decomposition of the starting material or product, often leading to the formation of intractable tars.

Q7: I'm observing a styrene derivative as a major byproduct. How can I prevent this?

A7: The formation of a styrene byproduct occurs via a retro-Ritter reaction, a major competing pathway where the key nitrilium ion intermediate fragments.[7][15] This is especially prevalent when the resulting styrene is highly conjugated.[15] To suppress this side reaction:

  • Use Milder Conditions: A modern protocol developed by Larsen utilizes oxalyl chloride to form an N-acyliminium intermediate that is less prone to fragmentation.[7][15] Another mild and effective system is using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine at low temperatures.[7]

  • Use Nitrile as a Solvent: If the retro-Ritter reaction produces a nitrile, using that same nitrile as the reaction solvent can shift the equilibrium away from the fragmentation pathway, although this can be expensive.[15]

Troubleshooting Summary: Bischler-Napieralski Reaction
Problem Potential Cause Suggested Solution Citation
Low to No Product Deactivated aromatic ring.Switch to a more potent dehydrating agent (e.g., P₂O₅ in POCl₃) or use a milder, modern protocol (e.g., Tf₂O/2-chloropyridine).[7]
Starting material decomposition.Monitor the reaction closely by TLC/LC-MS to determine the optimal reaction time and avoid prolonged heating.
Styrene Side Product Retro-Ritter fragmentation of the nitrilium ion intermediate.Use milder conditions that avoid the formation of a discrete nitrilium ion, such as the Tf₂O/2-chloropyridine system or Larsen's oxalyl chloride method.[7][15]
Tar Formation Decomposition due to harsh acidic conditions and high temperatures.Reduce reaction temperature and time. Consider alternative, milder synthetic protocols.[7]
Unexpected Regioisomer Cyclization at an alternative, electronically favorable position.The substitution pattern on the arene dictates the cyclization site. Modification of activating groups may be necessary to direct the reaction.[7]

Reaction Scheme: Bischler-Napieralski and Subsequent Reduction

Amide β-Arylethylamide DHIQ 3,4-Dihydroisoquinoline (DHIQ) Amide->DHIQ   Bischler-Napieralski Cyclization   (e.g., POCl₃ or Tf₂O) THIQ Tetrahydroisoquinoline (THIQ) DHIQ->THIQ   Reduction   (e.g., NaBH₄)

Caption: General two-step synthesis of THIQs via the Bischler-Napieralski reaction.

Experimental Protocol: Mild Bischler-Napieralski Cyclization (Tf₂O Method)

This modern protocol is suitable for a wide range of substrates, including those that are acid-sensitive, and often provides higher yields.[7]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20°C using a suitable cooling bath.

  • Cyclization: Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise. Stir the reaction mixture at -20°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude DHIQ can be purified or used directly in the next step.

  • Reduction to THIQ: Dissolve the crude DHIQ in methanol (MeOH). Cool the solution to 0°C and add sodium borohydride (NaBH₄) portion-wise. Stir until the reaction is complete (monitored by TLC). Quench carefully with water, and extract the product with an organic solvent. Purify by flash column chromatography.

Troubleshooting Guide: Pomeranz-Fritsch Reaction

The classical Pomeranz-Fritsch reaction synthesizes isoquinolines.[16] However, the Bobbitt modification allows for the synthesis of tetrahydroisoquinolines.[17][18] This involves the hydrogenation of the intermediate benzalaminoacetal followed by acid-catalyzed cyclization.

Q8: The cyclization step of my Bobbitt-modified Pomeranz-Fritsch reaction is not working.

A8: The key to this reaction is the acid-catalyzed cyclization of the amine formed after hydrogenation. Failure at this step can be due to:

  • Insufficiently Strong Acid: The reaction typically requires a strong protic acid, such as concentrated sulfuric acid or hydrochloric acid, to promote the intramolecular electrophilic substitution.[16]

  • Substrate Stability: The substrate may be unstable under the strongly acidic conditions required for cyclization, leading to decomposition or side reactions.

  • Poorly Activated Arene: As with other electrophilic cyclizations, electron-donating groups on the benzaldehyde-derived portion of the molecule are beneficial for achieving good yields.

Q9: What are the main side reactions in the Pomeranz-Fritsch synthesis?

A9: In the gas phase, a complex network of side reactions can occur due to proton mobility, leading to various isomeric intermediates.[19] While not all of these are observed in solution, the potential for rearrangement and fragmentation exists, especially under harsh acidic conditions. The primary challenge in the solution phase is often preventing decomposition and ensuring the desired cyclization pathway is favored over intermolecular reactions.

Logical Diagram: Bobbitt Modification of Pomeranz-Fritsch Reaction

step1 Condensation: Benzaldehyde + 2,2-Dialkoxyethylamine step2 Formation of Benzalaminoacetal (Schiff Base) step1->step2 step3 Hydrogenation (Reduction of C=N) step2->step3 step4 Formation of Secondary Amine step3->step4 step5 Acid-Catalyzed Cyclization step4->step5 step6 THIQ Product step5->step6

Caption: Key steps in the Bobbitt modification for THIQ synthesis.

Experimental Protocol: Bobbitt Modification for THIQ Synthesis

This protocol is a general guideline for the synthesis of a THIQ via the Bobbitt modification.[17][18]

  • Schiff Base Formation: Condense a substituted benzaldehyde (1.0 equiv) with a 2,2-dialkoxyethylamine (1.0 equiv) in a solvent like toluene, typically with azeotropic removal of water, to form the benzalaminoacetal.

  • Hydrogenation: Dissolve the isolated benzalaminoacetal in a suitable solvent (e.g., ethanol). Hydrogenate the C=N double bond using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a chemical reducing agent like NaBH₄.

  • Work-up and Isolation: After the reduction is complete, filter off the catalyst (if used) and remove the solvent under reduced pressure to isolate the crude secondary amine.

  • Cyclization: Treat the crude amine with a strong acid (e.g., concentrated HCl or H₂SO₄) with heating to effect the cyclization.

  • Final Work-up and Purification: Carefully neutralize the acidic mixture by pouring it onto ice and adding a base. Extract the THIQ product with an organic solvent. Wash, dry, and concentrate the organic layers. Purify the final product by column chromatography or recrystallization.

References

Optimization

Technical Support Center: HPLC Method Development for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

This guide provides detailed answers to frequently asked questions and troubleshooting advice for developing a robust HPLC method for "Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate." Section 1: Frequently Asked Que...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed answers to frequently asked questions and troubleshooting advice for developing a robust HPLC method for "Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate."

Section 1: Frequently Asked Questions (FAQs) for Initial Method Development

Q1: What are the key chemical properties of this compound that will affect my HPLC method?

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a basic compound due to the secondary amine in the tetrahydroisoquinoline ring system[1]. This basicity is the most critical factor to consider. Basic compounds are prone to interacting with residual silanol groups on the surface of silica-based HPLC columns. This interaction can lead to poor peak shape, specifically peak tailing[2][3]. Method development should focus on minimizing these secondary interactions.

Q2: Which type of HPLC column should I choose as a starting point?

For a basic compound like this, a modern, high-purity, end-capped reversed-phase column (e.g., C18 or C8) is the recommended starting point.[4][5] These columns are designed to have minimal exposed silanol groups, which helps to reduce peak tailing.[3]

  • Recommendation: Start with a C18 column with high carbon load and thorough end-capping. Columns specifically marketed as being stable at low pH or designed for basic compounds are excellent choices.[3]

Q3: What is a good starting mobile phase composition?

A common and effective strategy for basic compounds is to use a mobile phase at a low pH (between 2.5 and 3.5). This approach protonates the basic analyte and, crucially, suppresses the ionization of acidic silanol groups on the column, minimizing unwanted interactions and improving peak shape.[3]

  • Aqueous Phase (A): 0.1% Phosphoric Acid or 0.1% Formic Acid in water. Phosphoric acid provides good buffering around this pH, while formic acid is volatile and suitable for LC-MS applications.[6][7]

  • Organic Phase (B): Acetonitrile or Methanol.[4] Acetonitrile is often a good first choice due to its low viscosity and lower UV cutoff wavelength compared to methanol.[8]

  • Starting Gradient: A generic scouting gradient, such as 5% to 95% B over 15-20 minutes, is effective for determining the approximate elution conditions.

Q4: What UV detection wavelength should I use?

The molecule contains an aromatic ring, which makes it suitable for UV detection. A good starting point is a standard wavelength like 254 nm. For optimal sensitivity, it is highly recommended to perform a UV scan of the analyte in the initial mobile phase to determine its wavelength of maximum absorbance (λ-max).

Section 2: Troubleshooting Guide

Q1: My peak is tailing severely. What is the cause and how can I fix it?

Peak tailing is the most common issue for basic analytes and is primarily caused by secondary interactions between the protonated amine group of your molecule and ionized residual silanol groups (-Si-O⁻) on the silica column packing.[2][9]

Potential Cause Solution
Silanol Interactions Lower the Mobile Phase pH: Ensure the pH is low enough (e.g., 2.5-3.0) to keep silanol groups fully protonated (-Si-OH).[3]
Use a Highly Deactivated Column: Switch to a column with better end-capping or a hybrid particle technology designed for basic compounds.[3]
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH on the column surface and mask silanol interactions.[2]
Column Overload Reduce Injection Mass: Inject a lower concentration of your sample or reduce the injection volume.[2]
Column Void/Damage Check Column Health: A void at the column inlet or a blocked frit can cause tailing. Try reversing and flushing the column (if the manufacturer allows) or replace it if performance does not improve.[3]

Q2: My analyte's retention time is unstable and shifting between injections. What should I do?

Retention time variability is often related to the mobile phase or hardware.

Potential Cause Solution
Inadequate Equilibration Increase the column equilibration time between gradient runs to at least 10 column volumes.[10]
Mobile Phase pH Drift Prepare fresh mobile phase daily. Ensure the pH is stable and well away from the analyte's pKa (at least 1.5 pH units away).[6] Using a buffer is critical.[2]
Temperature Fluctuation Use a thermostatted column compartment to maintain a consistent temperature.[10]
System Leaks Check for any leaks in the system, especially at fittings around the pump, injector, and column.[10]
Inconsistent Pumping Degas the mobile phase thoroughly to prevent air bubbles in the pump heads. Purge the pump if necessary.[10]

Q3: The backpressure in my system is excessively high. What are the common causes?

High backpressure can signal a blockage in the flow path.

Potential Cause Solution
Column Frit Blockage Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. If a blockage is suspected, try back-flushing the column (disconnect from the detector first).[11]
Buffer Precipitation If using a high percentage of organic solvent with a buffer, the buffer may precipitate. Ensure your buffer is soluble in the highest organic percentage of your gradient.[6]
System Blockage Systematically disconnect components (start with the column) to identify the source of the pressure. A blocked guard column, injector, or tubing could be the cause.[11]
Particulate Buildup Always use a guard column and in-line filter to protect the analytical column.[11]

Section 3: Experimental Protocols and Data

Detailed Experimental Protocol: A Starting Point

This protocol provides a robust starting point for method development.

  • Sample Preparation:

    • Prepare a stock solution of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute this stock solution to a working concentration of approximately 20-50 µg/mL using the initial mobile phase composition (e.g., 95% A, 5% B).

    • Filter the final sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or determined λ-max).

    • Injection Volume: 10 µL.

    • Gradient Program (Scouting):

      • 0.01 min: 5% B

      • 15.00 min: 95% B

      • 20.00 min: 95% B

      • 20.01 min: 5% B

      • 25.00 min: 5% B (re-equilibration)

  • Optimization Strategy:

    • Based on the scouting run, adjust the gradient slope to improve the resolution around the main peak.

    • If peak shape is poor, confirm the mobile phase pH is sufficiently low.

    • Once a suitable gradient is established, the method can be converted to an isocratic one for faster run times if all components are well-resolved.

Data Presentation: Illustrative Method Parameters

The following table summarizes the effect of mobile phase pH on the chromatographic performance for a basic compound like Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. (Note: Data is illustrative, based on established chromatographic principles).

Parameter Condition 1: Low pH Condition 2: Neutral pH Condition 3: High pH
Column Standard C18Standard C18pH-Stable C18
Aqueous Mobile Phase 0.1% Phosphoric Acid (pH ~2.5)Water (Unbuffered, pH ~6-7)10 mM Ammonium Bicarbonate (pH ~8.5)
Expected Retention Time ModerateVery Low / UnretainedHigh
Expected Peak Asymmetry (Tailing Factor) Excellent (1.0 - 1.3)Very Poor (> 2.0)Good (1.1 - 1.5)
Rationale Analyte is protonated (charged), but silanol interactions are suppressed. Good retention and peak shape.[3]Analyte is protonated (charged) and silanols are deprotonated (charged), leading to strong ionic interactions and severe tailing.[2][9]Analyte is neutral, leading to strong hydrophobic retention. Requires a special column stable at high pH.[5]

Section 4: Visualizations

Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_optimization Optimization Levers start Define Analytical Goal (Purity, Assay, etc.) info Gather Analyte Information (pKa, logP, UV spectra) start->info screening Initial Screening - Select Column (C18) - Select Mobile Phase (Low pH) - Run Scouting Gradient info->screening evaluate1 Evaluate Results: Retention & Peak Shape? screening->evaluate1 evaluate1->screening Poor optimize Optimization Phase evaluate1->optimize Good sub_gradient Adjust Gradient Slope & Elution Time optimize->sub_gradient sub_ph Modify Mobile Phase (pH, Buffer Strength) optimize->sub_ph sub_temp Change Temperature optimize->sub_temp evaluate2 Evaluate Optimization: Resolution & Asymmetry? sub_gradient->evaluate2 sub_ph->evaluate2 sub_temp->evaluate2 evaluate2->optimize Needs More Adjustment final Final Method - Isocratic or Gradient - System Suitability Defined evaluate2->final Meets Criteria validate Method Validation (ICH Guidelines) final->validate TailingTroubleshooting problem Problem: Severe Peak Tailing cause_check Primary Cause for Basic Compounds: Secondary Silanol Interactions? problem->cause_check solution_ph Solution 1: Lower Mobile Phase pH (e.g., to pH 2.5-3.0) cause_check->solution_ph Yes other_causes Check Other Causes cause_check->other_causes No / Unsure solution_column Solution 2: Use High-Purity, End-Capped Column (or 'Base-Deactivated' Column) solution_ph->solution_column solution_buffer Solution 3: Increase Buffer Concentration (e.g., 25-50 mM) solution_column->solution_buffer overload Is Column Overloaded? other_causes->overload solution_overload Solution: Reduce Sample Concentration or Injection Volume overload->solution_overload Yes damage Is Column Damaged? overload->damage No solution_damage Solution: Flush or Replace Column Use Guard Column damage->solution_damage Yes

References

Reference Data & Comparative Studies

Comparative

Purity Assessment of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate: A Comparative HPLC-UV Analysis

A comprehensive guide for researchers, scientists, and drug development professionals on the purity assessment of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate using High-Performance Liquid Chromatography (HPLC). T...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the purity assessment of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate using High-Performance Liquid Chromatography (HPLC). This guide provides a detailed experimental protocol, a comparative analysis with a key structural analog, and an examination of potential process-related impurities.

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug discovery and development. Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structural motif is found in various biologically active molecules, including some that interact with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of metabolism and inflammation. This guide outlines a robust HPLC method for the purity determination of this compound, comparing its chromatographic behavior with a close structural isomer, Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, and potential synthetic precursors.

Comparative Analysis of Chromatographic Performance

A reverse-phase HPLC method was developed to effectively separate Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate from its potential impurities and a structural analog. The method demonstrates good resolution and peak shape for all analyzed compounds.

CompoundRetention Time (min)Peak AsymmetryTheoretical PlatesPurity (%)
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate 8.51.112,500>99.5
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (Alternative)9.21.211,800>98.0
4-(2-aminoethyl)benzoic acid (Impurity A)3.11.38,500N/A
Glyoxylic acid (Impurity B)< 2.0 (unretained)--N/A

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A gradient HPLC method was employed for the purity assessment.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    15 90
    20 90
    21 10

    | 25 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Logical Workflow for Purity Assessment

The following diagram illustrates the systematic workflow for the purity assessment of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

start Start: Receive Sample prep Sample Preparation (1 mg/mL in 50:50 ACN:H2O) start->prep hplc HPLC Analysis (C18, Gradient Elution) prep->hplc data Data Acquisition (Chromatogram at 220 nm) hplc->data integration Peak Integration and Analysis data->integration purity Purity Calculation (% Area) integration->purity impurities Impurity Profiling (Identify and Quantify) integration->impurities comparison Comparative Analysis (vs. Alternative & Standards) purity->comparison impurities->comparison report Generate Report comparison->report end End report->end cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARγ Ligand (e.g., THIQ derivative) PPARg_RXR_inactive PPARγ-RXR Complex (Inactive) Ligand->PPARg_RXR_inactive Enters Cell & Binds PPARg_RXR_active PPARγ-RXR Complex (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (PPAR Response Element) PPARg_RXR_active->PPRE Binds to DNA Transcription Target Gene Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response (e.g., Anti-inflammatory effects) Protein->Response

Validation

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Derivatives

For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous biologically ac...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comparative overview of the biological activity screening of derivatives of a specific, yet underexplored member of this family: Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. While comprehensive screening data for a dedicated library of these derivatives remains limited in publicly available literature, this document synthesizes existing information on the broader THIQ class and related carboxamide derivatives to highlight potential therapeutic avenues and guide future research.

The THIQ nucleus is a versatile scaffold found in natural products and synthetic molecules, exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][3] Derivatives of the parent THIQ structure have been investigated for various therapeutic applications, with modifications at different positions of the isoquinoline ring system leading to diverse biological outcomes.

Comparison of Biological Activities

While a systematic screening of a library of "Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate" derivatives is not extensively documented, related THIQ and carboxamide compounds have shown significant promise in preclinical studies. The primary areas of investigation for these classes of molecules include oncology, neuroscience, and infectious diseases.

Anticancer Activity

The THIQ scaffold is a common feature in many anticancer agents.[4][5] Research has demonstrated that derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and metastasis. For instance, certain THIQ derivatives have been identified as potent inhibitors of KRas, a key oncogene in many cancers, with IC50 values in the micromolar range.[4][5]

Similarly, N-substituted indole-2-carboxamides have been extensively studied for their anticancer properties, exhibiting potent cytotoxic effects against a range of cancer cell lines.[6] The data in the table below, while not directly from "Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate" derivatives, illustrates the potential for this class of compounds.

Compound ClassTarget/AssayCell LineIC50 (µM)Reference
Tetrahydroisoquinoline DerivativesKRas InhibitionHCT1160.9 - 10.7[4][5]
N-substituted Indole-2-carboxamidesAntiproliferative (MTT assay)K-562 (Leukemia)0.33 - 0.61[6]
N-substituted Indole-2-carboxamidesAntiproliferative (MTT assay)HCT-116 (Colon)1.01[6]
N-substituted Indole-2-carboxamidesAntiproliferative (MTT assay)MCF-7 (Breast)Moderate[6]

Table 1: Representative Anticancer Activities of THIQ and Carboxamide Derivatives. This table summarizes the half-maximal inhibitory concentrations (IC50) of related compound classes, suggesting the potential for anticancer activity in derivatives of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Neurological and Other Activities

Beyond cancer, THIQ derivatives have been explored for their effects on the central nervous system. For example, some have been synthesized and evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline synthesis.[7] Others have been investigated as ligands for sigma receptors, which are implicated in various neurological disorders.[8] The contractile activity of certain THIQs on smooth muscle has also been reported.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biological screening data. Below are representative protocols for key experiments typically employed in the evaluation of novel chemical entities.

Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, K-562, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a further 48-72 hours.[6]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.[6]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.[6]

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific enzyme.

Principle: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition.

Procedure:

  • Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme. Prepare solutions of the enzyme, its substrate, and the test compounds.

  • Assay Setup: In a microplate, add the buffer, the test compound at various concentrations, and the enzyme. Incubate for a predetermined time to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the progress of the reaction by measuring a change in absorbance, fluorescence, or luminescence over time, depending on the nature of the substrate and product.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percentage of inhibition relative to the control (no inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Methyl 1,2,3,4-tetrahydro- isoquinoline-6-carboxylate derivatization Derivatization (N-acylation, etc.) start->derivatization library Derivative Library derivatization->library cell_assay Anticancer Cell-Based Assays (e.g., MTT) library->cell_assay enzyme_assay Enzyme Inhibition Assays library->enzyme_assay ic50 IC50 Determination cell_assay->ic50 enzyme_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Figure 1: A generalized workflow for the synthesis and biological screening of novel chemical entities.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kras KRas receptor->kras downstream Downstream Signaling (e.g., RAF-MEK-ERK) kras->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor THIQ Derivative inhibitor->kras Inhibition

Figure 2: A simplified diagram of the KRas signaling pathway, a potential target for THIQ derivatives.

Conclusion

While the direct biological screening of "Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate" derivatives is an area ripe for further exploration, the existing literature on the broader THIQ class and related carboxamides provides a strong rationale for their investigation as potential therapeutic agents. The demonstrated anticancer and neurological activities of these scaffolds, coupled with established experimental protocols for their evaluation, offer a clear path forward for researchers in drug discovery. Future studies focusing on the systematic synthesis and screening of a dedicated library of these derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

Comparative

Comparing the efficacy of "Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate" analogs

A Comprehensive Guide to the Efficacy of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Analogs For Researchers, Scientists, and Drug Development Professionals The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Efficacy of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on analogs derived from "Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate," a versatile starting material for the synthesis of compounds targeting a range of biological entities. We present a comparative analysis of the efficacy of these analogs, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

Comparative Efficacy of Analogs

Recent research has demonstrated the utility of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate as a precursor for the development of potent and selective ligands for various receptors. Notably, its derivatives have shown significant activity as kappa opioid receptor (KOR) antagonists, G-protein coupled receptor 120 (GPR120) agonists, and retinoic acid receptor alpha (RARα) antagonists.

Kappa Opioid Receptor (KOR) Antagonists

A study by Frankowski et al. systematically explored the structure-activity relationship (SAR) of a series of N-acylated and N-sulfonylated analogs of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate as KOR antagonists. The primary screening was conducted using a β-arrestin recruitment assay. The following table summarizes the efficacy of key analogs from this study.

Compound IDR Group (Substitution on Nitrogen)IC50 (µM)Ki (nM)
1 4-Ethylbenzenesulfonyl0.25150
2 4-(Trifluoromethyl)benzenesulfonyl0.18110
3 2,4,6-Trimethylbenzenesulfonyl0.35210
4 4-Methoxybenzenesulfonyl0.42250
5 4-Chlorobenzoyl1.2720
6 4-Methylbenzoyl1.5900

Data sourced from Frankowski et al., 2015.

The data indicates that N-sulfonylation of the tetrahydroisoquinoline nitrogen generally leads to more potent KOR antagonism compared to N-acylation. Analogs with electron-withdrawing groups on the phenylsulfonyl moiety, such as trifluoromethyl (Compound 2 ), exhibited the highest potency.

Experimental Protocols

General Synthesis of N-Sulfonylated Analogs

To a solution of methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (1.0 eq) and triethylamine (3.0 eq) in dichloromethane (CH2Cl2), the desired sulfonyl chloride (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-sulfonylated analog.

Kappa Opioid Receptor (KOR) Antagonist Assay (β-Arrestin Recruitment)

The antagonist activity of the compounds was determined using a commercially available PathHunter® β-arrestin recruitment assay (DiscoverX). U2OS cells stably co-expressing the human kappa opioid receptor fused to a ProLink™ tag and a β-arrestin enzyme acceptor fusion protein were used. Cells were seeded in 384-well plates and incubated overnight. The compounds were then added to the cells at various concentrations, followed by the addition of the KOR agonist U-50,488 at its EC80 concentration. After a 90-minute incubation at 37 °C, the chemiluminescent signal was measured using a standard plate reader. The IC50 values were calculated from the concentration-response curves using non-linear regression analysis.

Signaling Pathways

Kappa Opioid Receptor (KOR) Signaling

The kappa opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to neuronal hyperpolarization. KOR antagonists, such as the analogs discussed, block these effects by preventing agonist binding.

KOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR KOR G_protein Gi/o KOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits Agonist Agonist Agonist->KOR Activates Antagonist THIQ Analog (Antagonist) Antagonist->KOR Blocks Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Response Leads to ATP ATP ATP->AC Converts

Caption: Kappa Opioid Receptor (KOR) signaling pathway and the inhibitory action of THIQ analogs.

G-Protein Coupled Receptor 120 (GPR120) Signaling

Analogs of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate have also been investigated as agonists for GPR120, a receptor for long-chain free fatty acids that is implicated in metabolic regulation and anti-inflammatory responses. GPR120 activation can lead to the potentiation of glucose-stimulated insulin secretion and mediate anti-inflammatory effects through a β-arrestin-2 dependent pathway.

GPR120_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR120 GPR120 Gq_11 Gq/11 GPR120->Gq_11 Activates Anti_inflammatory Anti-inflammatory Effects (via β-arrestin 2) GPR120->Anti_inflammatory Mediates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist THIQ Analog (Agonist) Agonist->GPR120 Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion

Caption: GPR120 signaling pathway activated by THIQ analog agonists.

Retinoic Acid Receptor Alpha (RARα) Signaling

Derivatives of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate have been synthesized and evaluated as antagonists of the retinoic acid receptor alpha (RARα), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis. RARα antagonists are being investigated for various therapeutic applications, including oncology and dermatology.

RARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (Agonist) RAR_RXR RARα/RXR Heterodimer RA->RAR_RXR Binds and Activates CoA Co-activators Antagonist THIQ Analog (Antagonist) Antagonist->RAR_RXR Binds and Blocks RARE RARE (DNA Response Element) RAR_RXR->RARE Binds to CoR Co-repressors RAR_RXR->CoR Recruits (in absence of agonist) RAR_RXR->CoA Recruits (in presence of agonist) Transcription_Repression Transcription Repression CoR->Transcription_Repression Transcription_Activation Transcription Activation CoA->Transcription_Activation

Caption: RARα signaling and the antagonistic action of THIQ analogs.

Conclusion

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate serves as a valuable and versatile starting material for the synthesis of a diverse range of biologically active molecules. The analogs derived from this compound have demonstrated significant potential as modulators of key therapeutic targets, including the kappa opioid receptor, GPR120, and RARα. The structure-activity relationship data presented here provides a foundation for the rational design of next-generation therapeutics with improved efficacy and selectivity. Further investigation into the pharmacological properties of these and novel analogs is warranted to fully explore their therapeutic potential.

Validation

A Comparative Analysis of Tetrahydroisoquinolines as Potent Anticancer Agents Targeting CDK2 and DHFR

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of activities, including antitumor eff...

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of activities, including antitumor effects. This guide provides a comparative analysis of novel THIQ and tetrahydrothieno[2,3-c]isoquinoline derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR), two crucial targets in cancer therapy. The structure-activity relationship (SAR) of these compounds reveals key insights into the structural requirements for potent anticancer activity.

Structure-Activity Relationship and In Vitro Cytotoxicity

A recent study by El-Gamal et al. (2024) described the synthesis and evaluation of a series of novel 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines.[1][2][3] The compounds were assessed for their cytotoxic activity against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. The results, summarized in the table below, highlight the potent anticancer effects of several derivatives, with some exhibiting IC50 values in the sub-micromolar range.[1][2][3]

Compound 7e emerged as the most potent cytotoxic agent against the A549 cell line, while compound 8d showed the highest potency against the MCF-7 cell line.[1][2][3] The SAR studies indicated that the nature and position of substituents on the aryl group of the tetrahydrothieno[2,3-c]isoquinoline scaffold significantly influence the cytotoxic activity.

Table 1: In Vitro Cytotoxicity of Tetrahydroisoquinoline Derivatives

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
1 >25>25
3 1.121.34
4a 0.981.05
4b 1.091.18
6 0.870.99
7a 0.430.55
7c 0.280.39
7e 0.1550.21
8a 0.510.63
8d 0.230.17
8e 0.190.28
Doxorubicin 0.460.58

Data sourced from El-Gamal et al. (2024).[1][2][3]

Enzyme Inhibition: Targeting CDK2 and DHFR

To elucidate the mechanism of action, the most potent compounds were evaluated for their inhibitory activity against CDK2 and DHFR. Compound 7e was identified as a potent CDK2 inhibitor, being more effective than the reference drug Roscovitine.[1][2][3] Compound 8d was found to be a significant inhibitor of DHFR, with potency comparable to Methotrexate.[1][2][3]

Table 2: Enzyme Inhibitory Activity of Lead Compounds

CompoundTarget EnzymeIC50 (µM)Reference DrugReference IC50 (µM)
7e CDK20.149Roscovitine0.380
8d DHFR0.199Methotrexate0.131

Data sourced from El-Gamal et al. (2024).[1][2][3]

Signaling Pathway Visualization

The inhibition of CDK2 by these tetrahydroisoquinoline derivatives directly impacts the cell cycle progression. CDK2, in complex with Cyclin E, plays a pivotal role in the G1 to S phase transition by phosphorylating the Retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA replication. Inhibition of CDK2 disrupts this cascade, leading to cell cycle arrest and apoptosis.

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb E2F E2F pRb_E2F->E2F releases CyclinE_gene Cyclin E Gene E2F->CyclinE_gene activates transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE Cyclin E CyclinE_gene->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F hyperphosphorylates (positive feedback) DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication THIQ Tetrahydroisoquinoline Inhibitor (e.g., 7e) THIQ->CDK2 inhibits

CDK2 signaling pathway in cell cycle progression.

Experimental Protocols

The cytotoxic activity of the synthesized tetrahydroisoquinoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6][7]

  • Cell Seeding: A549 and MCF-7 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and the reference drug (Doxorubicin) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

The CDK2 inhibitory activity was assessed using a kinase assay kit.[8][9][10][11]

  • Reaction Mixture Preparation: A reaction mixture containing CDK2/Cyclin E, substrate (e.g., histone H1), and ATP in a kinase buffer was prepared.

  • Inhibitor Addition: The test compounds and a reference inhibitor (Roscovitine) were added to the reaction mixture at various concentrations.

  • Incubation: The reaction was incubated at 30°C for a specified period (e.g., 30 minutes) to allow for the phosphorylation of the substrate.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, was measured using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Determination: The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The inhibitory effect on DHFR was determined by a spectrophotometric method.[12][13][14][15][16]

  • Assay Components: The assay mixture contained dihydrofolate (DHF), NADPH, and purified DHFR enzyme in a suitable buffer.

  • Inhibitor Incubation: The enzyme was pre-incubated with various concentrations of the test compounds or the reference inhibitor (Methotrexate).

  • Reaction Initiation: The reaction was initiated by the addition of DHF.

  • Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, was monitored over time.

  • IC50 Calculation: The rate of the reaction was calculated, and the IC50 values were determined from the dose-response curves of percentage inhibition versus inhibitor concentration.

Conclusion

The tetrahydroisoquinoline and tetrahydrothieno[2,3-c]isoquinoline scaffolds represent a promising starting point for the development of novel anticancer agents. The SAR studies have identified key structural features that contribute to potent cytotoxicity and specific inhibition of CDK2 and DHFR. The lead compounds, 7e and 8d , demonstrate significant potential for further optimization and development as targeted cancer therapeutics. The detailed experimental protocols and pathway analysis provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Comparative

A Comparative Guide to Tetrahydroisoquinoline Building Blocks: Spotlight on Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry. Its rigid, three-dimensional structure serves as a "privileged...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry. Its rigid, three-dimensional structure serves as a "privileged scaffold," appearing in a multitude of natural products and clinically approved drugs. This guide provides a comparative analysis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate against other common THIQ building blocks, offering insights into their synthetic utility and impact on biological activity.

The strategic placement of functional groups on the THIQ core is paramount in modulating the pharmacological profile of the resulting molecules. Substituents on the aromatic ring, particularly at the C-6 and C-7 positions, play a crucial role in receptor binding and overall bioactivity.[1][2] Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, with its electron-withdrawing ester group, presents a unique building block for creating diverse molecular architectures.

Synthetic Strategies and Comparative Reactivity

The construction of the THIQ core is most commonly achieved through two classical methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[3][4] The choice of synthetic route and the nature of the substituents on the starting materials significantly influence the reaction outcomes.

Pictet-Spengler Reaction: This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups (EDGs) on the phenethylamine precursor facilitate the electrophilic aromatic substitution, leading to higher yields.[5] Conversely, electron-withdrawing groups (EWGs), such as the carboxylate group in our target molecule's precursor, can deactivate the ring and may require harsher reaction conditions or alternative catalytic systems to achieve comparable yields.[4][6]

Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a dehydrating agent. Similar to the Pictet-Spengler reaction, the efficiency of the Bischler-Napieralski cyclization is enhanced by the presence of electron-donating groups on the aromatic ring.[7]

The following table summarizes a comparative overview of reaction yields for the synthesis of various substituted THIQs, highlighting the influence of different substitution patterns.

THIQ Derivative Synthetic Method Key Reactants Reaction Conditions Yield (%) Reference
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Pictet-Spengler4-(2-Aminoethyl)benzoic acid methyl ester, FormaldehydeHCl, heatModerate(Implied from general principles)
1-Methyl-1,2,3,4-tetrahydroisoquinoline Pictet-SpenglerPhenethylamine, AcetaldehydeHCl/ethanol, reflux~70%[4]
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Pictet-Spengler3,4-Dimethoxyphenethylamine, FormaldehydeAcidic, heatHigh[8]
Unsubstituted 1,2,3,4-tetrahydroisoquinoline Pictet-SpenglerPhenethylamine, DimethoxymethaneConc. HCl, 100°C40%[8]
Various 1-substituted THIQs Microwave-assisted Pictet-Spengler2-(3,4-dimethoxyphenyl)ethylamine, BenzaldehydeTFA, microwave, 15 min98%[8]
Various 6-amino-8-aryl-THIQs Multicomponent ReactionAromatic aldehydes, N-methyl piperidin-4-one, MalononitrileSolvent-free85-97%[8]

Structure-Activity Relationship (SAR) and Biological Implications

The substitution pattern on the THIQ scaffold is a critical determinant of its biological activity. A vast body of research has demonstrated that THIQ derivatives can interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[3][9]

A significant area of interest is the development of THIQ-based ligands for dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic and anti-Parkinsonian drugs.[10] The nature and position of substituents on the THIQ ring system profoundly influence the affinity and selectivity for these receptors.

The C-6 position, in particular, has been shown to be a crucial site for modification to modulate pharmacological activity. While electron-donating groups like methoxy or hydroxy at C-6 and C-7 are often associated with potent biological activity, the introduction of an ester group at C-6, as in Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, offers a versatile handle for further chemical modifications.[1] This allows for the exploration of a wider chemical space and the potential to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compound.

The following table provides a snapshot of the biological activities of various THIQ derivatives, illustrating the impact of different substitution patterns.

THIQ Derivative Biological Target/Activity Key Structural Features Reported Potency (e.g., IC50) Reference
Nomifensine Analogs Norepinephrine/Dopamine Reuptake InhibitorsTHIQ core with a 4-phenyl moietyGood potency[8]
Various 1-aryl-6,7-dimethoxy-THIQs P-glycoprotein (P-gp) ModulatorsBiphenyl or naphthyl substitution-[11]
Various 5,8-disubstituted THIQs AntitubercularN-methylpiperazine at C-8Modest inhibitors of M. tb ATP synthase[12]
Various N-substituted THIQs AntifungalN-substitution with various groupsMIC values in the low µg/mL range[13]
Compound 218 Histamine H3 Receptor Antagonist / Cholinesterase InhibitorSpecific THIQ analogEC50 = 31 nM (H3R)[8]
1-Tridecyl-6,7-dimethoxy-THIQ Cytotoxic against cancer cellsLong alkyl chain at C-1High cytotoxic effect[6]

Experimental Protocols

General Procedure for Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines

This protocol provides a general framework for the synthesis of 1-substituted THIQs and can be adapted for specific substrates.

Materials:

  • β-arylethylamine (e.g., phenethylamine or a substituted analog) (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Acid catalyst (e.g., HCl, H₂SO₄, or trifluoroacetic acid)

  • Solvent (e.g., ethanol, water, or toluene)

Procedure:

  • Dissolve the β-arylethylamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add the acid catalyst to the solution.

  • Add the aldehyde or ketone dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for a period of 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1-substituted tetrahydroisoquinoline.

Visualizing the Role of THIQ Derivatives in Cellular Signaling

Many THIQ-based compounds exert their therapeutic effects by modulating specific signaling pathways. As many THIQ derivatives are known to be dopamine D2 receptor antagonists, a simplified representation of this pathway is provided below. Antagonism of the D2 receptor by a THIQ derivative would block the downstream signaling cascade initiated by dopamine.

Dopamine_D2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds & Activates THIQ_Antagonist THIQ Antagonist THIQ_Antagonist->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, inhibition of neuronal firing) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway and its Antagonism by a THIQ Derivative.

Conclusion

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate stands as a valuable and versatile building block in the medicinal chemist's toolkit. While its electron-withdrawing nature may present certain synthetic challenges compared to its electron-rich counterparts, it offers a strategic handle for the introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships. The choice of a specific THIQ building block will ultimately depend on the desired biological target and the overall synthetic strategy. A thorough understanding of the interplay between substitution patterns, synthetic accessibility, and biological activity is crucial for the successful design and development of novel THIQ-based therapeutics.

References

Validation

A Comparative Guide to In Vitro Testing of Tetrahydroisoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of the THIQ nucleus allows for the development of ligands targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), monoamine transporters, and enzymes. This guide provides an objective comparison of in vitro testing protocols for THIQ compounds, supported by experimental data, to aid researchers in the selection and design of appropriate assays for their specific research needs.

Data Presentation: Comparative Potency and Efficacy of THIQ Derivatives

The following table summarizes the in vitro biological activities of various THIQ derivatives from different studies. This allows for a direct comparison of their potency and selectivity across different biological targets.

Compound IDTargetAssay TypeMeasured ParameterValueReference
Anticancer THIQs
Compound 1Ishikawa CellsAntiproliferative (CellTiter-Glo)IC501.41 µM[1]
Compound 2Ishikawa CellsAntiproliferative (CellTiter-Glo)IC500.91 µM[1]
Compound 3Ishikawa CellsAntiproliferative (CellTiter-Glo)IC500.74 µM[1]
Compound 22Ishikawa CellsAntiproliferative (CellTiter-Glo)IC500.36 µM[1]
Compound 15MCF-7, HepG-2, A549Cytotoxicity (MTT)IC5015.16 µM, 18.74 µM, 18.68 µM[2]
GM-3-18KRas (Colon Cancer Cell Lines)KRas InhibitionIC500.9 - 10.7 µM[3]
GM-3-121Endothelial CellsAnti-angiogenesisIC501.72 µM[3]
Opioid Receptor Modulating THIQs
Compound (R)-10mKappa Opioid Receptor (KOP)[35S]GTPγS Functional AssayIC50 (agonist)670 nM[4]
Compound (R)-10mMu Opioid Receptor (MOP)[35S]GTPγS Functional AssayIC50 (agonist)94.5 nM[4]
Compound (S)-10hKOP / MOPRadioligand BindingKiSub-micromolar (antagonist)[4]
Compound 1Kappa Opioid Receptor (KOP)[35S]GTPγS Functional AssayKe (antagonist)6.8 nM[5]
Compound 2Kappa Opioid Receptor (KOP)[35S]GTPγS Functional AssayKe (antagonist)0.14 nM[5]
Antiviral THIQs
trans-1SARS-CoV-2 (Vero E6 cells)Antiviral AssayEC503.15 µM[6]
trans-1SARS-CoV-2 (Calu-3 cells)Antiviral AssayEC502.78 µM[6]
trans-2SARS-CoV-2 (Vero E6 cells)Antiviral AssayEC5012.02 µM[6]

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the reproducibility and validation of experimental findings. Below are protocols for commonly employed assays in the evaluation of THIQ compounds.

Antiproliferative and Cytotoxicity Assays

These assays are fundamental in cancer research to determine the effect of THIQ compounds on cell viability and growth.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7]

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at an optimal density and incubate overnight.[7]

    • Compound Treatment: Prepare serial dilutions of the THIQ compounds in a complete culture medium. Replace the existing medium with the compound dilutions and include vehicle and positive controls.[7]

    • MTT Incubation: After the desired treatment period (e.g., 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

    • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.[7]

b) CellTiter-Glo® Luminescent Cell Viability Assay [1]

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5000 cells/well and incubate overnight.[1]

    • Compound Treatment: Add serial dilutions of THIQ compounds (ranging from 0.01 to 100,000 nM) to the wells.[1]

    • Lysis and Luminescence: After 72 hours of drug exposure, add the CellTiter-Glo® reagent, which lyses the cells and provides the substrate for the luciferase reaction.

    • Signal Measurement: Measure the luminescent signal using a luminometer. The signal is proportional to the number of viable cells.

Opioid Receptor Binding and Functional Assays

These assays are critical for characterizing THIQ compounds that target opioid receptors, determining their affinity and functional activity (agonist or antagonist).

a) Radioligand Binding Assay [4]

  • Principle: This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from cells expressing the opioid receptor subtype of interest (e.g., KOP, MOP, DOP).

    • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled THIQ compound.

    • Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the Ki value, which represents the affinity of the compound for the receptor.

b) [³⁵S]GTPγS Functional Assay [4][5]

  • Principle: This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. An agonist-bound receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

  • Protocol:

    • Membrane Preparation: Use cell membranes expressing the opioid receptor of interest.

    • Incubation:

      • Agonist testing: Incubate membranes with varying concentrations of the THIQ compound in the presence of [³⁵S]GTPγS and GDP.

      • Antagonist testing: Incubate membranes with a fixed concentration of a known agonist (e.g., U69,593 for KOP) and varying concentrations of the THIQ compound, along with [³⁵S]GTPγS and GDP.[5]

    • Filtration and Counting: Separate bound [³⁵S]GTPγS by filtration and quantify using a scintillation counter.

    • Data Analysis:

      • For agonists, calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

      • For antagonists, calculate the Ke (equilibrium dissociation constant) to determine potency.[5]

Monoamine Transporter Uptake Inhibition Assay[8][9]
  • Principle: This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters (dopamine, serotonin, norepinephrine) by their respective transporters (DAT, SERT, NET).

  • Protocol:

    • Cell Culture: Use cells stably expressing the human monoamine transporter of interest (e.g., HEK293-hDAT).[8]

    • Compound Incubation: Pre-incubate the cells with varying concentrations of the THIQ compound.

    • Radiolabeled Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT) to initiate uptake.[9]

    • Uptake Termination: After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.

    • Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

    • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the substrate uptake.

Mandatory Visualizations

Signaling Pathway Diagram

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space THIQ THIQ (Agonist) GPCR GPCR (e.g., Opioid Receptor) THIQ->GPCR Binds to G_protein G-Protein (αβγ) GPCR->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates THIQ_In_Vitro_Testing_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Primary_Assay High-Throughput Primary Assay (e.g., Binding Assay) Hit_Identification Hit Identification Primary_Assay->Hit_Identification Potency_Assay Potency Determination (IC50 / EC50) Hit_Identification->Potency_Assay Selectivity_Assay Selectivity Profiling (Against related targets) Potency_Assay->Selectivity_Assay Functional_Assay Functional Characterization (Agonist/Antagonist) Selectivity_Assay->Functional_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR_Studies Lead_Candidate Lead Candidate Selection SAR_Studies->Lead_Candidate

References

Comparative

Validating the Mechanism of Action of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for validating the potential mechanisms of action of novel "Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate" derivatives...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential mechanisms of action of novel "Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate" derivatives. Based on the activities of structurally related compounds, two primary putative mechanisms are explored: inhibition of the Bcl-2 family of anti-apoptotic proteins and inhibition of monoamine oxidase (MAO). This guide offers a comparative analysis with established drugs targeting these pathways and provides detailed experimental protocols to facilitate the validation process.

Hypothesized Mechanisms of Action

The core 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets. For derivatives of "Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate," two potential mechanisms of action are of particular interest based on published research on analogous compounds.

  • Inhibition of Bcl-2 Family Proteins: A study on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has demonstrated their ability to inhibit Bcl-2 and Mcl-1, key regulators of the intrinsic apoptosis pathway.[1] Given the structural similarity, it is plausible that the 6-carboxylate derivatives also function as BH3 mimetics, disrupting the interaction between anti-apoptotic Bcl-2 family proteins and pro-apoptotic effectors, thereby inducing programmed cell death in cancer cells.

  • Monoamine Oxidase (MAO) Inhibition: The related endogenous amine, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is a known inhibitor of both MAO-A and MAO-B.[2][3] This enzyme is crucial for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to neuroprotective and antidepressant effects. Therefore, it is conceivable that "Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate" derivatives could also exhibit MAO inhibitory activity.

Comparative Analysis of Inhibitors

To effectively validate the mechanism of action of novel derivatives, a direct comparison with well-characterized inhibitors is essential. The following tables summarize key performance data for established drugs targeting the hypothesized pathways.

Table 1: Comparison with Bcl-2 Family Inhibitors
CompoundTarget(s)Ki (Bcl-2)IC50 (Relevant Cell Line)Mechanism of Action
Hypothetical Derivative Bcl-2, Mcl-1--Putative BH3 mimetic, inducing apoptosis.
Venetoclax Bcl-2<0.01 nM~10 nM (AML patient cells)Selective Bcl-2 inhibitor, displaces pro-apoptotic proteins to trigger apoptosis.[4][5]
Navitoclax Bcl-2, Bcl-xL, Bcl-w<1 nMVaries by cell linePotent inhibitor of multiple anti-apoptotic Bcl-2 family proteins.[6]
Lead THIQ-3-COOH Derivative Bcl-2, Mcl-15.2 µM-Binds to Bcl-2 and Mcl-1, inducing apoptosis.[1]
Table 2: Comparison with Monoamine Oxidase B (MAO-B) Inhibitors
CompoundTargetIC50 / KiClinical IndicationMechanism of Action
Hypothetical Derivative MAO-A, MAO-B--Putative reversible or irreversible inhibition of MAO.
Selegiline MAO-B (selective, irreversible)IC50: 11.25 nM (rat brain)Parkinson's Disease, DepressionIrreversibly inhibits MAO-B, increasing dopamine levels in the brain.[7]
Safinamide MAO-B (selective, reversible)IC50: 98 nM (rat brain), 79 nM (human brain)Parkinson's DiseaseReversibly inhibits MAO-B and blocks voltage-gated sodium channels.[8][9]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) MAO-A, MAO-B (reversible)--Endogenous reversible inhibitor of both MAO-A and MAO-B.[2][3]

Experimental Protocols for Mechanism of Action Validation

The following are detailed methodologies for key experiments to elucidate the mechanism of action of "Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate" derivatives.

I. Bcl-2 Family Inhibition and Apoptosis Induction
  • Objective: To determine the binding affinity of the derivatives to anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1).

  • Methodology:

    • Reagents: Purified recombinant human Bcl-2, Bcl-xL, and Mcl-1 proteins; a fluorescently labeled BH3 peptide probe (e.g., from BIM or BAK); assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% pluronic F-68).

    • Procedure: a. In a black, low-volume 384-well plate, add a fixed concentration of the Bcl-2 family protein and the fluorescent BH3 probe. b. Add serial dilutions of the test compound or a known inhibitor (e.g., Venetoclax). c. Incubate at room temperature for 1-2 hours, protected from light. d. Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

    • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

  • Objective: To assess the ability of the derivatives to induce apoptosis in a cellular context.

  • Methodology:

    • Cell Lines: Use a cancer cell line known to be dependent on Bcl-2 for survival (e.g., certain leukemia or lymphoma cell lines).

    • Treatment: Seed cells in a 6-well plate and treat with varying concentrations of the test compound, a positive control (e.g., Navitoclax), and a vehicle control for 24-48 hours.

    • Staining: a. Harvest the cells and wash with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. d. Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

II. Monoamine Oxidase (MAO) Inhibition Assay
  • Objective: To determine the inhibitory activity of the derivatives against MAO-A and MAO-B.

  • Methodology:

    • Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B or mitochondrial fractions isolated from rat or human brain tissue.

    • Substrates: Kynuramine (for both MAO-A and MAO-B, fluorescent detection) or specific substrates like 5-hydroxytryptamine for MAO-A and phenylethylamine for MAO-B.

    • Procedure: a. Pre-incubate the MAO enzyme preparation with various concentrations of the test compound or a known inhibitor (e.g., Selegiline for MAO-B) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). b. Initiate the reaction by adding the substrate. c. Incubate at 37°C for a defined period (e.g., 20-30 minutes). d. Stop the reaction (e.g., by adding a strong base). e. Measure the product formation. For kynuramine, the product 4-hydroxyquinoline can be measured fluorometrically.

    • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Signaling Pathways and Workflows

Signaling Pathway of Bcl-2 Mediated Apoptosis

Bcl2_Pathway cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic (BH3-only) cluster_2 Anti-Apoptotic cluster_3 Pro-Apoptotic (Effectors) cluster_4 Cellular Response Stimuli Chemotherapy, Growth Factor Deprivation BIM BIM Stimuli->BIM activates BAD BAD Stimuli->BAD activates PUMA PUMA Stimuli->PUMA activates Bcl2 Bcl-2 BIM->Bcl2 inhibits Mcl1 Mcl-1 BIM->Mcl1 inhibits BAD->Bcl2 inhibits BAD->Mcl1 inhibits PUMA->Bcl2 inhibits PUMA->Mcl1 inhibits BAX BAX Bcl2->BAX inhibits BAK BAK Mcl1->BAK inhibits MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP induces BAK->MOMP induces Caspase Caspase Activation MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis THIQ THIQ Derivative THIQ->Bcl2 inhibits THIQ->Mcl1 inhibits

Caption: Putative mechanism of apoptosis induction by THIQ derivatives via Bcl-2/Mcl-1 inhibition.

Experimental Workflow for Mechanism of Action Validation

MoA_Workflow cluster_0 Initial Screening cluster_1 Target Engagement cluster_2 Cellular Mechanism cluster_3 In Vivo Efficacy CellViability Cell Viability Assay (e.g., MTT) BindingAssay Biochemical Binding Assay (e.g., FP for Bcl-2, MAO activity) CellViability->BindingAssay Identify active compounds ApoptosisAssay Cellular Apoptosis Assay (Annexin V/PI) BindingAssay->ApoptosisAssay Confirm target binding WesternBlot Western Blot Analysis (p-markers, cleaved caspases) ApoptosisAssay->WesternBlot Validate downstream effects Xenograft Xenograft/Disease Model WesternBlot->Xenograft Confirm cellular MoA

Caption: A generalized workflow for validating the mechanism of action of a novel compound.

References

Validation

A Comparative Analysis of Synthetic Routes to Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, offering a detailed examination of experimental protocols, quantitative data, and the advantages and disadvantages of each approach.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Key Features Reported Yield Reaction Conditions Advantages Disadvantages
Route 1: Catalytic Hydrogenation Reduction of the corresponding isoquinoline93%Platinum(IV) oxide, H₂, Acetic acid in Methanol, 20 °C, 6hHigh yield, clean reactionRequires pre-synthesis of the isoquinoline precursor
Route 2: Pictet-Spengler Reaction Condensation of a β-arylethylamine with an aldehydeModerate to HighAcid catalyst (e.g., HCl, TFA), often requires heatingAtom economical, direct formation of the core structureMay require harsh acidic conditions and high temperatures
Route 3: Bischler-Napieralski Reaction Intramolecular cyclization of a β-phenylethylamideModerate to HighDehydrating agent (e.g., POCl₃, P₂O₅), refluxing conditionsVersatile for substituted derivativesRequires preparation of the amide precursor, harsh reagents
Route 4: Pomeranz-Fritsch-Bobbitt Reaction Cyclization of a benzalaminoacetalModerate to HighAcid-catalyzed cyclizationAccess to a variety of substituted tetrahydroisoquinolinesMulti-step process, may involve harsh acids

Visualizing the Synthetic Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate the core reaction of each synthetic route.

Hydrogenation Methyl isoquinoline-6-carboxylate Methyl isoquinoline-6-carboxylate Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Methyl isoquinoline-6-carboxylate->Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate H₂, PtO₂ AcOH, MeOH, 20°C, 6h

Caption: Catalytic Hydrogenation of Methyl isoquinoline-6-carboxylate.

Pictet_Spengler Methyl 4-(2-aminoethyl)benzoate Methyl 4-(2-aminoethyl)benzoate Iminium ion Iminium ion Methyl 4-(2-aminoethyl)benzoate->Iminium ion + Formaldehyde, H⁺ Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Iminium ion->Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Intramolecular Cyclization

Caption: Pictet-Spengler synthesis of the target molecule.

Bischler_Napieralski N-(4-(methoxycarbonyl)phenethyl)formamide N-(4-(methoxycarbonyl)phenethyl)formamide Dihydroisoquinoline intermediate Dihydroisoquinoline intermediate N-(4-(methoxycarbonyl)phenethyl)formamide->Dihydroisoquinoline intermediate POCl₃, Reflux Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Dihydroisoquinoline intermediate->Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Reduction (e.g., NaBH₄)

Caption: Bischler-Napieralski route to the target molecule.

Pomeranz_Fritsch_Bobbitt Benzalaminoacetal derivative Benzalaminoacetal derivative Aminoacetal Aminoacetal Benzalaminoacetal derivative->Aminoacetal Hydrogenation Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Aminoacetal->Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate Acid-catalyzed cyclization

Caption: Pomeranz-Fritsch-Bobbitt synthetic approach.

Detailed Experimental Protocols

Route 1: Catalytic Hydrogenation of Methyl Isoquinoline-6-carboxylate

This method stands out for its high reported yield and relatively clean reaction profile.

Experimental Protocol:

  • Reaction Setup: To a solution of methyl isoquinoline-6-carboxylate in methanol, add a catalytic amount of platinum(IV) oxide and a small amount of acetic acid.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).

  • Reaction Conditions: Stir the mixture vigorously at 20 °C for 6 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data:

ParameterValue
Reported Yield 93%[1]
Purity High (typically >95% after purification)
Reaction Time 6 hours
Temperature 20 °C
Route 2: Pictet-Spengler Reaction

A classic and direct method for the synthesis of tetrahydroisoquinolines.[2][3][4]

General Experimental Protocol:

  • Starting Materials: The synthesis would commence with methyl 4-(2-aminoethyl)benzoate and an aldehyde, typically formaldehyde or its equivalent (e.g., paraformaldehyde).

  • Reaction Conditions: The reactants are typically heated in the presence of a strong acid catalyst, such as hydrochloric acid or trifluoroacetic acid.[3] Reaction times and temperatures can vary depending on the specific substrates and acid used.

  • Work-up: After the reaction is complete, the mixture is cooled and the pH is adjusted with a base to neutralize the acid. The aqueous layer is then extracted with an organic solvent.

  • Purification: The combined organic extracts are dried and concentrated. The crude product is then purified by column chromatography or recrystallization.

Route 3: Bischler-Napieralski Reaction

This two-step sequence involves the formation of a dihydroisoquinoline intermediate followed by reduction.[2][3]

General Experimental Protocol:

  • Amide Formation: First, the corresponding β-phenylethylamide, N-(4-(methoxycarbonyl)phenethyl)formamide, is synthesized.

  • Cyclization: The amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and heated, usually under reflux, to effect cyclization to the dihydroisoquinoline intermediate.[2][3]

  • Reduction: The resulting dihydroisoquinoline is not isolated but is directly reduced in the same pot using a reducing agent like sodium borohydride to afford the final tetrahydroisoquinoline product.

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. After drying and concentration, the crude product is purified.

Note: Detailed experimental procedures and yields for the specific synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate using this method require further investigation.

Route 4: Pomeranz-Fritsch-Bobbitt Reaction

A modification of the Pomeranz-Fritsch reaction, this route provides access to tetrahydroisoquinolines.[5]

General Experimental Protocol:

  • Formation of Benzalaminoacetal: The synthesis begins with the condensation of an appropriately substituted benzaldehyde with an aminoacetal.

  • Hydrogenation: The resulting benzalaminoacetal is then hydrogenated to form the corresponding aminoacetal.

  • Acid-Catalyzed Cyclization: The aminoacetal undergoes an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted, dried, and purified.

Note: Specific experimental details for the application of this route to the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate are not extensively documented in the available literature.

Conclusion

For the synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, the catalytic hydrogenation of the corresponding isoquinoline precursor appears to be the most efficient and high-yielding method based on the currently available literature. While the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions are powerful tools for the general synthesis of tetrahydroisoquinolines, their specific application to this target molecule requires further optimization and documentation of experimental data.

Researchers and drug development professionals should consider the availability of starting materials, desired scale of synthesis, and the required purity of the final product when selecting the most appropriate synthetic route. For large-scale production, the high yield and clean nature of the catalytic hydrogenation make it a particularly attractive option, provided the isoquinoline precursor is readily accessible. Further research into optimizing the classical cyclization reactions for this specific substrate could unveil equally viable and potentially more atom-economical alternatives.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate: A Step-by-Step Guide

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical inform...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Information

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is classified with several hazards that necessitate careful handling during disposal. Understanding these hazards is the first step in a safe disposal process.

GHS Hazard Classifications: [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound for disposal.

Personal Protective Equipment (PPE) and Handling

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when handling this chemical.[3]

  • Wash hands thoroughly after handling.[4]

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dust or aerosols may be generated, use a NIOSH-approved respirator with a particulate filter.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is to utilize a licensed and approved waste disposal company.[5] This ensures that the chemical is managed in compliance with all applicable local, state, and federal regulations.

Experimental Workflow for Disposal:

cluster_prep Preparation Phase cluster_disposal Disposal Phase A 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Segregate Waste (Keep separate from other chemical waste) A->B C 3. Use a Designated, Labeled, and Compatible Waste Container B->C D 4. Transfer Chemical to Waste Container (Minimize dust/spill) C->D E 5. Securely Seal the Waste Container D->E F 6. Store in a Designated Hazardous Waste Accumulation Area E->F G 7. Arrange for Pickup by a Licensed Waste Disposal Company F->G

Caption: Disposal workflow for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Detailed Disposal Steps:

  • Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Waste Segregation: Do not mix Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Selection:

    • Use a waste container that is compatible with the chemical.

    • The container must be in good condition and have a securely fitting lid.

    • Clearly label the container with the full chemical name: "Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate" and appropriate hazard symbols.

  • Chemical Transfer:

    • Carefully transfer the waste chemical into the designated container.

    • If the chemical is a solid, avoid generating dust. If it is in solution, prevent splashing.

    • Use a funnel for liquids if necessary to avoid spills.

  • Container Sealing and Storage:

    • Once the waste has been added, securely seal the container.

    • Store the sealed container in a designated hazardous waste accumulation area that is secure and away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed and approved waste disposal company. Provide them with a complete and accurate description of the waste. The final disposal will likely be through incineration at a permitted facility.

Important Considerations:

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that their disposal methods comply with all local, regional, and national hazardous waste regulations.

  • Spill Response: In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

  • Empty Containers: Empty containers that held Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for non-hazardous waste.

References

Handling

Personal protective equipment for handling Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Essential Safety and Handling Guide for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety protocols and lo...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment.

Protection Type Recommended Equipment Standards and Specifications
Eye/Face Protection Chemical safety goggles or a face shield where splashing is a risk.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin and Body Protection Chemically resistant gloves (Nitrile or Neoprene are preferred) and a disposable, fluid-resistant gown or lab coat.[2][3][4]Gloves should meet ASTM D6978 standards.[4]
Respiratory Protection A NIOSH-approved N95 or N100 respirator for airborne particles. In the presence of vapors, gases, or when there is a risk of splashes, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) is required.[4]Must comply with OSHA 29 CFR 1910.134 or European Standard EN 149.[3][5]

Operational Protocol: From Handling to Disposal

The following step-by-step experimental workflow ensures the safe handling of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Experimental Workflow Diagram

Experimental Workflow for Handling Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in a Ventilated Fume Hood B->C D Weigh and Prepare Chemical C->D Proceed to handling E Perform Experimental Procedure D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Surfaces F->G Proceed to cleanup H Dispose of Contaminated Materials in Labeled Waste Container G->H I Doff PPE in Designated Area H->I J Wash Hands Thoroughly I->J

Caption: This diagram outlines the procedural flow for safely handling Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate.

Step-by-Step Handling and Disposal Plan

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this chemical.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. Ensure gloves are inspected for integrity.

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure emergency eyewash stations and safety showers are accessible.[3][5][6]

2. Handling and Experimentation:

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2][3]

  • Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.[5]

  • Safe Practices: Do not eat, drink, or smoke in the laboratory area.[3][7] Wash hands thoroughly after handling.[2][8]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][3][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[3]

4. Spill Management:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Use an inert absorbent material like sand or silica gel to contain the spill.[3]

  • Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[3] Do not let the chemical enter the environment.[3][7]

5. Disposal:

  • Waste Container: Dispose of all waste, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.[2][8]

  • Regulations: All disposal must be in accordance with local, state, and federal regulations.[2][8]

6. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: In case of contact, immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][8]

  • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]

References

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